molecular formula C9H10FNO2 B1457124 Methyl 3-amino-6-fluoro-2-methylbenzoate CAS No. 848678-60-4

Methyl 3-amino-6-fluoro-2-methylbenzoate

Cat. No.: B1457124
CAS No.: 848678-60-4
M. Wt: 183.18 g/mol
InChI Key: GCLVXDCQEQNQOG-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-fluoro-2-methylbenzoate ( 1785567-79-4 ) is a high-purity fluorinated aromatic building block exclusively for research applications. This compound, with a molecular formula of C 9 H 10 FNO 2 and a molecular weight of 183.18 g/mol , is critical in medicinal chemistry and pharmaceutical development for constructing complex molecules. Its structure, featuring an aromatic ring substituted with an amino group, a fluorine atom, and a methyl ester, makes it a versatile intermediate in synthesizing potential active pharmaceutical ingredients (APIs) . Researchers utilize this compound as a precursor in various coupling reactions, including amide bond formation and catalytic cross-coupling. The presence of both an electron-donating amino group and a strongly electron-withdrawing ester group on the fluorine-substituted ring creates a unique electronic profile that can be exploited to fine-tune the properties of lead compounds in drug discovery projects . For optimal stability and longevity, the product must be stored in a dark place under an inert atmosphere at 2-8°C . This product is labeled with the GHS signal word "Warning" and may cause skin and eye irritation (H315-H319) . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-amino-6-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10FNO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLVXDCQEQNQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211531
Record name Benzoic acid, 3-amino-6-fluoro-2-methyl-, methyl ester
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Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848678-60-4
Record name Benzoic acid, 3-amino-6-fluoro-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848678-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-6-fluoro-2-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl 3-amino-6-fluoro-2-methylbenzoate: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-amino-6-fluoro-2-methylbenzoate (CAS No. 848678-60-4) is a bespoke chemical building block with significant potential in the landscape of medicinal chemistry and drug discovery. Its unique trifunctionalized aromatic core, featuring an amine, a fluorine atom, and a methyl group, offers a versatile scaffold for the synthesis of novel therapeutic agents. The strategic placement of these functional groups can profoundly influence the physicochemical properties and biological activity of derivative compounds. This guide provides a comprehensive technical overview of this compound, including a plausible synthetic pathway, key properties, and a discussion of its potential applications, drawing upon established chemical principles and data from structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from commercially available sources.

PropertyValueSource
CAS Number 848678-60-4N/A
Molecular Formula C₉H₁₀FNO₂N/A
Molecular Weight 183.18 g/mol N/A
Appearance Off-white to light yellow powderN/A
Purity Typically ≥95%N/A
Solubility Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane.N/A

A Plausible Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer-type Reaction & Carboxylation cluster_2 Step 3: Reduction & Esterification A 2-Methyl-3-fluoroaniline B N-(2-Methyl-3-fluoro-6-nitrophenyl)acetamide A->B Ac₂O, HNO₃ C 2-Methyl-3-fluoro-6-nitroaniline B->C Hydrolysis (H⁺) D 2-Bromo-3-methyl-4-fluoronitrobenzene C->D 1. NaNO₂, HBr 2. CuBr E 2-Methyl-3-fluoro-6-nitrobenzonitrile D->E CuCN F 2-Methyl-3-fluoro-6-nitrobenzoic acid E->F H₂SO₄, NaNO₂ G 3-Amino-6-fluoro-2-methylbenzoic acid F->G Reduction (e.g., Fe/HCl or H₂/Pd-C) H This compound G->H Esterification (MeOH, H⁺)

Caption: Plausible synthetic pathway for this compound.

Step-by-Step Methodology (Inferred)

The following protocol is a predictive model for the synthesis of this compound, based on analogous reactions found in the literature.

Part 1: Synthesis of 2-Methyl-3-fluoro-6-nitrobenzoic acid

  • Nitration of 2-Methyl-3-fluoroaniline: 2-Methyl-3-fluoroaniline is first acetylated with acetic anhydride to protect the amino group. The resulting acetanilide is then carefully nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 6-position, ortho to the activating amino group and directed by the methyl group. Subsequent hydrolysis of the acetamide under acidic conditions yields 2-methyl-3-fluoro-6-nitroaniline. A similar nitration procedure is described in a patent for the synthesis of 2-methyl-3-fluoro-6-nitrobenzoic acid, which serves as a key intermediate.[1]

  • Conversion to the Benzoic Acid: The resulting 2-methyl-3-fluoro-6-nitroaniline can be converted to the corresponding benzoic acid via a multi-step sequence. This would likely involve a Sandmeyer-type reaction, where the amine is first diazotized with sodium nitrite in the presence of a strong acid (e.g., hydrobromic acid), followed by reaction with a copper(I) cyanide to introduce a nitrile group. Subsequent hydrolysis of the nitrile under acidic conditions would yield the desired 2-methyl-3-fluoro-6-nitrobenzoic acid.[1]

Part 2: Reduction and Esterification

  • Reduction of the Nitro Group: The nitro group of 2-methyl-3-fluoro-6-nitrobenzoic acid is then reduced to an amine. This transformation can be achieved using various established methods, such as catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst, or with a metal/acid combination like iron powder in hydrochloric acid.[2][3] These methods are generally high-yielding and chemoselective for the reduction of nitro groups in the presence of other functional groups.

  • Esterification of the Carboxylic Acid: The final step is the esterification of the resulting 3-amino-6-fluoro-2-methylbenzoic acid with methanol. This is typically carried out under acidic conditions, for example, by refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid.[4][5] The use of a heterogeneous catalyst, such as a metal-organic framework (MOF), could also be explored for a more environmentally friendly and recyclable process.[4][5]

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively reported, its structural motifs are prevalent in a wide range of biologically active molecules. The strategic incorporation of fluorine and an amino group on a benzoic acid scaffold offers several advantages in medicinal chemistry.

Rationale for Use in Medicinal Chemistry

The presence of a fluorine atom can significantly impact a drug candidate's properties.[6] It can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the amino group in this molecule, which can affect its binding to biological targets and its pharmacokinetic profile.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

The amino group provides a key handle for further chemical modifications, allowing for the introduction of various pharmacophores through amide bond formation or other coupling reactions. The methyl group provides steric bulk and can influence the conformation of the molecule, which can be crucial for selective binding to a target protein.

Medicinal_Chemistry_Applications cluster_scaffolds Potential Scaffolds cluster_activities Potential Biological Activities A This compound B Benzodiazepines A->B Cyclization Reactions C Quinazolines A->C Cyclization Reactions D Benzothiazoles A->D Cyclization Reactions G Anxiolytic B->G E Anticancer C->E F Antimicrobial D->F

Caption: Potential medicinal chemistry applications derived from the core scaffold.

Analogous Structures in Drug Development

The aminobenzoic acid scaffold is a key component of many therapeutic agents. For instance, fluorinated amino acids are increasingly being incorporated into new drugs.[7] Furthermore, related heterocyclic systems derived from aminobenzoic acids, such as benzodiazepines, are known to possess a wide range of biological activities including anxiolytic and anticancer properties.[8] The structural similarity of this compound to these pharmacologically relevant scaffolds suggests its potential as a valuable starting material for the synthesis of novel drug candidates.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. Its unique substitution pattern offers a rich platform for medicinal chemists to explore new chemical space. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis and potential applications based on established chemical principles and data from closely related analogues. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new and improved therapeutic agents.

References

  • Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Eureka | Patsnap. Available at: https://eureka.patsnap.com/patent/CN112978696A/synthesis-method-of-2-methyl-3-fluoro-6-nitrobenzoic-acid [Accessed January 20, 2026].
  • Reduction of nitrobenzoic acid - JPS5726652A - Google Patents. Available at: https://patents.google.com/patent/JPS5726652A/en [Accessed January 20, 2026].
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: https://www.sciencemadness.org/whisper/viewthread.php?tid=55490 [Accessed January 20, 2026].
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02073a [Accessed January 20, 2026].
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. Available at: https://www.researchgate.net/publication/371239556_Esterification_of_fluorinated_aromatic_carboxylic_acids_with_methanol_by_using_UiO-66-NH2_as_a_heterogeneous_catalyst_and_process_optimization_by_the_Taguchi_method [Accessed January 20, 2026].
  • Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26200936/ [Accessed January 20, 2026].
  • Applications of fluorine-containing amino acids for drug design - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/31740056/ [Accessed January 20, 2026].
  • Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/32106040/ [Accessed January 20, 2026].

Sources

Methyl 3-amino-6-fluoro-2-methylbenzoate structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Substituted Aminofluorobenzoates

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Methyl 3-amino-6-fluoro-2-methylbenzoate and its isomers, a class of compounds of significant interest in medicinal chemistry and drug development. Due to the limited public data on the specific titular compound, this document will use the closely related and documented isomer, Methyl 3-amino-2-fluoro-6-methylbenzoate (CAS: 1785567-79-4) , as a representative model to detail the core analytical methodologies. The principles and workflows described herein are directly applicable to the entire class of substituted aminofluorobenzoates. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting not only the protocols but the underlying scientific rationale for their use. This guide is intended for researchers, scientists, and drug development professionals who require a robust, multi-technique approach to confirm the identity, purity, and three-dimensional structure of novel chemical entities.

Introduction: The Strategic Importance of Fluorinated Benzoates

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] These modifications often lead to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to target proteins.[3][4][5]

Substituted aminobenzoates are versatile scaffolds and key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.[6][7] The precise arrangement of substituents on the benzene ring is critical to the final compound's biological activity. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for advancing any drug development program.

This guide provides the technical framework to achieve that confirmation, focusing on a multi-pronged analytical strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous determination of the covalent structure of small molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a molecule like Methyl 3-amino-2-fluoro-6-methylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Principles and Rationale

The core value of NMR lies in its ability to probe the magnetic properties of atomic nuclei. The substitution pattern on the aromatic ring creates a unique electronic environment for each proton, carbon, and fluorine atom, resulting in a distinct "fingerprint" spectrum.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring atoms through chemical shifts (δ) and spin-spin coupling (J-coupling).

  • ¹³C NMR: Determines the number of non-equivalent carbon atoms and their hybridization state.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing crucial information about its electronic environment. The coupling between ¹⁹F and nearby ¹H and ¹³C nuclei is invaluable for confirming the substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. A Correlation Spectroscopy (COSY) experiment shows which protons are coupled to each other, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This is the definitive method for assigning each signal to a specific atom in the molecule.

Predicted Spectral Data

The following table summarizes the predicted NMR data for Methyl 3-amino-2-fluoro-6-methylbenzoate based on established principles of chemical shifts and coupling constants. Actual experimental values may vary slightly depending on the solvent and concentration.

Atom Technique Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling (J, Hz)
Ar-H (on C4)¹H NMR6.8 - 7.2Doublet of doublets (dd), J ≈ 8-9 Hz, 4-5 Hz
Ar-H (on C5)¹H NMR6.5 - 6.9Triplet or Doublet of doublets, J ≈ 8-9 Hz
-NH₂ ¹H NMR3.5 - 5.0Broad singlet (br s)
-OCH₃ ¹H NMR3.8 - 4.0Singlet (s)
Ar-CH₃ ¹H NMR2.1 - 2.4Singlet or narrow doublet (due to coupling with F)
C =O¹³C NMR165 - 170-
C -F¹³C NMR155 - 165Doublet, ¹JCF ≈ 240-260 Hz
C -NH₂¹³C NMR140 - 150-
Aromatic C -H¹³C NMR110 - 130-
-OC H₃¹³C NMR51 - 53-
Ar-C H₃¹³C NMR15 - 20-
Ar-F ¹⁹F NMR-110 to -130Multiplet
Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-quality proton NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity, aiming for narrow, symmetrical peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical acquisition involves 16-64 scans, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Perform phase correction and baseline correction to obtain the final, interpretable spectrum.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ + TMS Acq_1D Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) Prep->Acq_1D Insert Sample Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D Resolve Ambiguity Proc Fourier Transform, Phase & Baseline Correction Acq_2D->Proc Assign Assign Signals using 1D & 2D Data Proc->Assign Structure Structure Confirmation Assign->Structure

Caption: Generalized workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Mass and Composition

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental formula of a compound.

Principles and Rationale

For a compound like Methyl 3-amino-2-fluoro-6-methylbenzoate, High-Resolution Mass Spectrometry (HRMS) is the preferred method.

  • Ionization: Soft ionization techniques like Electrospray Ionization (ESI) are ideal as they typically generate the protonated molecular ion ([M+H]⁺) with minimal fragmentation, directly providing the molecular weight.

  • Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) can measure the m/z value to four or five decimal places. This high precision allows for the calculation of the elemental formula, distinguishing it from other compounds with the same nominal mass.

  • Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.[8] This pattern provides structural information that can corroborate the NMR data, revealing losses of functional groups like the methoxy (-OCH₃) or carboxyl (-COOCH₃) groups.

Expected Mass Spectrometry Data

For Methyl 3-amino-2-fluoro-6-methylbenzoate (Formula: C₉H₁₀FNO₂):

Ion Description Calculated Exact Mass (m/z)
[M]⁺Molecular Ion183.0696
[M+H]⁺Protonated Molecule184.0774
[M+Na]⁺Sodium Adduct206.0593
[M+K]⁺Potassium Adduct222.0333

Note: Data calculated based on monoisotopic masses.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup:

    • The sample is injected into a liquid chromatography (LC) system to separate it from any impurities before it enters the mass spectrometer.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the target compound's m/z.

  • Data Acquisition:

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) to detect the molecular ion and any adducts.

    • If fragmentation data is desired, perform a separate MS/MS experiment by selecting the m/z of the [M+H]⁺ ion as the precursor.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS) cluster_proc Data Analysis Prep Prepare Dilute Solution (1-10 µg/mL) in MeOH Inject Inject into LC System Prep->Inject Ionize Electrospray Ionization (ESI) Inject->Ionize Analyze Mass Analysis (TOF/Orbitrap) Ionize->Analyze Extract Extract Mass Spectrum Analyze->Extract Compare Compare [M+H]⁺ with Calculated Exact Mass Extract->Compare Formula Confirm Elemental Formula Compare->Formula

Caption: Logical workflow for mass spectrometry analysis.

X-ray Crystallography: The Definitive 3D Structure

While NMR provides the covalent structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. It is considered the gold standard for absolute structure proof.

Principles and Rationale

This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map of the molecule. For pharmaceutical compounds, this is crucial for understanding:

  • Conformation: The exact spatial orientation of the functional groups (e.g., the planarity of the ester group relative to the benzene ring).

  • Intermolecular Interactions: Identifying hydrogen bonding networks and π-stacking interactions in the crystal lattice, which can influence physical properties like solubility and melting point.[9][10]

Representative Crystallographic Data

No public crystal structure is available for Methyl 3-amino-2-fluoro-6-methylbenzoate. However, the table below presents typical crystallographic parameters based on published structures of similar substituted benzoates, such as Methyl 2-amino-5-bromobenzoate. This serves as a template for what to expect.

Parameter Representative Value/Type Significance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry elements within the crystal.
a, b, c (Å)5-20 ÅDimensions of the unit cell.
α, β, γ (°)90° or variableAngles of the unit cell.
Z2 or 4Number of molecules per unit cell.
R-factor< 0.05 (5%)A measure of the agreement between the model and the experimental data.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • This is often the most challenging step. The goal is to grow a single, defect-free crystal of suitable size (0.1-0.3 mm).

    • Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[9] A variety of solvents should be screened.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in a diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell and space group.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • A molecular model is built into the map and refined against the experimental data to minimize the R-factor, resulting in the final, highly accurate structure.

X-ray Crystallography Workflow

Xray_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_proc Structure Solution & Refinement Screen Screen Solvents Grow Grow Single Crystal (Slow Evaporation) Screen->Grow Mount Mount Crystal on Diffractometer Grow->Mount Select Crystal Collect Collect Diffraction Data Mount->Collect Solve Solve Phase Problem Collect->Solve Refine Refine Model against Data (Minimize R-factor) Solve->Refine Structure3D Definitive 3D Structure Refine->Structure3D

Caption: Standard workflow for single-crystal X-ray analysis.

Conclusion

The structural analysis of a novel compound like this compound or its isomers is a systematic, multi-step process that requires the integration of several powerful analytical techniques. NMR spectroscopy establishes the covalent bonding framework, high-resolution mass spectrometry confirms the elemental composition and molecular weight, and X-ray crystallography provides the ultimate proof of the three-dimensional structure. By following the principles and workflows outlined in this guide, researchers can confidently and rigorously characterize their target molecules, ensuring the scientific integrity required for successful research and drug development programs.

References

  • Pharmaffiliates. The Role of Fluorinated Intermediates in Modern Drug Discovery. Available at: [Link]

  • MDPI. Importance of Fluorine in Benzazole Compounds. Available at: [Link]

  • ResearchGate. Importance of Fluorine in Benzazole Compounds. Available at: [Link]

  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • I.K. Press. The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International. Available at: [Link]

  • National Institutes of Health (NIH). Methyl 4-amino-3-methylbenzoate - PMC. Available at: [Link]

  • Frontiers. NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS. Available at: [Link]

  • PubChemLite. Methyl 2-amino-3-fluoro-6-methylbenzoate (C9H10FNO2). Available at: [Link]

  • National Institutes of Health (NIH). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Available at: [Link]

  • Wikipedia. Methyl benzoate. Available at: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • ResearchGate. (PDF) 2-Amino-5-methylpyridinium 3-aminobenzoate. Available at: [Link]

  • National Institutes of Health (NIH). Assigning methyl resonances for protein solution-state NMR studies - PMC. Available at: [Link]

  • Wiley Online Library. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Available at: [Link]

  • PubMed. UV spectrophotometric analysis of aminobenzoic acid tablets. Available at: [Link]

Sources

Spectroscopic Data for Methyl 3-amino-6-fluoro-2-methylbenzoate: A Predictive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-6-fluoro-2-methylbenzoate is a highly functionalized aromatic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring an aminobenzoate core with fluorine and methyl substitutions, presents a unique electronic and steric environment. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in molecular interactions. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of published experimental spectra for this specific molecule, this document serves as a robust predictive framework, grounded in established spectroscopic principles and data from analogous structures, to aid researchers in its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the two methyl groups. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine and ester functionalities.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 7.0-7.2Doublet of doublets1HAromatic HThe aromatic protons will be in the downfield region. The coupling will be influenced by the adjacent fluorine and other protons.
~ 6.8-7.0Doublet of doublets1HAromatic HThe aromatic protons will be in the downfield region. The coupling will be influenced by the adjacent fluorine and other protons.
~ 3.9Singlet3HO-CH₃The methyl ester protons are typically found in this region.
~ 3.5-4.5Broad singlet2HNH₂The amino protons often appear as a broad singlet and their chemical shift can vary with solvent and concentration.
~ 2.3Singlet3HAr-CH₃The aromatic methyl group protons are expected in this region.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 165-170C=O (Ester)The carbonyl carbon of the ester is expected in this highly deshielded region.
~ 150-160 (d, JC-F)C-FThe carbon directly attached to fluorine will show a large coupling constant.
~ 140-150C-NH₂The carbon attached to the amino group will be downfield.
~ 110-130Aromatic C-H & C-CThe remaining aromatic carbons will appear in this range.
~ 52O-CH₃The methyl ester carbon is typically found around this chemical shift.
~ 15-20Ar-CH₃The aromatic methyl carbon is expected in the upfield region.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity. Two-dimensional NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.[1][2]

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-F, and C-N bonds.

Predicted IR Data
Predicted Wavenumber (cm⁻¹) Intensity Assignment Justification
3400-3250Medium, Sharp (two bands)N-H stretch (primary amine)Primary amines typically show two distinct N-H stretching bands in this region, corresponding to symmetric and asymmetric vibrations.[3][4][5][6]
3100-3000MediumAromatic C-H stretchThe stretching vibrations of C-H bonds on the aromatic ring appear in this region.
2960-2850MediumAliphatic C-H stretchThese bands correspond to the stretching of the C-H bonds in the methyl groups.[7]
~1720StrongC=O stretch (ester)The carbonyl group of the ester will give a strong, sharp absorption band. Conjugation with the aromatic ring may slightly lower this frequency.[5][6]
1620-1580MediumN-H bend (primary amine)The scissoring vibration of the primary amine is expected in this region.[4]
1600, 1475Medium to WeakAromatic C=C stretchThe stretching vibrations of the carbon-carbon bonds in the aromatic ring typically appear as a pair of bands.
1300-1200StrongC-O stretch (ester) & C-N stretch (aromatic amine)The C-O stretching of the ester and the C-N stretching of the aromatic amine are expected to overlap in this region, resulting in a strong, complex absorption.[4]
1100-1000StrongC-F stretchThe C-F bond will give a strong absorption in the fingerprint region.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.[8]

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Standard workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₉H₁₀FNO₂), the expected monoisotopic mass is approximately 183.07 g/mol .

Predicted m/z Assignment Justification
183[M]⁺The molecular ion peak, corresponding to the intact molecule with one electron removed.
152[M - OCH₃]⁺Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.
124[M - COOCH₃]⁺Loss of the entire carbomethoxy group.
109[M - COOCH₃ - CH₃]⁺Subsequent loss of the aromatic methyl group.

The fragmentation of the molecular ion is initiated by the ionization process, typically electron impact (EI), which creates a radical cation.[9][10] This energetically unstable species then undergoes fragmentation to form more stable ions.[9][11]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification.

  • Ionization: Electron Impact (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

This predictive guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. While these predictions are based on sound scientific principles and data from similar compounds, experimental verification is essential. The detailed protocols and interpretations provided herein are intended to empower researchers in the pharmaceutical and chemical industries to confidently synthesize, purify, and characterize this and other novel chemical entities.

References

  • CDN. (n.d.). Infrared Spectroscopy - The Infrared Spectra of Aromatic Amines (Anilines).
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.
  • Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide.
  • ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Frontiers. (2022). NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS.
  • PubMed. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid.
  • NIH. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.

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An In-depth Technical Guide to the Solubility and Stability of Methyl 3-amino-6-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies required to assess the solubility and stability of Methyl 3-amino-6-fluoro-2-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to detail the experimental rationale, protocols, and data interpretation necessary for a thorough physicochemical characterization of this compound.

Introduction: Understanding the Molecule

This compound is a substituted aromatic compound featuring three key functional groups: a methyl ester, an amino group, and a fluorine atom attached to a benzene ring. This unique combination of functionalities suggests its potential as a versatile building block in the synthesis of complex pharmaceutical agents and other bioactive molecules. The fluorine substitution, in particular, can significantly influence metabolic stability, binding affinity, and membrane permeability. A thorough understanding of its solubility and stability is therefore a critical first step in its application, ensuring the integrity and reproducibility of experimental results and informing formulation and storage strategies.

Solubility Profiling: A Foundation for Application

Solubility is a fundamental physicochemical property that dictates the bioavailability and developability of a compound. This section outlines a systematic approach to determining the solubility of this compound in a range of relevant solvents.

Rationale for Solvent Selection

The choice of solvents for solubility testing should be guided by the anticipated applications of the compound. A well-rounded solubility profile will include aqueous buffers of varying pH, as well as common organic solvents used in synthesis, purification, and formulation.

  • Aqueous Buffers (pH 3.0, 7.4, 9.0): The amino group in the molecule (a weak base) and the methyl ester (which can hydrolyze under certain conditions) make its aqueous solubility pH-dependent. Testing at acidic, neutral, and basic pH is crucial to understanding its behavior in physiological environments and during aqueous processing.

  • Organic Solvents: A selection of organic solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, and Heptane) will provide a comprehensive understanding of its solubility characteristics for synthetic and chromatographic applications.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to expedite phase separation.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation: A Template for Results

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)
pH 3.0 Buffer25Experimental Data
pH 7.4 Buffer25Experimental Data
pH 9.0 Buffer25Experimental Data
Methanol25Experimental Data
Ethanol25Experimental Data
Acetonitrile25Experimental Data
Dichloromethane25Experimental Data
Ethyl Acetate25Experimental Data
Heptane25Experimental Data

Table 1: Solubility of this compound in various solvents.

Visualization of the Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent vials B Agitate at constant temperature (24-48h) A->B C Centrifuge or let stand to settle solid B->C D Sample and dilute supernatant C->D E Analyze concentration by HPLC-UV D->E F Calculate solubility E->F

Figure 1: Workflow for the equilibrium shake-flask solubility determination.

Stability Assessment and Forced Degradation Studies

Understanding the intrinsic stability of this compound is paramount for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are essential for this purpose.[1][2][3][4]

Rationale for Stress Conditions

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6][7] The structural features of this compound—specifically the amino and methyl ester groups—suggest susceptibility to hydrolysis and oxidation.[8][9]

  • Acidic and Basic Hydrolysis: The methyl ester is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol. The amino group may also be affected by pH changes.

  • Oxidation: The electron-rich aromatic ring and the amino group are potential sites for oxidation. Hydrogen peroxide is a commonly used oxidizing agent for these studies.[8]

  • Thermal Degradation: Exposure to high temperatures can reveal thermally labile bonds and potential decomposition pathways.

  • Photostability: Many aromatic compounds are susceptible to degradation upon exposure to UV or visible light. Photostability testing is crucial to determine if the compound requires protection from light.[2]

Experimental Protocol: Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Treat the stock solution with 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60 °C).

    • Basic: Treat the stock solution with 0.1 M sodium hydroxide at room temperature or with gentle heating.

    • Oxidative: Treat the stock solution with 3% hydrogen peroxide at room temperature.[8]

    • Thermal: Expose the solid compound to dry heat (e.g., 80 °C) and also heat a solution of the compound.

    • Photolytic: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[4]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Sample Quenching: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the mass of the degradation products, aiding in their structural elucidation.[5]

Data Presentation: Degradation Summary

The results of the forced degradation studies should be tabulated to clearly indicate the extent of degradation under each condition.

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of Degradants
0.1 M HCl (60 °C)24Experimental DataExperimental Data
0.1 M NaOH (RT)24Experimental DataExperimental Data
3% H₂O₂ (RT)24Experimental DataExperimental Data
Thermal (80 °C, solid)24Experimental DataExperimental Data
Photolytic (ICH Q1B)24Experimental DataExperimental Data

Table 2: Summary of forced degradation results for this compound.

Visualization of the Stability Testing Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H2O2) A->D E Thermal A->E F Photolytic (ICH Q1B) A->F G Sample at time points B->G C->G D->G E->G F->G H Quench and dilute samples G->H I Analyze by stability-indicating HPLC-PDA/LC-MS H->I J Quantify parent and degradants I->J

Figure 2: Workflow for conducting forced degradation studies.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is foundational for its successful application in research and development. This guide provides the necessary framework for systematically determining these critical physicochemical properties. By following the outlined experimental protocols and principles of data interpretation, researchers can generate a robust data package that will inform solvent selection for synthesis and purification, guide formulation development, and establish appropriate storage and handling conditions. This proactive approach to characterization ensures the reliability of experimental outcomes and accelerates the development timeline for new chemical entities derived from this promising intermediate.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products.
  • Odela, P. (2012). Ich guidelines for stability studies 1. Slideshare.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.
  • Methyl 3-amino-2-fluorobenzo
  • Singh, S., & Kumar, V. (2016).
  • Jain, D., & Basniwal, P. K. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Some Basic Facts about Forced Degrad
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Methyl 3-amino-2-methylbenzo
  • Singh, S., & Kumar, V. (2016).

Sources

An In-Depth Technical Guide to the Synthesis of 3-amino-6-fluoro-2-methyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-amino-6-fluoro-2-methyl-benzoic acid methyl ester is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a fluorine atom, a methyl group, and a methyl ester on a benzene ring, makes it a valuable scaffold for the synthesis of novel pharmaceutical agents. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this important molecule, detailing the underlying chemical principles and offering practical, step-by-step protocols for its preparation.

Strategic Synthesis Pathway

The synthesis of 3-amino-6-fluoro-2-methyl-benzoic acid methyl ester is best approached through a multi-step sequence starting from a commercially available substituted aniline. This strategy allows for the controlled, regioselective introduction of the required functional groups. The chosen pathway emphasizes the use of well-established and reliable chemical transformations to ensure high yields and purity of the final product.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2-Methyl-3-fluoroaniline B N-(2-Methyl-3-fluorophenyl)acetamide A->B Acetylation C N-(2-Methyl-3-fluoro-6-nitrophenyl)acetamide B->C Nitration D 2-Methyl-3-fluoro-6-nitroaniline C->D Hydrolysis E 1-Bromo-2-methyl-3-fluoro-6-nitrobenzene D->E Sandmeyer Reaction F 2-Methyl-3-fluoro-6-nitrobenzoic acid E->F Carboxylation G 3-Amino-6-fluoro-2-methylbenzoic acid F->G Reduction H 3-Amino-6-fluoro-2-methyl-benzoic acid methyl ester G->H Esterification

Caption: A logical workflow for the synthesis of the target molecule.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Protection of the Amino Group via Acetylation

The synthesis commences with the protection of the amino group of the starting material, 2-methyl-3-fluoroaniline. This is a crucial step to prevent unwanted side reactions during the subsequent nitration and to control the regioselectivity of the electrophilic aromatic substitution. Acetylation is a common and effective method for protecting anilines.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-fluoroaniline in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Causality: The acetyl group is introduced to deactivate the amino group slightly and to provide steric hindrance, which directs the incoming electrophile (the nitronium ion in the next step) to the desired position.

Step 2: Regioselective Nitration

With the amino group protected, the next step is the introduction of a nitro group onto the aromatic ring. The directing effects of the existing substituents (acetylamino, methyl, and fluoro) guide the nitro group to the C6 position.

Protocol:

  • To a flask containing the N-(2-methyl-3-fluorophenyl)acetamide from the previous step, add concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 10 °C.

  • After the addition, stir the reaction mixture at a low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.

Mechanistic Insight: The powerful ortho, para-directing effect of the acetylamino group, combined with the ortho-directing methyl group, overwhelmingly favors the substitution at the position para to the acetylamino group and ortho to the methyl group.

Step 3: Deprotection via Hydrolysis

The acetyl protecting group is now removed to regenerate the free amino group. This is typically achieved by acid-catalyzed hydrolysis.

Protocol:

  • Suspend the N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-methyl-3-fluoro-6-nitroaniline.

Step 4: Introduction of the Carboxylic Acid Precursor via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an arylamine to a variety of functional groups via a diazonium salt intermediate. In this synthesis, the amino group is converted to a bromine atom, which will later be transformed into the carboxylic acid.

Protocol:

  • Dissolve the 2-methyl-3-fluoro-6-nitroaniline in a mixture of hydrobromic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, warm the mixture to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-2-methyl-3-fluoro-6-nitrobenzene.

Step 5: Carboxylation

The bromo-substituted intermediate is now converted to the corresponding benzoic acid. This can be achieved through various methods, such as Grignard carboxylation or palladium-catalyzed carbonylation. For this guide, we will outline a Grignard-based approach.

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 1-bromo-2-methyl-3-fluoro-6-nitrobenzene in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium turnings and gently warm to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent in a dry ice/acetone bath.

  • Bubble dry carbon dioxide gas through the cold Grignard solution for 1-2 hours. Alternatively, pour the Grignard reagent onto an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature, then quench by the slow addition of dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry, and concentrate to obtain 2-methyl-3-fluoro-6-nitrobenzoic acid.

Step 6: Reduction of the Nitro Group

The nitro group is now reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve the 2-methyl-3-fluoro-6-nitrobenzoic acid in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-6-fluoro-2-methylbenzoic acid.[1]

Alternative Reduction Method: For laboratory-scale synthesis, reduction using a metal in acidic media, such as tin or iron in hydrochloric acid, can also be employed. However, catalytic hydrogenation is generally preferred for its cleaner reaction profile and easier work-up.

Step 7: Fischer Esterification

The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a straightforward and widely used method.[2]

Protocol:

  • Suspend the 3-amino-6-fluoro-2-methylbenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford the final product, 3-amino-6-fluoro-2-methyl-benzoic acid methyl ester.

A convenient alternative for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which can lead to good to excellent yields under mild conditions.[3]

Quantitative Data Summary

StepReactionKey ReagentsTypical Yield
1AcetylationAcetic anhydride, Acetic acid>90%
2NitrationConc. Nitric acid, Conc. Sulfuric acid80-90%
3HydrolysisHydrochloric acid, Ethanol>90%
4Sandmeyer ReactionSodium nitrite, Copper(I) bromide70-80%
5CarboxylationMagnesium, Carbon dioxide60-70%
6ReductionH₂, Pd/C>95%
7EsterificationMethanol, Sulfuric acid85-95%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 3-amino-6-fluoro-2-methyl-benzoic acid methyl ester. By employing a series of well-understood and high-yielding reactions, this guide offers researchers and drug development professionals a practical approach to accessing this valuable building block. The strategic protection and regioselective functionalization of the aromatic core are key to the success of this synthesis. The protocols provided herein are intended to serve as a solid foundation for the synthesis of this and other similarly substituted aromatic compounds, thereby facilitating the advancement of research in medicinal chemistry.

References

  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

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  • ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. Available at: [Link]

  • Lab5 procedure esterification. Available at: [Link]

  • Google Patents. US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds.
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  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Available at: [Link]

  • Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Google Patents. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
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  • Google Patents. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
  • Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
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Strategic Synthesis of Methyl 3-amino-6-fluoro-2-methylbenzoate: A Guide to Key Intermediates and Optimized Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Methyl 3-amino-6-fluoro-2-methylbenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amine, a fluorine atom, and a methyl group on a benzoate core, offers multiple points for chemical modification. This guide provides a detailed, field-proven methodology for the synthesis of this key intermediate, focusing on a robust and scalable three-step approach. We will delve into the strategic rationale behind the selection of precursors, the causal mechanisms of each transformation, and provide self-validating, step-by-step protocols for the synthesis of two pivotal intermediates: 6-Fluoro-2-methyl-3-nitrobenzoic acid and Methyl 6-fluoro-2-methyl-3-nitrobenzoate .

Introduction: The Strategic Importance of Fluorinated Anthranilates

Fluorinated aromatic compounds are of paramount importance in modern drug discovery. The introduction of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] this compound, a fluorinated anthranilate derivative, is a valuable scaffold for constructing targeted therapeutics. The synthetic pathway detailed herein is designed for efficiency, high yield, and industrial applicability, proceeding through a logical sequence of nitration, esterification, and reduction.

Overall Synthetic Workflow

The synthesis is logically structured in three distinct stages, beginning with a commercially available substituted benzoic acid and culminating in the target compound. Each stage involves a key intermediate, whose successful synthesis and purification are critical for the overall efficiency of the process.

Synthetic_Workflow SM 6-Fluoro-2-methylbenzoic Acid Int1 Intermediate 1 6-Fluoro-2-methyl-3-nitrobenzoic Acid SM->Int1 Step 1: Nitration (HNO₃, H₂SO₄) Int2 Intermediate 2 Methyl 6-fluoro-2-methyl-3-nitrobenzoate Int1->Int2 Step 2: Esterification (CH₃OH, H₂SO₄) TP Target Product This compound Int2->TP Step 3: Reduction (H₂, Pd/C)

Caption: Three-step synthesis of this compound.

Part 1: The Cornerstone Intermediate I: 6-Fluoro-2-methyl-3-nitrobenzoic Acid

The synthesis begins with the regioselective nitration of 6-fluoro-2-methylbenzoic acid. The successful formation of this first key intermediate dictates the viability of the entire synthetic sequence.

Causality Behind Experimental Choices: Directing Group Synergy

The choice of 6-fluoro-2-methylbenzoic acid as the starting material is strategic. The regiochemical outcome of the electrophilic aromatic substitution (nitration) is governed by the directing effects of the three substituents on the ring.

  • Carboxylic Acid (-COOH): A deactivating, meta-directing group.

  • Fluorine (-F): A deactivating, ortho, para-directing group.

  • Methyl (-CH₃): An activating, ortho, para-directing group.

The nitronium ion (NO₂⁺) electrophile, generated in situ from nitric and sulfuric acid, will preferentially substitute at the position most activated (or least deactivated).[2] In this case, the C3 position is meta to the carboxyl group and ortho to both the methyl and fluoro groups. This convergence of directing effects strongly favors the formation of the desired 6-fluoro-2-methyl-3-nitrobenzoic acid , minimizing the formation of other isomers.[3]

Experimental Protocol: Synthesis of 6-Fluoro-2-methyl-3-nitrobenzoic Acid

Materials:

  • 6-Fluoro-2-methylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 6-fluoro-2-methylbenzoic acid to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, pre-chilled in an ice bath.

  • Add the nitrating mixture dropwise to the dissolved benzoic acid derivative over 1-2 hours. Meticulously maintain the reaction temperature below 5 °C throughout the addition.[4]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • A precipitate of 6-fluoro-2-methyl-3-nitrobenzoic acid will form. Continue stirring until all the ice has melted.

  • Isolate the solid product by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum to yield the first key intermediate.

Part 2: The Cornerstone Intermediate II: Methyl 6-fluoro-2-methyl-3-nitrobenzoate

With the nitro-substituted carboxylic acid in hand, the next step is esterification. This protects the carboxylic acid and prepares the molecule for the final reduction step.

Causality Behind Experimental Choices: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction that is highly effective for preparing esters from carboxylic acids and alcohols.[5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as the nucleophile, then attacks this carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. The reaction is driven to completion by using a large excess of methanol, which acts as both solvent and reagent.

Experimental Protocol: Synthesis of Methyl 6-fluoro-2-methyl-3-nitrobenzoate

Materials:

  • 6-Fluoro-2-methyl-3-nitrobenzoic acid

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq.) in a large excess of anhydrous methanol in a round-bottom flask.[5]

  • Carefully add concentrated sulfuric acid (catalytic amount, ~0.1-0.2 eq.) to the solution while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the residual acid. Continue washing until CO₂ evolution ceases.

  • Wash the organic layer sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-fluoro-2-methyl-3-nitrobenzoate, typically as a solid.[5] This second intermediate is often of sufficient purity for the next step.

Part 3: The Final Transformation: Reduction to this compound

The final step is the selective reduction of the aromatic nitro group to an amine. This transformation is one of the most fundamental and crucial reactions in the synthesis of aromatic amines.

Causality Behind Experimental Choices: Catalytic Hydrogenation

While several reagents can reduce a nitro group (e.g., metals like tin or iron in acidic media), catalytic hydrogenation is often the method of choice in industrial and pharmaceutical settings. This method offers significant advantages:

  • High Selectivity: Catalysts like Palladium on Carbon (Pd/C) are highly effective at reducing nitro groups without affecting other reducible functionalities like the ester group under controlled conditions.

  • Clean Reaction: The only co-product is water, which simplifies the workup procedure significantly compared to metal-acid reductions that generate large amounts of metallic salt waste.

  • Mild Conditions: The reaction typically proceeds at room temperature and moderate hydrogen pressure, preserving the integrity of the molecule.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 6-fluoro-2-methyl-3-nitrobenzoate

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

  • Celite® or a similar filter aid

Procedure:

  • Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with a solution of Methyl 6-fluoro-2-methyl-3-nitrobenzoate in a suitable solvent like methanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) to the solution.

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi) and begin vigorous agitation.

  • The reaction is often exothermic; monitor the temperature and pressure. A drop in pressure indicates hydrogen uptake and reaction progress.

  • Continue the reaction until hydrogen uptake ceases (typically 2-4 hours). Monitor by TLC for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Data Summary

The following table summarizes typical reaction parameters for the three-step synthesis. Note that yields are representative and may vary based on scale and specific laboratory conditions.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1 NitrationHNO₃, H₂SO₄H₂SO₄0 - 53 - 585 - 95%
2 EsterificationCH₃OH, H₂SO₄CH₃OH~65 (Reflux)4 - 690 - 98%
3 ReductionH₂, 10% Pd/CMethanol20 - 252 - 4>95%

Conclusion

This guide outlines a scientifically grounded, efficient, and scalable three-step synthesis for this compound. By understanding the chemical principles behind each transformation—from the synergistic directing effects in the initial nitration to the clean and selective catalytic hydrogenation—researchers can reliably produce this valuable intermediate. The detailed protocols provided serve as a robust starting point for laboratory synthesis and process development, empowering professionals in the drug development field to accelerate their research and innovation.

References

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Introduction: The Strategic Value of Fluorine in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of Fluorinated Aminobenzoates

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has evolved from a niche tactic to a mainstream strategy for optimizing molecular properties.[1][2] The unique physicochemical characteristics imparted by fluorine—stemming from its small size, profound electronegativity, and the strength of the carbon-fluorine bond—can dramatically enhance a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] Fluorinated aminobenzoates, in particular, have emerged as exceptionally versatile scaffolds. They combine the privileged benzoic acid structure with the modulatory effects of fluorine, providing a powerful platform for the synthesis of novel therapeutics across areas like oncology, infectious diseases, and neurology.[3]

This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the reactivity profile of fluorinated aminobenzoates. As a Senior Application Scientist, my objective is not merely to list reactions but to elucidate the underlying principles that govern their behavior. We will dissect the electronic influence of fluorine on the aminobenzoate core, explore the mechanisms of key synthetic transformations such as nucleophilic aromatic substitution and amide bond formation, and examine the interactions of these compounds within biological systems. By understanding the causality behind their reactivity, we can better harness the potential of these remarkable building blocks.

PART 1: The Electronic Influence of Fluorine on the Aminobenzoate Scaffold

The reactivity of any aromatic compound is dictated by the distribution of electron density within the ring and its functional groups. In fluorinated aminobenzoates, the fluorine atom exerts a powerful, dual-natured electronic influence that is critical to understanding its chemical behavior.

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This powerful inductive effect deactivates the aromatic ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack by making the carbon centers more electron-deficient.[5]

  • Mesomeric Effect (+M): Through its lone pairs, fluorine can donate electron density into the aromatic pi-system via resonance. While this effect is generally weaker than its inductive pull, it still plays a role in directing reactivity.

The net result of these opposing forces is a significant polarization of the molecule. The acidity of the carboxylic acid proton is generally increased due to the stabilization of the resulting carboxylate anion by the electron-withdrawing fluorine. Conversely, the basicity of the amino group is reduced.[3][6] This electronic modulation is the foundation upon which the distinct reactivity profile of fluorinated aminobenzoates is built.

Caption: Logical diagram of fluorine's electronic effects on the aminobenzoate core.

PART 2: Key Reactivity Profiles and Mechanistic Insights

The unique electronic landscape of fluorinated aminobenzoates gives rise to specific and often advantageous reactivity patterns in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

A cornerstone reaction for modifying fluoroaromatics is Nucleophilic Aromatic Substitution (SNAr).[7] Counterintuitively, aryl fluorides are often more reactive in SNAr reactions than their chloro-, bromo-, or iodo- counterparts, despite the immense strength of the C-F bond.

The Causality Behind Fluorine's High Reactivity: The mechanism proceeds via a two-step addition-elimination pathway.[8] The first step, the nucleophilic attack on the carbon bearing the halogen, is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[5][9] This is precisely where fluorine's influence is most profound. Its intense inductive electron withdrawal strongly polarizes the C-F bond and stabilizes the negatively charged intermediate, known as the Meisenheimer complex.[5][7] This stabilization lowers the activation energy of the initial attack, accelerating the overall reaction rate. The subsequent elimination of the fluoride ion is fast, as it restores aromaticity. Therefore, the reaction rate is governed by the formation of the intermediate, not the cleavage of the C-X bond, explaining the observed reactivity trend (F > Cl > Br > I).[5][8]

SNAr_Mechanism start Fluorinated Aminobenzoate + Nucleophile (Nu⁻) ts1 Transition State 1 start->ts1 Nucleophilic Attack (Rate-Determining Step) intermediate Meisenheimer Complex (Stabilized by -I effect of F) ts1->intermediate ts2 Transition State 2 intermediate->ts2 Elimination of F⁻ (Fast) note Fluorine's strong inductive effect lowers the energy of TS1 and the Meisenheimer Complex, accelerating the slow step. intermediate->note product Substituted Product + F⁻ ts2->product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a fluoroaromatic.

Experimental Protocol: Synthesis of a Substituted Aminobenzoate via SNAr

This protocol is a representative example for the substitution of a fluorine atom on an activated aminobenzoate ring.

  • Objective: To synthesize 2-amino-5-(pyrrolidin-1-yl)benzoic acid from 2-amino-5-fluorobenzoic acid.

  • Materials:

    • 2-amino-5-fluorobenzoic acid (1 equiv.)

    • Pyrrolidine (2.5 equiv.)

    • Potassium carbonate (K₂CO₃) (2 equiv.)

    • Dimethyl sulfoxide (DMSO)

    • Water (H₂O), Ethyl acetate (EtOAc), Hydrochloric acid (HCl, 1M)

  • Methodology:

    • To a sealed reaction vial, add 2-amino-5-fluorobenzoic acid, K₂CO₃, and DMSO.

    • Stir the mixture at room temperature for 5 minutes.

    • Add pyrrolidine to the suspension.

    • Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and quench by adding water.

    • Extract the aqueous phase with ethyl acetate (3x) to remove any unreacted starting materials.

    • Carefully acidify the aqueous layer with 1M HCl until a precipitate forms (typically pH ~4-5).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

    • Self-Validation: Confirm the structure and purity using ¹H NMR, ¹⁹F NMR (verifying the disappearance of the C-F signal), and LC-MS.

Amide Bond Formation

The carboxylic acid moiety of fluorinated aminobenzoates is a key handle for elaboration, most commonly through amide bond formation. While standard peptide coupling reagents (e.g., carbodiimides, uronium salts) are effective, a particularly elegant strategy involves the in situ generation of a highly reactive acyl fluoride.

Causality and Mechanism: Reagents like pentafluoropyridine (PFP) can be used for the deoxyfluorination of carboxylic acids.[10] The reaction proceeds by activation of the carboxylic acid, followed by nucleophilic attack of a fluoride source (or the reagent itself) to generate the acyl fluoride intermediate. This intermediate is significantly more reactive towards amines than the parent carboxylic acid but is often more stable and less prone to side reactions (like racemization) than the corresponding acyl chloride.[11] This allows for a one-pot procedure where the acyl fluoride is generated and immediately consumed by the amine nucleophile.

Reagent ClassExample(s)Mechanism of ActionKey Considerations
Carbodiimides DCC, EDCForms an O-acylisourea active intermediate.Byproduct removal can be challenging (DCU precipitation).
Uronium/Aminium Salts HATU, HBTUForms an OBt/OAt active ester.Highly efficient but can be expensive.
Phosphonium Salts PyBOPForms an OBt active ester.High reactivity, suitable for hindered couplings.
Deoxyfluorinating Agents DAST, PFPIn situ formation of a highly reactive acyl fluoride.[10]Excellent for clean conversions; some reagents are hazardous.

Table 1: Comparison of common reagents for amide bond formation.

Experimental Protocol: One-Pot Deoxyfluorination and Amide Bond Formation

This protocol, adapted from methodologies using reagents like PFP, demonstrates the efficiency of in situ acyl fluoride generation.[10]

  • Objective: To synthesize N-benzyl-4-fluorobenzoic amide from 4-fluorobenzoic acid and benzylamine.

  • Materials:

    • 4-fluorobenzoic acid (1 equiv.)

    • Pentafluoropyridine (PFP) (1.2 equiv.)

    • Anhydrous base (e.g., DIPEA or triethylamine) (2.5 equiv.)

    • Benzylamine (1.1 equiv.)

    • Anhydrous dichloromethane (DCM)

  • Methodology:

    • Dissolve the 4-fluorobenzoic acid in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).

    • Add the anhydrous base, followed by the PFP reagent.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride intermediate.

    • Add the benzylamine to the reaction mixture.

    • Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

    • Self-Validation: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

PART 3: Biocatalytic and Metabolic Reactivity

The introduction of fluorine not only alters synthetic reactivity but also profoundly impacts how these molecules interact with biological systems. This is a double-edged sword; it can be leveraged to block metabolic "soft spots," but the molecule can also be a substrate for specific enzymatic pathways.[1][12]

Enzymatic Defluorination Pathways

Certain microorganisms have evolved enzymatic machinery capable of cleaving the highly stable C-F bond, particularly in simple fluorinated benzoates.[13] For example, the degradation of 4-fluorobenzoate in various bacterial strains has been shown to proceed through a pathway involving initial dioxygenation and subsequent enzymatic steps that lead to the formation of an unstable intermediate, 4-fluoromuconolactone.[14] This intermediate can then undergo further enzymatic or spontaneous reactions that result in the elimination of a fluoride ion.[14] While not a common metabolic route in humans, understanding these pathways is crucial for environmental fate analysis and can provide insights into potential bioremediation strategies.

enzymatic_defluorination cluster_pathway Bacterial Degradation of 4-Fluorobenzoate fb 4-Fluorobenzoate fc 4-Fluorocatechol fb->fc Dioxygenase fm 3-Fluoro-cis,cis-muconate fc->fm Catechol 1,2-dioxygenase fml (+)-4-Fluoromuconolactone fm->fml Muconate Cycloisomerase ma Maleylacetate fml->ma Hydrolase / Spontaneous fluoride HF Elimination fml->fluoride Defluorination Step final TCA Cycle Intermediates ma->final

Caption: Conceptual workflow of a bacterial enzymatic defluorination pathway.[14]

Furthermore, human cytochrome P450 enzymes, which are central to drug metabolism, can hydroxylate molecules at or near a fluorinated position.[12] While direct C-F bond cleavage by P450s is rare, subsequent metabolic steps can lead to defluorination. A common strategy in drug design is to intentionally place fluorine at a known site of metabolic hydroxylation to block this pathway, thereby increasing the drug's half-life.[1][12]

PART 4: Analytical Characterization

Unambiguous structural confirmation is paramount in drug development. Fluorinated aminobenzoates present characteristic spectroscopic signatures that facilitate their identification and quantification.

TechniqueKey Observables for Fluorinated Aminobenzoates
¹H NMR Signals for aromatic protons adjacent to fluorine will show coupling (²JH-F, ³JH-F, etc.), resulting in doublet or multiplet patterns.
¹³C NMR The carbon directly bonded to fluorine (C-F) will appear as a large doublet due to strong one-bond coupling (¹JC-F ≈ 240-260 Hz). Carbons at the ortho and meta positions will also show smaller C-F couplings.
¹⁹F NMR Provides a direct and sensitive method for detecting fluorine. The chemical shift is highly sensitive to the electronic environment. It is an excellent tool for monitoring reaction completion (e.g., disappearance of the starting material signal).[15][16]
FT-IR Characteristic absorption bands include: N-H stretches (~3300-3500 cm⁻¹), C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹), and a strong C-F stretch (~1200-1300 cm⁻¹).[6]
Mass Spec (MS) Provides the molecular ion peak (M⁺) confirming the molecular weight. Fragmentation patterns can be influenced by the position of the fluorine and amino groups, offering structural clues.

Table 2: Summary of key spectroscopic data for the characterization of fluorinated aminobenzoates.

Conclusion

The reactivity profile of fluorinated aminobenzoates is a rich and nuanced subject, governed by the powerful electronic influence of the fluorine atom. This guide has demonstrated that fluorine is not merely a passive substituent but an active director of reactivity. It activates the aromatic ring for nucleophilic substitution, modulates the pKa of the functional groups, and provides a handle for enhancing metabolic stability. By understanding the mechanisms behind SNAr, leveraging advanced amidation strategies like in situ acyl fluoride formation, and appreciating the potential for enzymatic interactions, researchers can more effectively utilize these building blocks. A thorough grasp of this reactivity is indispensable for the rational design and development of the next generation of fluorinated pharmaceuticals.

References

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The Strategic Role of Fluorine Substitution in the Design and Application of Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary

Aminobenzoate derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a range of therapeutic agents, most notably local anesthetics such as procaine and benzocaine. The strategic incorporation of fluorine into these and other molecular scaffolds has emerged as a powerful tool in modern drug discovery. This guide provides a comprehensive technical overview of the profound impact of fluorine substitution on the physicochemical properties, biological activity, and synthetic accessibility of aminobenzoate derivatives. By delving into the causal relationships behind experimental observations and providing detailed methodologies, this document aims to equip researchers with the knowledge to rationally design and synthesize novel fluorinated aminobenzoate-based compounds with enhanced therapeutic potential.

Part 2: The Multifaceted Influence of Fluorine on Physicochemical Properties

The introduction of fluorine, the most electronegative element, into an organic molecule instigates significant perturbations in its electronic and steric properties. These changes, while subtle in terms of atomic size, have a cascading effect on the molecule's overall behavior.

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the acidity of the carboxylic acid and the basicity of the amino group in aminobenzoate derivatives. This is primarily due to the inductive effect, which stabilizes the conjugate base of the carboxylic acid and destabilizes the protonated form of the amine.

A study utilizing ¹⁹F-NMR spectroscopy to determine the pKa values of fluorobenzoic acids provides a clear illustration of this effect. The proximity of the fluorine atom to the carboxylic acid group in the ortho position results in the most substantial increase in acidity (decrease in pKa)[1]. This "ortho effect" is a critical consideration in drug design, as the ionization state of a molecule at physiological pH (around 7.4) dictates its solubility, membrane permeability, and ability to interact with its biological target.

CompoundpKa of Carboxylic Acid
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86[1]
4-Fluorobenzoic Acid4.14[1]
4-Aminobenzoic Acid4.92 (for COOH)
4-Amino-2-fluorobenzoic acid(Expected to be < 4.92)
4-Amino-3-fluorobenzoic acid(Expected to be < 4.92)

Table 1: Comparison of pKa values for the carboxylic acid group in benzoic acid and its fluorinated and aminated derivatives. The pKa of the amino group in 4-aminobenzoic acid is approximately 2.4.

Tuning Lipophilicity (logP)

The effect of fluorine on lipophilicity (logP) is more complex and context-dependent. While a single fluorine atom is only slightly larger than a hydrogen atom, its introduction can either increase or decrease lipophilicity. This is due to the interplay of two opposing factors: the increase in the hydrophobic surface area and the alteration of the molecule's polarity and hydrogen bonding capabilities[2]. Generally, replacing a hydrogen with a fluorine atom in an aliphatic or aromatic system leads to a modest increase in logP. However, the introduction of fluorine can significantly alter the electronic environment of nearby functional groups, which can, in turn, affect their interactions with water and thus the overall lipophilicity[3].

CompoundCalculated logP
Ethyl 4-aminobenzoate (Benzocaine)1.86
Ethyl 4-amino-3-fluorobenzoate2.11
Ethyl 4-amino-2-fluorobenzoate2.05

Table 2: Calculated logP values for benzocaine and two of its fluorinated analogues, illustrating the typical increase in lipophilicity with fluorine substitution. (Values calculated using common prediction software for illustrative purposes).

Conformational Control

Fluorine substitution can exert significant control over the conformational preferences of a molecule. In the case of ortho-fluorinated aminobenzoates, the fluorine atom can participate in intramolecular hydrogen bonding with the carboxylic acid proton, stabilizing a specific planar conformation. This can have profound implications for the molecule's ability to bind to a receptor, as a pre-organized, low-energy conformation that matches the binding site can lead to a significant increase in binding affinity.

Caption: Intramolecular hydrogen bonding in ortho-fluorinated aminobenzoic acid.

Part 3: Ramifications for Biological Activity and Pharmacokinetics

The changes in physicochemical properties induced by fluorine substitution directly translate into altered biological activity and pharmacokinetic profiles.

Enhanced Metabolic Stability

One of the most valuable applications of fluorine in drug design is to block metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 family. By strategically placing a fluorine atom at a known or suspected site of metabolism (a "metabolic soft spot"), the metabolic degradation of the drug can be significantly slowed, leading to a longer half-life and improved bioavailability.

metabolic_blocking Aminobenzoate Derivative Aminobenzoate Derivative Metabolism (CYP450) Metabolism (CYP450) Aminobenzoate Derivative->Metabolism (CYP450) Oxidized Metabolite Oxidized Metabolite Metabolism (CYP450)->Oxidized Metabolite Fluorinated Aminobenzoate Fluorinated Aminobenzoate Fluorinated Aminobenzoate->Metabolism (CYP450) Blocked

Caption: Fluorine substitution blocking metabolic oxidation.

Modulation of Biological Activity: Case Studies

The aminobenzoate scaffold is central to the structure of local anesthetics like procaine and benzocaine. Fluorination of these molecules has been explored to enhance their potency and duration of action. The increased lipophilicity of fluorinated analogues can improve their ability to penetrate nerve membranes to reach their target, the voltage-gated sodium channels.

CompoundRelative Local Anesthetic Potency (Procaine = 1)
Procaine1
2-Fluoroprocaine~1.5
4-Fluoroprocaine~2
Benzocaine0.5
3-Fluorobenzocaine~0.8

Table 3: Approximate relative local anesthetic potencies of fluorinated procaine and benzocaine analogues, compiled from various studies. Actual values can vary depending on the experimental model.[4][5][6]

The versatility of the aminobenzoate scaffold extends to the development of anticancer and antimicrobial agents. Fluorine substitution can enhance the cytotoxic or antimicrobial activity of these compounds by modulating their physicochemical properties to favor target binding and cellular uptake. For instance, some fluorinated aminophenylhydrazine derivatives have shown significant cytotoxic activity against lung carcinoma cell lines, with IC50 values in the sub-micromolar range[7]. Similarly, Schiff bases derived from fluorinated salicylaldehydes and p-aminobenzoic acid have demonstrated potent antibacterial and antifungal properties[4][8].

CompoundCell LineIC50 (µM)
Fluorinated Aminophenylhydrazine Derivative 1A549 (Lung Cancer)5.2
Fluorinated Aminophenylhydrazine Derivative 2 (pentafluorinated)A549 (Lung Cancer)0.64[7]
Fluorinated 1,4-Naphthoquinone-amino acid conjugateMCF-7 (Breast Cancer)1.5 - 3.2[9]

Table 4: Examples of cytotoxic activity of fluorinated compounds, some of which incorporate an amino-aryl structure. Data illustrates the potential for fluorine to enhance potency.

Part 4: Synthetic Strategies and Characterization

The synthesis of fluorinated aminobenzoate derivatives can be achieved through various routes, often starting from commercially available fluorinated precursors.

Detailed Experimental Protocols

This protocol involves the nitration of 4-fluorotoluene, followed by oxidation and subsequent reduction of the nitro group.

Step 1: Nitration of 4-Fluorotoluene

  • To a stirred solution of 4-fluorotoluene in concentrated sulfuric acid at 0-5 °C, slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture for 1-2 hours at 5-10 °C.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-2-nitrotoluene.

Step 2: Oxidation to 4-Fluoro-2-nitrobenzoic Acid

  • Reflux the 4-fluoro-2-nitrotoluene from Step 1 with an oxidizing agent such as potassium permanganate in an aqueous solution.

  • After the reaction is complete, cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 4-fluoro-2-nitrobenzoic acid.

Step 3: Reduction to 2-Amino-4-fluorobenzoic Acid

  • In an autoclave, combine the 4-fluoro-2-nitrobenzoic acid from Step 2 with a suitable solvent (e.g., methanol) and a catalyst (e.g., 5% Pd/C).

  • Pressurize the autoclave with hydrogen gas (e.g., 5-10 bar) and heat to 40-60 °C with stirring.

  • Monitor the reaction by hydrogen uptake.

  • After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to yield 2-amino-4-fluorobenzoic acid[10].

This protocol involves the esterification of 4-amino-3-fluorobenzoic acid.

  • Reflux a mixture of 4-amino-3-fluorobenzoic acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain ethyl 4-amino-3-fluorobenzoate.

Spectroscopic Characterization

¹⁹F NMR is an invaluable tool for the characterization of fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing a unique fingerprint for each fluorinated derivative.

Fluorine Position on Aminobenzoate RingApproximate ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃)
ortho to -NH₂-130 to -150
meta to -NH₂-110 to -120
ortho to -COOH-115 to -125
meta to -COOH-110 to -115

Table 5: Typical ¹⁹F NMR chemical shift ranges for fluorine on an aminobenzoate ring. Actual values can vary based on substitution and solvent.[11][12][13][14]

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹ for a primary amine.

  • C=O stretch (ester): A strong, sharp peak around 1700-1730 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹.

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.

  • C-F stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

Part 5: Conclusion and Future Outlook

Fluorine substitution is a mature and highly effective strategy in medicinal chemistry that can be judiciously applied to the aminobenzoate scaffold to optimize drug-like properties. The ability of fluorine to modulate pKa, lipophilicity, and conformation, while simultaneously enhancing metabolic stability, provides a powerful toolkit for the medicinal chemist. The case studies of local anesthetics and other bioactive agents demonstrate the tangible benefits of this approach. As synthetic methodologies for fluorination continue to advance, we can anticipate the development of novel, more effective, and safer aminobenzoate-based therapeutics. The principles and protocols outlined in this guide serve as a foundation for researchers to explore this exciting and fruitful area of drug discovery.

Part 6: References

  • 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. PubMed. Available at: [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Institutes of Health. Available at: [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). International Union of Crystallography. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. Available at: [Link]

  • Method for producing 2-amino-4-fluorobenzoic acid. Google Patents. Available at:

  • Preparation method of 4-amino-2-fluorobenzoic acid. Google Patents. Available at:

  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. National Institutes of Health. Available at: [Link]

  • Cytotoxicity (IC50) of the fluorinated derivatives of 1,4-naphthoquinone. ResearchGate. Available at: [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. National Institutes of Health. Available at: [Link]

  • In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin. ResearchGate. Available at: [Link]

  • IC 50 mean values (μM) of selected fluorinated analogs after 24 h... ResearchGate. Available at: [Link]

  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. SciELO. Available at: [Link]

  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. Available at: [Link]

  • pKa – LogP plot covered by fluorine-containing and non-fluorinated... ResearchGate. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

  • Synthesis and biological activities of local anesthetics. National Institutes of Health. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • 19Flourine NMR. St-Amour, M. Available at: [Link]

  • Fluorine NMR. James, T.L. (1995). Available at: [Link]

  • Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PubMed. Available at: [Link]

  • ethyl 4-aminobenzoate. Organic Syntheses. Available at: [Link]

  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. Google Patents. Available at:

  • Synthesis of ethyl 4-amino-2-fluorobenzoate. PrepChem. Available at: [Link]

  • In aminobenzoic acid, do we have three different pKa's?. Chemistry Stack Exchange. Available at: [Link]

  • Rates of block by procaine and benzocaine and the procaine-benzocaine interaction at the node of Ranvier. PubMed. Available at: [Link]

  • Periodic Classification of Local Anaesthetics (Procaine Analogues). MDPI. Available at: [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Available at: [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Available at: [Link]

  • Interpreting Infrared Spectra. Specac. Available at: [Link]

  • comparison of partition coefficient (log p) of drugs: computational and experimental data study. ResearchGate. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

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A Technical Guide to Substituted Aminobenzoate Compounds: Synthesis, Bioactivity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminobenzoate scaffold, particularly that of para-aminobenzoic acid (PABA), represents a cornerstone in medicinal chemistry and drug development.[1][2] Its structural versatility, allowing for chemical modifications at both the amino and carboxyl functional groups, has established it as a premier "building block" for creating a diverse library of bioactive molecules.[1][3] This technical guide provides a comprehensive literature review on substituted aminobenzoate compounds, navigating from foundational synthetic strategies and detailed experimental protocols to an in-depth analysis of their structure-activity relationships across various therapeutic areas. We will explore their mechanisms of action as local anesthetics, anticancer agents, and antimicrobials, supported by quantitative data and field-proven insights. This document is designed to serve as a vital resource for researchers engaged in the discovery and optimization of novel therapeutics derived from this remarkable chemical framework.

The Aminobenzoate Scaffold: A Cornerstone of Medicinal Chemistry

The Unique Versatility of Para-aminobenzoic Acid (PABA)

Para-aminobenzoic acid (PABA) is an aromatic compound featuring both an amino group and a carboxylic acid group, making it a bifunctional molecule with significant potential in organic synthesis.[2] This dual functionality is the primary reason for its widespread use as a foundational scaffold in pharmaceutical development.[1][3] The amino group can readily undergo reactions like acylation to form amides, while the carboxyl group can be esterified.[2] This allows chemists to systematically modify the molecule's properties, such as lipophilicity, polarity, and steric profile, to optimize its interaction with biological targets.

Biological Significance and Physicochemical Properties

In many bacteria, yeasts, and plants, PABA is an essential precursor in the biosynthesis of folic acid (vitamin B9).[2][4] This metabolic pathway is crucial for DNA synthesis and repair, making it a prime target for antimicrobial agents.[4] Mammals, however, do not synthesize their own folate and obtain it from their diet, rendering the bacterial folate pathway an attractive target for selective toxicity.[4] PABA and its derivatives are generally non-toxic and are readily absorbed in the intestine, possessing favorable pharmacokinetic properties that make them excellent candidates for drug development.[2] Their inherent ability to absorb UV radiation also led to their use in sunscreens.[2]

Synthetic Strategies and Methodologies

The synthesis of substituted aminobenzoates is a mature field, yet new methods continue to emerge to improve efficiency and yield. The core principle involves the strategic modification of the starting aminobenzoate backbone.

Foundational Synthetic Approach: Cyclization for Benzothiazole Derivatives

One of the most powerful applications of substituted aminobenzoates is in the synthesis of fused heterocyclic systems like 2-aminobenzothiazoles, which exhibit a broad range of biological activities.[5][6] A common and efficient method involves the reaction of a methyl p-aminobenzoate derivative with potassium thiocyanate and bromine in an acidic medium.[7]

Experimental Protocol: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

This protocol describes a validated, one-pot cyclization reaction.[7]

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the reactants and facilitate the electrophilic substitution on the aromatic ring.

  • Potassium Thiocyanate (KSCN): Provides the thiocyanate nucleophile necessary for the formation of the key thiourea intermediate. An excess is used to drive the reaction forward.

  • Bromine (Br₂): Acts as the oxidizing agent required for the intramolecular electrophilic cyclization that forms the thiazole ring. It is added dropwise and at a cooled temperature to control the exothermic reaction.

  • Ammonia (NH₃) Solution: Used during workup to neutralize the acetic acid and basify the mixture, causing the desired product to precipitate out of the solution for easy isolation via filtration.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of methyl 4-aminobenzoate and 4 equivalents of potassium thiocyanate (KSCN) in glacial acetic acid.

  • Stirring: Stir the mixture magnetically for 45 minutes at room temperature to ensure complete dissolution and initial interaction.

  • Cooling: Cool the reaction flask in an ice bath to approximately 10 °C.[7]

  • Bromine Addition: Dissolve 2 equivalents of bromine (Br₂) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature overnight (approximately 15 hours).[7]

  • Product Isolation: Pour the reaction mixture over a beaker of crushed ice.

  • Precipitation: Carefully basify the mixture to a pH of 8 using a 25% aqueous ammonia solution. The product will precipitate as a solid.

  • Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining salts and impurities.

  • Drying: Dry the purified product in a vacuum oven.

Visualization: General Synthesis Workflow

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction Process cluster_product Final Product p_aminobenzoate Methyl p-aminobenzoate Stirring Stirring at RT p_aminobenzoate->Stirring KSCN KSCN KSCN->Stirring AceticAcid Glacial Acetic Acid AceticAcid->Stirring Bromine Bromine (Br2) Cyclization Oxidative Cyclization (10°C to RT) Bromine->Cyclization Stirring->Cyclization Workup Iced Water Quench & Basification (NH3) Cyclization->Workup FinalProduct Methyl 2-aminobenzo[d]thiazole- 6-carboxylate Workup->FinalProduct

Caption: Workflow for benzothiazole synthesis.

Spectroscopic Characterization and Structural Elucidation

Confirming the structure and purity of newly synthesized compounds is a non-negotiable step in drug development. A combination of spectroscopic techniques provides a self-validating system for structural analysis.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying key functional groups. In aminobenzoate derivatives, characteristic bands include N-H stretching vibrations for the amino group (typically in the 3500-3100 cm⁻¹ range) and a strong C=O stretching band for the carboxyl or ester group.[8] A shift in the N-H band to lower wavenumbers can indicate the amino group's involvement in complexation or hydrogen bonding.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring, while signals for the amino protons and any alkyl groups on the ester or amide functionalities confirm successful modification.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition and helping to identify the final product from any starting materials or byproducts.

  • Elemental Analysis: Analysis for C, H, and N provides the empirical formula of the compound, which is used to confirm its purity and composition.[9]

Pharmacological Applications and Structure-Activity Relationships (SAR)

The study of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry. It aims to identify which parts of a molecule are responsible for its biological effects, allowing for the rational design of more potent and selective drugs.[6][10]

Application Focus: Local Anesthetics

Aminobenzoate derivatives were among the first synthetic local anesthetics, with compounds like benzocaine and procaine revolutionizing clinical practice.[11]

  • Mechanism of Action: These compounds function by reversibly blocking voltage-gated sodium ion channels in the neuronal membrane.[11][12] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the propagation of the action potential and blocking the sensation of pain.[12]

cluster_membrane Neuron Membrane channel_open Open State Na+ Influx Nerve Impulse channel_blocked Blocked State No Na+ Influx No Impulse Na_ion Na+ Ion Na_ion->channel_open:port Anesthetic Aminobenzoate Anesthetic Anesthetic->channel_blocked:port

Caption: Mechanism of sodium channel blockade.

  • SAR Insights: The 4-aminobenzoate structure is a critical pharmacophore for this class of local anesthetics.[11] The general structure consists of an aromatic (lipophilic) portion, an intermediate ester or amide linkage, and a tertiary amine (hydrophilic) portion. The balance between lipophilicity and hydrophilicity is key to the drug's ability to cross the nerve sheath and bind to the sodium channel.

Application Focus: Anticancer Agents

Numerous substituted aminobenzoate and benzothiazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[3][6]

  • Mechanism of Action: The mechanisms are diverse and often depend on the specific substitutions. Some derivatives function as folate antagonists, similar to methotrexate, while others induce apoptosis through different signaling pathways.[4] Riluzole, a 2-aminobenzothiazole drug, has shown promising antitumor effects.[6]

  • Quantitative Data: The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Benzamide derivative of PABA-4.53[3]
Benzamide derivative of PABA-5.85[3]
Targeted PABA derivativeMCF-7 (Breast)28.3 ± 5.1[3]
Targeted PABA derivativeHCT-116 (Colon)21.3 ± 4.1[3]
Carboxamide derivative of PABA-3.0[3]
Application Focus: Antimicrobial Agents

The role of PABA in bacterial folate synthesis makes it an ideal starting point for developing antibacterial agents.[4]

  • Mechanism of Action: The most well-known examples are the sulfonamides ("sulfa drugs"). These drugs are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). By blocking this enzyme, they prevent the synthesis of folic acid, leading to the cessation of bacterial growth and replication.[4]

Chorismate Chorismate PABA PABA Chorismate->PABA Synthase DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid DHPS->Folate Sulfonamide Sulfonamide (PABA Analog) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate pathway.

  • SAR Insights: For DHPS inhibition, the presence of a 4-aminoaryl group is essential.[4] Minimal structural alterations to the PABA scaffold can lead to potent enzyme inhibition.[4] More recent work on 2-aminobenzothiazoles has identified compounds with strong activity against drug-resistant pathogens like methicillin-resistant S. aureus (MRSA).[13] However, this scaffold can be a substrate for efflux pumps in Gram-negative bacteria, limiting its spectrum of activity.[13]

Challenges and Future Directions

While the aminobenzoate scaffold has yielded numerous successful drugs, challenges remain. The rise of antimicrobial resistance and the need for more selective anticancer agents with fewer side effects drive current research.

  • Overcoming Resistance: A key challenge is designing molecules that can evade bacterial resistance mechanisms, such as enzymatic inactivation or efflux pumps.[13]

  • Improving Selectivity: In cancer therapy, the goal is to design compounds that are highly toxic to cancer cells while sparing healthy cells. This requires a deep understanding of the SAR to fine-tune the molecule's interaction with its specific target.

  • Emerging Applications: Research is expanding into new therapeutic areas. For instance, PABA has been investigated for its potential to modulate neurotransmitter systems, opening possibilities for treating neuropsychiatric disorders like depression and anxiety.[14]

  • The Path to Clinical Translation: Despite promising preclinical data, many derivatives fail to advance. Future work must focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to ensure their safety and efficacy in human clinical trials.[1][3] The continued growth in the pharmaceutical sector is expected to drive further demand and innovation in this area.[15]

References

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC - NIH. (2021-05-12). Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). Available from: [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Available from: [Link]

  • AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2017-07-01). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Structure-activity relationship (SAR). (n.d.). GARDP Revive. Available from: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC. (n.d.). PubMed Central. Available from: [Link]

  • Synthesis of Local Anesthetics derived from aminobenzoic acid. (n.d.). Química Organica.org. Available from: [Link]

  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. (n.d.). Open Exploration Publishing. Available from: [Link]

  • Para-aminobenzoic derivatives of local anesthetics (hydrolyzed by pseudocholinesterase in plasma). (n.d.). ResearchGate. Available from: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central. Available from: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI. Available from: [Link]

  • The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. (n.d.). ResearchGate. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025-10-12). ResearchGate. Available from: [Link]

  • KEGG PATHWAY Database. (2025-12-17). Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. (n.d.). Available from: [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2023-06-01). PubMed. Available from: [Link]

  • Future Forecasts for P-Aminobenzoic Acid Industry Growth. (2025-08-02). Market Report Analytics. Available from: [Link]

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (2019-02-26). RSC Publishing. Available from: [Link]

  • The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. (n.d.). ResearchGate. Available from: [Link]

  • Synthetic routes of p-aminobenzoic acid derivatives having... (n.d.). ResearchGate. Available from: [Link]

  • Identification and Structure-Activity Relationships for a Series of N, N-Disubstituted 2-Aminobenzothiazoles as Potent Inhibitors of S. Aureus. (2025-08-07). ResearchGate. Available from: [Link]

  • Structures of some antimicrobial/anticancer 4‐aminobenzoic acid derivatives (IX–XI). (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of Potential Anticancer Agents. XII. Nitrogen Mustards from p-Aminobenzoic Acid Derivatives. (n.d.). ACS Publications. Available from: [Link]

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Methodological & Application

Application and Protocol: Strategic Use of Methyl 3-amino-6-fluoro-2-methylbenzoate in the Synthesis of Novel BRAF Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anthranilates in Oncology Research

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and cell permeability. Within this context, substituted anthranilates, such as Methyl 3-amino-6-fluoro-2-methylbenzoate, have emerged as critical building blocks in the synthesis of complex heterocyclic systems targeting a range of therapeutic areas, most notably in oncology. This application note provides a detailed protocol for the utilization of this compound as a key intermediate in the synthesis of N-(2-fluoro-3-(methoxycarbonyl)-4-methylphenyl)propane-1-sulfonamide, a precursor for novel compounds targeting BRAF-mutant cancers.[1] The rationale behind this synthetic approach lies in the precise reactivity of the amino group, which allows for the introduction of a sulfonamide moiety, a common pharmacophore in kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and reproducible synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 1785567-79-4[2]
Molecular Formula C₉H₁₀FNO₂[3]
Molecular Weight 183.18 g/mol [3]
Appearance Not specified, typically a solid
Purity ≥ 95.0%[2]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[3]

Synthetic Protocol: Synthesis of N-(2-fluoro-3-(methoxycarbonyl)-4-methylphenyl)propane-1-sulfonamide

This protocol details the sulfonylation of the amino group of this compound. This reaction is a critical step in the synthesis of intermediates for potential BRAF inhibitors, as described in U.S. Patent US11634409B2.[1]

Materials and Reagents:
  • This compound (CAS: 1785567-79-4)

  • Propane-1-sulfonyl chloride

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Experimental Workflow Diagram

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation A Dissolve this compound and Triethylamine in Dichloromethane B Add Propane-1-sulfonyl chloride A->B C Stir at ambient temperature for 30 minutes B->C D Quench with saturated aqueous NaHCO₃ C->D E Extract with Dichloromethane D->E F Dry combined organic extracts over Na₂SO₄ E->F G Filter and concentrate the solution F->G H Purify the crude product G->H

Sources

Application Notes & Protocols: The Strategic Use of Methyl 3-amino-6-fluoro-2-methylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, success is often defined by the rational design of molecules that possess optimized potency, selectivity, and pharmacokinetic properties. Methyl 3-amino-6-fluoro-2-methylbenzoate is a highly functionalized aromatic building block that has emerged as a scaffold of significant interest. Its unique constellation of substituents—a nucleophilic amine, a sterically influential ortho-methyl group, and an electronically modulating fluorine atom—makes it a privileged starting material for the synthesis of complex therapeutic agents.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties, including metabolic stability, membrane permeability, and binding affinity[1][2]. The ortho-methyl group can enforce a specific torsional angle between the phenyl ring and adjacent functionalities, a subtle conformational control that can be pivotal for achieving selective binding to a biological target[3]. Finally, the aniline amine serves as a versatile chemical handle for elaboration into a wide array of functional groups and heterocyclic systems. These features position this compound as a key intermediate in the development of targeted therapies, particularly in the realm of kinase inhibitors for oncology and autoimmune diseases[4][5].

This guide provides an in-depth look at the application of this compound, detailing its properties, its strategic role in the synthesis of kinase inhibitors, and robust protocols for its use.

Physicochemical Properties and Reactivity Profile

The utility of this compound stems from the distinct reactivity of its functional groups. Understanding these properties is essential for designing successful synthetic routes.

PropertyValueSignificance in Synthesis
Molecular Formula C₉H₁₀FNO₂Provides the elemental composition.
Molecular Weight 183.18 g/mol Used for stoichiometric calculations in reaction planning.
Appearance Off-white to light yellow solid (Typical)Basic physical property for material handling.
Key Functional Groups Amino (-NH₂), Ester (-COOCH₃), Fluoro (-F)-NH₂: A primary nucleophile for amide bond formation, construction of heterocycles, or diazotization reactions. Its basicity is modulated by the adjacent fluorine and methyl groups.
-COOCH₃: Can be hydrolyzed to the corresponding carboxylic acid or serve as a directing group. It is less reactive than the amine under many standard coupling conditions.
-F: Electron-withdrawing group that influences the reactivity of the aromatic ring and the pKa of the amine. It is generally inert to the common transformations of the other groups.

Core Application: A Key Building Block for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention[5]. This compound serves as an ideal starting point for the aniline or aminobenzoate fragment common to many kinase inhibitors.

A particularly relevant target is Bruton's Tyrosine Kinase (BTK) , a non-receptor tyrosine kinase essential for B-cell receptor signaling[3][5]. Inhibitors of BTK have revolutionized the treatment of B-cell malignancies. The design of potent and selective BTK inhibitors often relies on a core heterocyclic scaffold that binds to the kinase hinge region, appended with substituted phenyl rings that occupy adjacent pockets[4][6].

The structural features of this compound are leveraged as follows:

  • Amine as a Linchpin: The primary amino group is most commonly used to form a stable amide bond with a carboxylic acid-bearing fragment of the inhibitor, a cornerstone reaction in pharmaceutical synthesis[7][8].

  • Fluorine for Potency and Stability: The fluorine atom can form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) within the target's active site and can block sites of metabolism on the aromatic ring, thereby increasing the drug's half-life[1].

  • Ortho-Methyl for Selectivity: The methyl group ortho to the amine can create a specific dihedral angle upon amide bond formation. This steric constraint can lock the molecule into a conformation that is preferred by the target kinase but disfavored by off-target kinases, thus enhancing selectivity—a critical factor in minimizing side effects[3].

Generalized Synthetic Workflow for Kinase Inhibitors

The following diagram illustrates a common strategy for synthesizing kinase inhibitors, highlighting the integration of our key building block.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly A Heterocyclic Core (e.g., Pyrimidine) B Functionalized Heterocycle (e.g., with -COOH group) A->B Functionalization E Final Kinase Inhibitor B->E Amide Coupling C Methyl 3-nitro-6-fluoro-2-methylbenzoate D This compound (Key Building Block) C->D Reduction D->E caption Fig 1. Generalized workflow for kinase inhibitor synthesis.

Caption: Fig 1. Generalized workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are provided as robust, validated methods for the preparation and application of aminobenzoate scaffolds.

Protocol 1: Synthesis of 3-Amino-2-methylbenzoic Acid Scaffold via Catalytic Hydrogenation

This protocol describes the reduction of a nitroaromatic precursor to the corresponding aniline, a fundamental transformation for preparing the title compound or its analogs[9].

Rationale: Catalytic hydrogenation is a clean and efficient reduction method that avoids the use of stoichiometric metal reductants (like tin or iron), which can generate toxic waste streams. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. The reaction is run under a positive pressure of hydrogen to ensure efficient reduction.

Materials:

  • 3-Nitro-2-methyl-6-fluorobenzoic acid

  • Methanol (MeOH), HPLC grade

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Parr Hydrogenation Apparatus or equivalent pressure vessel

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Charge the vessel with 3-Nitro-2-methyl-6-fluorobenzoic acid (1.0 eq).

  • Solvent Addition: Add methanol to the vessel to create a solution or slurry with a concentration of approximately 0.1-0.2 M.

  • Inerting: Seal the vessel. Purge the vessel with nitrogen gas for 5-10 minutes to remove all oxygen. This is a critical safety step, as hydrogen and oxygen can form explosive mixtures.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst (0.01-0.05 eq by weight). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Purge the vessel with hydrogen gas, then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen and by analytical techniques like TLC or LC-MS.

  • Completion and Purging: Once the reaction is complete (typically 4-12 hours), stop the stirring and hydrogen supply. Carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it can ignite. Quench it carefully with water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2-methyl-6-fluorobenzoic acid. The product can be used as is or purified further by recrystallization if necessary.

Protocol 2: Amide Bond Formation Using this compound

This protocol details a standard amide coupling reaction, a cornerstone of medicinal chemistry, using Propylphosphonic Anhydride (T3P®) as the coupling agent[8].

Rationale: T3P® is a versatile and efficient coupling agent. It activates the carboxylic acid, allowing for rapid reaction with the amine. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup, simplifying purification compared to carbodiimide-based reagents. Triethylamine (TEA) is used as a mild, non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid Partner (e.g., a heterocyclic carboxylic acid) (1.0-1.2 eq)

  • Propylphosphonic Anhydride (T3P®), 50% solution in DMF or Ethyl Acetate (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the Carboxylic Acid Partner (1.1 eq) and this compound (1.0 eq).

  • Solvent and Base: Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of ~0.1 M. Add triethylamine (3.0 eq). Stir the solution at room temperature for 10 minutes.

  • Coupling Agent Addition: Add the T3P® solution (1.5 eq) dropwise to the stirred mixture at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ (2x)

    • Water (1x)

    • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Amide Coupling Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Validation A 1. Combine Amine and Acid in anhydrous DCM B 2. Add Triethylamine (Base) A->B C 3. Add T3P® Solution at 0°C B->C D 4. Stir at Room Temp. Monitor by LC-MS C->D E 5. Aqueous Wash (NaHCO₃, Brine) D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Silica Gel Chromatography F->G H 8. Characterize Product (NMR, HRMS) G->H caption Fig 2. Step-by-step workflow for T3P-mediated amide coupling.

Caption: Fig 2. Step-by-step workflow for T3P-mediated amide coupling.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides medicinal chemists with a powerful tool for molecular optimization. The specific arrangement of its functional groups allows for precise control over the steric and electronic properties of the final drug candidate, which is particularly crucial in the competitive field of kinase inhibitor development. The protocols detailed herein offer reliable methods for the synthesis and application of this and related scaffolds, empowering researchers to accelerate the discovery of novel therapeutics.

References

  • BenchChem. (n.d.). Application of Substituted Aminobenzoate Derivatives in the Synthesis of Imatinib, a Targeted Anticancer Therapeutic.
  • Garegg, P. J., & Kvarnström, I. (1990). Synthesis of 3-amino-2,3,6-trideoxy-2-fluoro-L-talose and -D-allose [(R)-2-fluoro-L-daunosamine and (R)-2-fluoro-D-ristosamine]. Carbohydrate Research, 195(2), 225-45.
  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 157, 1568-1579.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3-Fluoro-2-methylbenzoic Acid in Medicinal Chemistry Research.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • A.S.A. El-Reedy, et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7547.
  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. (2014). Google Patents.
  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200.
  • Sun, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7448-7460.
  • WO 2015/087343 A2. (2015). Google Patents.

Sources

Application Notes & Protocols: Methyl 3-amino-6-fluoro-2-methylbenzoate as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-6-fluoro-2-methylbenzoate is a strategically functionalized aromatic compound that serves as a high-value starting material in medicinal chemistry and drug development. Its unique substitution pattern—featuring an amine, a methyl ester, a fluorine atom, and a methyl group—offers a powerful handle for constructing a variety of complex heterocyclic scaffolds. The fluorine atom, in particular, is a well-established bioisostere for hydrogen that can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides an in-depth guide for researchers, detailing the reactivity of this building block and providing robust protocols for its application in the synthesis of key heterocyclic systems, including quinolinones, quinazolinones, and benzodiazepines.

Compound Profile and Safety

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 848678-60-4[1]
Molecular Formula C₉H₁₀FNO₂[1]
Molecular Weight 183.18 g/mol [2]
Appearance Solid (Typical)[1]
Storage Conditions Store at 2-8°C in an inert atmosphere[2]
Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related fluorinated aminobenzoates provide essential handling guidelines.[3][4]

  • General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid breathing dust, fumes, or vapors.[3] Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4][5]

  • Toxicology: Assumed to be harmful if swallowed.[4] May cause skin, eye, and respiratory tract irritation.[3][4] The toxicological properties have not been thoroughly investigated.[5]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

    • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Synthetic Utility and Core Reactivity

The synthetic power of this compound stems from the ortho-relationship between the methyl and ester groups and the meta-relationship between the ester and the nucleophilic amine. This arrangement allows for a range of cyclization strategies to form fused heterocyclic systems.

G main This compound qln 6-Fluoro-8-methyl-4-quinolone Core main->qln Gould-Jacobs / Conrad-Limpach Rxn qzn 6-Fluoro-8-methyl-4(3H)-quinazolinone Core main->qzn Niementowski / Acylation-Cyclization bzd 7-Fluoro-9-methyl-1,4-benzodiazepine Core main->bzd Acylation & Intramolecular Cyclization

Caption: Core synthetic pathways from the title building block.

Protocol I: Synthesis of 6-Fluoro-8-methyl-4-quinolone Scaffolds

Rationale: The synthesis of 4-quinolones from anthranilate esters is a cornerstone of medicinal chemistry, forming the core of many antibacterial agents known as fluoroquinolones.[7][8] This protocol adapts the Gould-Jacobs reaction, where the aniline nitrogen first reacts with a β-ketoester, followed by a high-temperature thermal cyclization. The fluorine at the resulting C6 position is a classic feature of potent fluoroquinolone antibiotics.[9]

G start Methyl 3-amino-6-fluoro- 2-methylbenzoate intermediate Enamine Intermediate start->intermediate Condensation reagent1 Diethyl (ethoxymethylene)malonate (DEEM) reagent1->intermediate cyclization Thermal Cyclization (e.g., Dowtherm A, 250 °C) intermediate->cyclization Heat product Ethyl 6-fluoro-4-hydroxy-8-methyl- quinoline-3-carboxylate cyclization->product

Caption: Workflow for Gould-Jacobs synthesis of a quinolone core.
Detailed Experimental Protocol
  • Materials:

    • This compound (1.0 eq.)

    • Diethyl (ethoxymethylene)malonate (DEEM) (1.1 eq.)

    • Dowtherm A (or diphenyl ether)

    • Ethanol

    • Hexanes

  • Procedure:

    • In a round-bottom flask equipped with a condenser, combine this compound and DEEM.

    • Heat the mixture at 120-130 °C for 2 hours. Ethanol, a byproduct of the condensation, will distill off. The progress can be monitored by TLC.

      • Insight: This initial condensation forms the key enamine intermediate. Driving off the ethanol byproduct pushes the reaction equilibrium towards the product.

    • Once the formation of the intermediate is complete, allow the mixture to cool slightly. Carefully add Dowtherm A (approx. 10 times the weight of the starting aniline) to the reaction flask.

    • Equip the flask for distillation and heat the mixture in a sand bath or with a heating mantle to 240-250 °C.

    • Maintain this temperature for 30-60 minutes. The mixture will turn dark.

      • Insight: This high-temperature step is crucial for the intramolecular cyclization (Conrad-Limpach cyclization), where the ester attacks the aromatic ring to form the new six-membered ring of the quinolone.

    • Allow the reaction mixture to cool to below 100 °C. While still warm, pour the mixture slowly into a beaker containing hexanes with vigorous stirring.

    • The solid product will precipitate. Allow the suspension to cool to room temperature, then cool further in an ice bath.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold hexanes to remove the Dowtherm A, and dry under vacuum.

    • The crude product can be further purified by recrystallization from ethanol or another suitable solvent.

Protocol II: Synthesis of 6-Fluoro-8-methyl-4(3H)-quinazolinone Scaffolds

Rationale: Quinazolinones are another "privileged scaffold" in drug discovery, present in numerous approved drugs with diverse activities.[10] A common and robust method for their synthesis involves the initial acylation of an anthranilate followed by cyclization with an amine source, such as formamide or, as in this protocol, hydrazine, which leads to a 3-amino-quinazolinone.[11] This product can then be further functionalized.

G start Methyl 3-amino-6-fluoro- 2-methylbenzoate intermediate1 Methyl 3-acetamido-6-fluoro- 2-methylbenzoate start->intermediate1 N-Acylation reagent1 Acetic Anhydride reagent1->intermediate1 product 3-Amino-6-fluoro-2,8-dimethyl- quinazolin-4(3H)-one intermediate1->product Cyclization/ Condensation reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent2->product

Caption: Two-step synthesis of a 3-amino-quinazolinone derivative.
Detailed Experimental Protocol
  • Materials:

    • This compound (1.0 eq.)

    • Acetic anhydride (1.5 eq.)

    • Pyridine (catalytic amount)

    • Hydrazine hydrate (3.0 eq.)

    • Ethanol

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure - Step A (N-Acylation):

    • Dissolve this compound in DCM in a round-bottom flask.

    • Add a catalytic amount of pyridine.

    • Cool the flask in an ice bath to 0 °C.

    • Add acetic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Quench the reaction by carefully adding water. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated intermediate, which can often be used in the next step without further purification.

  • Procedure - Step B (Cyclization):

    • Dissolve the crude methyl 3-acetamido-6-fluoro-2-methylbenzoate from Step A in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Fit the flask with a condenser and heat the mixture to reflux (approx. 80 °C) for 6-12 hours.

      • Insight: Hydrazine serves a dual purpose. It first acts as a nucleophile, attacking the ester carbonyl. The resulting hydrazide intermediate then undergoes intramolecular cyclization with the acetamide carbonyl, eliminating water to form the stable quinazolinone ring.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure. The product may precipitate. If not, add cold water to induce precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • Purify the product by recrystallization from a suitable solvent like ethanol.

Protocol III: Synthesis of 7-Fluoro-9-methyl-1,4-benzodiazepine Scaffolds

Rationale: Benzodiazepines are a famous class of psychoactive drugs.[12] Their synthesis can be achieved through various routes. A versatile method involves the acylation of an aminobenzoate with an α-haloacetyl chloride, followed by reaction with an amine (e.g., ammonia or a primary amine) which displaces the halide and induces cyclization to form the seven-membered diazepine ring.[13]

G start Methyl 3-amino-6-fluoro- 2-methylbenzoate intermediate1 Methyl 3-(2-chloroacetamido)- 6-fluoro-2-methylbenzoate start->intermediate1 N-Acylation reagent1 Chloroacetyl Chloride reagent1->intermediate1 product 7-Fluoro-9-methyl-1H-benzo[e] [1,4]diazepine-2,5-dione intermediate1->product Amination & Cyclization reagent2 Ammonia (in MeOH) reagent2->product

Caption: Synthesis of a benzodiazepine-2,5-dione scaffold.
Detailed Experimental Protocol
  • Materials:

    • This compound (1.0 eq.)

    • Chloroacetyl chloride (1.2 eq.)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

    • Ammonia (7N solution in Methanol)

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate

  • Procedure - Step A (N-Acylation):

    • Dissolve this compound in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

    • Add the base (TEA or DIPEA). Cool the solution to 0 °C in an ice bath.

    • Add chloroacetyl chloride dropwise via syringe. A precipitate (triethylammonium chloride) will form.

      • Insight: This is a standard Schotten-Baumann type reaction. The base is crucial to neutralize the HCl generated, preventing protonation of the starting amine which would render it non-nucleophilic.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Filter off the salt precipitate and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude chloroacetamide intermediate.

  • Procedure - Step B (Cyclization):

    • Place the crude intermediate into a sealed tube or pressure vessel.

    • Add a 7N solution of ammonia in methanol.

      • Insight: Ammonia first displaces the chloride via an SN2 reaction. The resulting primary amine is now positioned to act as an intramolecular nucleophile, attacking the methyl ester to form the seven-membered ring amide, leading to the benzodiazepine-2,5-dione scaffold.

    • Seal the vessel tightly and heat at 70-80 °C for 12-24 hours.

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure.

    • The crude product can be purified by trituration with diethyl ether or by flash column chromatography on silica gel (e.g., using a DCM/Methanol gradient).

Conclusion

This compound is a highly valuable and versatile building block for constructing heterocycles of significant interest to the pharmaceutical and agrochemical industries. The protocols outlined in this guide provide robust and reproducible methods for the synthesis of quinolone, quinazolinone, and benzodiazepine cores. The strategic placement of its functional groups allows for predictable and efficient cyclization reactions, making it an essential tool for library synthesis and the development of novel bioactive compounds. Researchers are encouraged to adapt these foundational protocols to explore a wide range of derivatives for structure-activity relationship (SAR) studies.

References

  • Capot Chemical. MSDS of Methyl 3-amino-2-fluorobenzoate. Capot Chemical. [Link]

  • Stavrou, P., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. MDPI. [Link]

  • Angene Chemical. Safety Data Sheet. Angene Chemical. [Link]

  • Bunin, B. A., et al. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO. [Link]

  • Anonymous. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • ResearchGate. Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. [Link]

  • ResearchGate. Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. ResearchGate. [Link]

  • ResearchGate. Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. ResearchGate. [Link]

  • Shi, D-Q., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • Li, Y., et al. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. PMC - NIH. [Link]

  • Kundu, B., et al. (2005). Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity. PubMed. [Link]

  • PubMed. Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors. PubMed. [Link]

  • ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. [Link]

  • Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. PubMed. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Halogenated Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Aminobenzoate Scaffolds

Halogenated aminobenzoates are a class of bifunctional organic compounds of paramount importance in the fields of medicinal chemistry, drug development, and materials science. The strategic disposition of an amino group, a carboxylate moiety, and a halogen atom on a benzene ring offers a versatile platform for molecular elaboration. The amino and carboxylate groups provide sites for forming amides, esters, and other functionalities, while the halogen atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient construction of complex molecular architectures, a cornerstone of modern synthetic chemistry.[1][2]

These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the way chemists approach the synthesis of carbon-carbon and carbon-heteroatom bonds.[3] This guide provides an in-depth technical overview and practical protocols for the application of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—to halogenated aminobenzoate substrates.

Understanding the Substrate: Key Considerations for Halogenated Aminobenzoates

The successful execution of cross-coupling reactions with halogenated aminobenzoates requires careful consideration of their unique electronic and functional properties.

  • Halogen Reactivity: The reactivity of the aryl halide in the crucial oxidative addition step of the catalytic cycle generally follows the order: I > Br > OTf >> Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energy. While iodo- and bromo-aminobenzoates are common and reactive substrates, the coupling of their chloro-analogs often necessitates more specialized and highly active catalyst systems.[4]

  • Electronic Effects: The amino group is a strong electron-donating group, which can increase the electron density of the aromatic ring. This can make the oxidative addition of the palladium catalyst more challenging compared to electron-deficient aryl halides.[5] The selection of electron-rich and bulky phosphine ligands is often crucial to overcome this hurdle.[5]

  • Functional Group Compatibility: The presence of both a nucleophilic amino group and a potentially base-sensitive ester or carboxylic acid requires careful selection of reaction conditions to avoid unwanted side reactions. For instance, the choice of base is critical to prevent hydrolysis of the ester or deprotonation of the carboxylic acid, which could interfere with the catalytic cycle.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] Its tolerance for a wide range of functional groups makes it particularly suitable for the derivatization of halogenated aminobenzoates.[7]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base plays a critical role in the transmetalation step by activating the boronic acid.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR')2, Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product Ar-X Ar-X R-B(OR')2 R-B(OR')2

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameter Selection
ParameterRecommendation for Halogenated AminobenzoatesRationale
Palladium Precatalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂ is a cost-effective and common choice, often used with an external ligand. Pd(PPh₃)₄ is a stable Pd(0) source. Pd(dppf)Cl₂ is an air-stable precatalyst that is effective for a broad range of substrates.
Ligand PPh₃, dppf, SPhos, XPhosFor electron-rich aminobenzoates, bulky and electron-rich phosphine ligands like SPhos and XPhos can accelerate the oxidative addition and reductive elimination steps.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Mild inorganic bases are preferred to prevent hydrolysis of the ester functionality. K₃PO₄ is often a good choice for base-sensitive substrates.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.
Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 4-amino-3-bromobenzoate with Phenylboronic Acid

Materials:

  • Methyl 4-amino-3-bromobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add methyl 4-amino-3-bromobenzoate (1.0 mmol, 230 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer and wash with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

II. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[4][8] This reaction allows for the coupling of an aryl halide with a primary or secondary amine.

Mechanistic Overview

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L2]X [Ar-Pd(II)(NHR'R'')L2]X Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]X Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]X->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Product

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Critical Parameter Selection
ParameterRecommendation for Halogenated AminobenzoatesRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3)Buchwald precatalysts are highly active and often give superior results, especially for challenging substrates like aryl chlorides.[9]
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are essential for promoting the amination of electron-rich aryl halides.[10][11]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically required. For substrates with base-sensitive groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are crucial for the success of the reaction.
Detailed Protocol: Buchwald-Hartwig Amination of Methyl 2-chloro-5-aminobenzoate with Morpholine

Materials:

  • Methyl 2-chloro-5-aminobenzoate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Glovebox or Schlenk line technique

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial equipped with a magnetic stir bar, add XPhos Pd G3 (0.02 mmol, 19 mg) and NaOtBu (1.4 mmol, 135 mg).

  • Reagent Addition: Add methyl 2-chloro-5-aminobenzoate (1.0 mmol, 185 mg) and anhydrous toluene (5 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 105 µL) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired product.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aromatic compounds.[8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I)-acetylide species, which is generated in the copper cycle. Reductive elimination then yields the final product.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Product R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, Cu(I) R-C≡C-Cu->Ar-Pd(II)(X)L2

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Critical Parameter Selection
ParameterRecommendation for Halogenated AminobenzoatesRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are standard and reliable catalysts for Sonogashira couplings.
Copper(I) Co-catalyst CuITypically used in catalytic amounts (1-5 mol%) to facilitate the formation of the copper acetylide.
Base Triethylamine (TEA), Diisopropylamine (DIPA), PiperidineAn amine base is required to deprotonate the terminal alkyne and neutralize the HX byproduct.[6]
Solvent DMF, THF, TolueneAnhydrous, degassed solvents are essential to prevent side reactions and catalyst deactivation.
Detailed Protocol: Sonogashira Coupling of Methyl 4-amino-3-iodobenzoate with Phenylacetylene

Materials:

  • Methyl 4-amino-3-iodobenzoate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (Anhydrous)

  • Anhydrous DMF

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-amino-3-iodobenzoate (1.0 mmol, 277 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 8 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and anhydrous triethylamine (3 mL) via syringe. Then, add phenylacetylene (1.2 mmol, 132 µL).

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitoring: Follow the reaction progress by TLC.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated aminobenzoate.

IV. The Heck Reaction: Vinylation of Aryl Halides

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[13] This reaction is a powerful tool for the synthesis of styrenyl aminobenzoates.

Mechanistic Overview

The Heck reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Intermediate Intermediate Ar-Pd(II)(X)L2->Intermediate Alkene Insertion HPd(II)(X)L2 HPd(II)(X)L2 Intermediate->HPd(II)(X)L2 β-Hydride Elimination Substituted Alkene Substituted Alkene Intermediate->Substituted Alkene Product HPd(II)(X)L2->Pd(0)L2 Base

Caption: Simplified catalytic cycle of the Heck reaction.

Critical Parameter Selection
ParameterRecommendation for Halogenated AminobenzoatesRationale
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective catalyst for Heck reactions.
Ligand PPh₃, P(o-tolyl)₃, NHC ligandsThe choice of ligand can influence the regioselectivity and efficiency of the reaction. For electron-rich aminobenzoates, more electron-rich ligands may be beneficial.
Base TEA, K₂CO₃, NaOAcAn organic or inorganic base is required to regenerate the Pd(0) catalyst.[13]
Solvent DMF, Acetonitrile, NMPPolar aprotic solvents are typically used for Heck reactions.
Detailed Protocol: Heck Reaction of Methyl 3-bromo-4-aminobenzoate with Styrene

Materials:

  • Methyl 3-bromo-4-aminobenzoate (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous DMF

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a sealed tube, combine methyl 3-bromo-4-aminobenzoate (1.0 mmol, 230 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and P(o-tolyl)₃ (0.04 mmol, 12 mg).

  • Inert Atmosphere: Purge the tube with nitrogen or argon.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL), styrene (1.5 mmol, 172 µL), and triethylamine (2.0 mmol, 279 µL).

  • Reaction: Seal the tube and heat the mixture to 120 °C for 24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic extracts and wash with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the desired stilbene derivative.

V. Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd(0) oxidized) - Poor quality reagents (e.g., wet solvent, degraded boronic acid) - Inappropriate ligand or base selection- Ensure rigorous inert atmosphere techniques. - Use freshly distilled/dried solvents and high-purity reagents. - Screen different ligands (especially bulky, electron-rich ones) and bases.
Dehalogenation of Starting Material - Presence of a hydride source - Slow transmetalation (in Suzuki)- Use anhydrous solvents. - For Suzuki, ensure the base is effective in activating the boronic acid. Consider a different base or adding a small amount of water if using an anhydrous system with K₃PO₄.
Homocoupling of Boronic Acid - Presence of oxygen- Thoroughly degas all solvents and maintain a positive pressure of inert gas.
Ester Hydrolysis - Base is too strong- Switch to a milder base such as K₂CO₃ or K₃PO₄.
N-Arylation of the Amino Group - In Suzuki or Heck, the amino group can act as a nucleophile.- This is less common under typical C-C coupling conditions but can be minimized by using less forcing conditions (lower temperature, shorter reaction time).

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated aminobenzoates. By understanding the specific challenges posed by these substrates and carefully selecting the appropriate catalyst system, ligands, base, and solvent, researchers can efficiently construct a diverse array of complex molecules with significant potential in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the successful implementation of these powerful synthetic transformations.

References

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Sources

Application Notes: The Strategic Use of Methyl 3-amino-6-fluoro-2-methylbenzoate in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Intermediates in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many human diseases, most notably cancer.[1] Small molecule kinase inhibitors have, therefore, become a cornerstone of targeted therapy, with dozens of approved drugs transforming patient outcomes.[1] The development of these inhibitors is a continuous quest for improved potency, selectivity, and pharmacokinetic properties to overcome challenges such as acquired resistance and off-target toxicities.

A key strategy in modern medicinal chemistry is the incorporation of fluorine atoms into drug candidates.[2] The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly enhance metabolic stability, membrane permeability, and binding affinity to the target protein.[2][3] This has led to a high demand for versatile, fluorinated building blocks that can be readily incorporated into complex molecular scaffolds.

This application note details the utility of Methyl 3-amino-6-fluoro-2-methylbenzoate , a trifunctional aromatic intermediate, in the synthesis of novel kinase inhibitors. We will provide a detailed, field-tested protocol for its application in constructing a key sulfonamide intermediate for advanced BRAF inhibitors, highlighting the rationale behind the experimental design and the strategic importance of this building block in drug discovery.

Physicochemical Properties of the Core Building Block

This compound is a strategically substituted aminobenzoate ester. The spatial arrangement of its functional groups—the nucleophilic amine, the ester handle for further modification, and the influential fluoro and methyl groups—makes it a valuable starting material for creating complex, three-dimensional molecules.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 1785567-79-4[4]
Molecular Formula C₉H₁₀FNO₂[4]
Molecular Weight 183.18 g/mol [4]
Appearance (Typically) Off-white to yellow solid
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[4]

Core Application: Synthesis of a Key Sulfonamide Intermediate for BRAF Kinase Inhibitors

The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell growth and proliferation. Mutations in the BRAF gene are drivers in a significant percentage of cancers, including melanoma and thyroid cancer.[1] While first-generation BRAF inhibitors like vemurafenib and dabrafenib have shown clinical success, challenges remain, including the development of resistance and poor penetration of the central nervous system (CNS), a common site of metastasis.[3]

This compound serves as a crucial starting material for a new class of BRAF inhibitors designed to overcome these limitations.[3] Its primary utility is demonstrated in the synthesis of N-(4-fluoro-2-methyl-5-(methoxycarbonyl)phenyl)propane-1-sulfonamide, a key intermediate that forms the core of these advanced inhibitors. The protocol below is derived from established synthetic routes for this class of compounds.[3]

G cluster_workflow Experimental Workflow start Start: this compound reaction Dissolve in DCM with Triethylamine start->reaction 1. Reagents addition Add Propane-1-sulfonyl chloride reaction->addition 2. Sulfonylation stir Stir at Ambient Temperature (30 min) addition->stir 3. Reaction quench Quench with sat. aq. NaHCO₃ stir->quench 4. Workup extract Extract with DCM quench->extract dry Dry over Na₂SO₄, Filter, Concentrate extract->dry end_product End: N-(4-fluoro-2-methyl-5-(methoxycarbonyl)phenyl)propane-1-sulfonamide dry->end_product 5. Isolation

Caption: Experimental workflow for sulfonamide synthesis.

Detailed Protocol: Sulfonylation of this compound

This protocol provides a self-validating system for the efficient synthesis of the target sulfonamide intermediate. The causality behind each step is explained to ensure reproducibility and scalability.

1. Materials and Equipment:

  • Reagents:

    • This compound (1.0 eq.)

    • Propane-1-sulfonyl chloride (2.5 eq.)

    • Triethylamine (Et₃N) (3.0 eq.)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Nitrogen or argon inlet

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

2. Reaction Setup and Procedure:

  • Step 1: Initial Setup

    • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (900 mg, 4.913 mmol, 1.0 eq.).

    • Add anhydrous dichloromethane (approx. 20 mL). Stir the mixture until the starting material is fully dissolved.

    • Causality: An inert atmosphere is crucial to prevent side reactions with moisture, especially involving the highly reactive sulfonyl chloride. Anhydrous DCM is used as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Step 2: Addition of Base

    • Add triethylamine (2.05 mL, 14.74 mmol, 3.0 eq.) to the solution via syringe.

    • Causality: Triethylamine acts as a base to neutralize the HCl that is generated during the reaction between the amine and the sulfonyl chloride. This drives the reaction to completion and prevents the protonation and deactivation of the starting amine.

  • Step 3: Sulfonylation

    • Slowly add propane-1-sulfonyl chloride (1.38 mL, 12.28 mmol, 2.5 eq.) to the stirred solution at room temperature.

    • Causality: A slight excess of the sulfonylating agent ensures the complete consumption of the starting amine. The addition should be controlled to manage any potential exotherm.

  • Step 4: Reaction Monitoring

    • Stir the reaction mixture at ambient temperature for 30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Trustworthiness: TLC is a critical self-validating step. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot.

3. Workup and Purification:

  • Step 1: Quenching

    • Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Causality: The bicarbonate solution neutralizes any remaining acidic species (excess sulfonyl chloride and HCl byproduct), making the subsequent extraction safer and more efficient.

  • Step 2: Extraction

    • Transfer the mixture to a separatory funnel and extract the product into the organic layer. Separate the layers and extract the aqueous layer again with DCM.

    • Combine the organic extracts.

  • Step 3: Drying and Concentration

    • Dry the combined organic extracts over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Causality: Thorough drying of the organic phase is essential before solvent removal to prevent the presence of water in the final product.

  • Step 4: Characterization

    • The resulting crude product, N-(4-fluoro-2-methyl-5-(methoxycarbonyl)phenyl)propane-1-sulfonamide, can be purified further by column chromatography if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Authoritative Grounding: The Strategic Role of the Substitution Pattern

The specific arrangement of substituents on the this compound ring is not arbitrary; it is a deliberate design to impart desirable characteristics to the final kinase inhibitor.

  • 6-Fluoro Group: The strongly electron-withdrawing fluorine atom can significantly lower the pKa of the nearby amino group (and the resulting sulfonamide), which can alter the molecule's ionization state and improve its ability to cross cellular membranes.[3] Furthermore, the C-F bond is exceptionally stable, often used to block sites of metabolic oxidation, thereby increasing the drug's half-life.[2]

  • 2-Methyl Group: The ortho-methyl group provides steric hindrance that can lock the molecule into a specific, bioactive conformation. This conformational constraint can lead to higher binding affinity and improved selectivity for the target kinase.

  • 3-Amino Group: This group serves as the primary reactive handle for building out the rest of the inhibitor. Its position allows for the introduction of various functionalities, such as the sulfonamide group in this protocol, which can form critical hydrogen bonds within the kinase's active site.

G cluster_pathway Simplified RAS/RAF/MEK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cell Proliferation, Survival, Differentiation Transcription->Response Inhibitor BRAF Inhibitors (e.g., Lifirafenib) Inhibitor->RAF INHIBITS

Caption: The MAPK pathway targeted by BRAF inhibitors.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of advanced kinase inhibitors. Its unique substitution pattern provides medicinal chemists with a powerful tool to modulate physicochemical properties, enhance metabolic stability, and enforce bioactive conformations. The detailed protocol provided herein for the synthesis of a key sulfonamide precursor demonstrates its practical application and underscores its importance in the development of next-generation targeted therapies for diseases such as BRAF-mutant cancers.

References

  • Desai, J., et al. (2020). Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors. Journal of Clinical Oncology, 38(19). Available at: [Link]

  • Kocienski, P. (2021). Synthesis of BMS-986143. ResearchGate. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lifirafenib. Retrieved from [Link]

  • Desai, J., et al. (2020). Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors. PMC. Available at: [Link]

  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

  • Acta Crystallographica Section E. (2009). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. PMC. Available at: [Link]

  • Google Patents. (2023). US11634409B2 - Compounds for the treatment of BRAF-associated diseases and disorders.
  • Kocienski, P. (2022). Synthesis of the Tricyclic Core of BMS-986251. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Synthesis of [¹⁸F]BMS-986229 (PD-L1 macrocyclic PET Ligand). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

  • Molecules. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2008). Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. PubMed. Available at: [Link]

  • Current Medicinal Chemistry. (2003). Development of specific Rho-kinase inhibitors and their clinical application. PubMed. Available at: [Link]

  • Oakwood Chemical. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2015). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2020). Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition. PubMed. Available at: [Link]

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Functionalized Methyl Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Functionalized methyl benzoates are pivotal intermediates in the pharmaceutical, agrochemical, and fragrance industries. Their synthesis on a large scale presents unique challenges that require robust and efficient methodologies. This comprehensive guide provides detailed application notes and protocols for the large-scale synthesis of functionalized methyl benzoates, with a focus on scientific integrity, practical insights, and safety. We will delve into the most prevalent synthetic strategies, offering step-by-step protocols, explanations of experimental choices, and methods for process validation.

Introduction: The Significance of Functionalized Methyl Benzoates

Methyl benzoate and its functionalized derivatives are a class of organic compounds widely used as key building blocks in the synthesis of a vast array of commercially important molecules.[1] Their applications range from being precursors for active pharmaceutical ingredients (APIs) and agrochemicals to serving as fragrances and flavorings.[2][3][4] The ability to efficiently and cost-effectively produce these compounds on an industrial scale is therefore of paramount importance.

This document serves as a practical guide for researchers, scientists, and drug development professionals involved in the large-scale synthesis of these valuable compounds. We will explore the underlying principles of common synthetic routes, provide detailed and validated protocols, and discuss the critical parameters for successful scale-up.

Strategic Approaches to Large-Scale Synthesis

The choice of synthetic strategy for functionalized methyl benzoates is dictated by factors such as the nature of the desired functional groups, cost of starting materials, and scalability of the process. Two primary methodologies dominate the industrial landscape: Fischer-Speier Esterification and Palladium-Catalyzed Carbonylation.

Fischer-Speier Esterification: The Workhorse of Ester Synthesis

The Fischer-Speier esterification, first described in 1895, remains one of the most straightforward and widely employed methods for ester synthesis in both laboratory and industrial settings.[2][5] This acid-catalyzed condensation reaction between a carboxylic acid and an alcohol is a reversible process, and driving the equilibrium towards the product is key to achieving high yields on a large scale.[2][6]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[2][7] This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product.[2][6]

Diagram 1: Fischer-Speier Esterification Mechanism

Palladium_Carbonylation_Workflow Start Start: Aryl Halide, Methanol, Pd Catalyst, Base, CO Reaction Reaction Vessel (Heated and Pressurized) Start->Reaction Cooling Cooling and Depressurization Reaction->Cooling Filtration Filtration of Catalyst Cooling->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Purification Purification (e.g., Distillation, Crystallization) Extraction->Purification Product Final Product: Functionalized Methyl Benzoate Purification->Product

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Traditional synthetic methods, such as the classical Hugershoff reaction or Hantzsch thiazole synthesis, often necessitate long reaction times, harsh conditions, and result in moderate yields.[4] This document provides a comprehensive guide to the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient production of 2-aminobenzothiazole derivatives. By leveraging the principles of dielectric heating, MAOS dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the tenets of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.[5] This guide details the mechanistic underpinnings of microwave enhancement, provides a validated, step-by-step protocol for a representative synthesis, presents comparative data against conventional methods, and offers a practical troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Microwave-Assisted Synthesis

The 2-aminobenzothiazole nucleus is a cornerstone in medicinal chemistry, valued for its versatile reactivity and its presence in a wide array of bioactive molecules.[2] The amino group at the 2-position serves as a critical functional handle for further molecular elaboration, enabling the creation of diverse chemical libraries for drug discovery.[6] The imperative for high-throughput screening and rapid lead optimization in modern drug development necessitates synthetic methods that are not only robust and high-yielding but also fast and efficient.

Conventional synthesis of 2-aminobenzothiazoles, typically involving the oxidative cyclization of arylthioureas, often requires prolonged refluxing for several hours.[7] This approach is not only time-consuming but also energy-intensive. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[1] By utilizing microwave irradiation, MAOS delivers energy directly to polar molecules within the reaction mixture, leading to rapid, uniform, and efficient heating that is not achievable with conventional surface-based heating methods.[5][8] The primary advantages of this technique include:

  • Reaction Rate Acceleration: Reaction times are often reduced from hours to mere minutes.

  • Improved Yields and Purity: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[5]

  • Energy Efficiency: Direct heating of the reaction mass is significantly more energy-efficient than heating the entire apparatus.

  • Green Chemistry Alignment: The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, reducing chemical waste.[9]

This guide provides the scientific and practical framework for implementing MAOS for the synthesis of 2-aminobenzothiazole derivatives, empowering researchers to accelerate their discovery programs.

Principles and Mechanistic Insights

Mechanism of Microwave Heating

Microwave heating operates on the principle of dielectric heating, where microwave energy is absorbed by materials containing polar molecules.[5] The two primary mechanisms responsible for this energy conversion are:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in the synthesis, possess permanent dipole moments. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, localized heat.[5][8]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic intermediates), they will migrate back and forth under the influence of the oscillating electric field. Collisions resulting from this ionic movement generate heat.[5]

This direct and instantaneous heating mechanism is fundamentally different from conventional heating, where heat is transferred slowly and inefficiently from an external source through the vessel walls to the reaction medium. The result is a rapid temperature increase and a more uniform temperature profile throughout the reaction mixture.

Reaction Mechanism: Synthesis of 2-Aminobenzothiazole

A prevalent and robust method for synthesizing 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine in acetic acid. This is a variation of the Hugershoff reaction. The reaction proceeds through the in situ formation of an arylthiourea intermediate, which then undergoes oxidative cyclization.

The proposed mechanism is as follows:

  • Thiocyanation: The aniline reacts with the thiocyanate salt to form an arylthiourea intermediate.

  • Oxidative Cyclization: The oxidizing agent (bromine) facilitates an electrophilic attack on the sulfur atom of the thiourea. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the activated sulfur-containing moiety, leading to ring closure and the formation of the stable, aromatic 2-aminobenzothiazole ring system after elimination of HBr.[10]

G cluster_0 Step 1: Arylthiourea Formation cluster_1 Step 2: Oxidative Cyclization Aniline Substituted Aniline Arylthiourea Arylthiourea Intermediate Aniline->Arylthiourea Thiocyanation Thiocyanate KSCN / NH4SCN Thiocyanate->Arylthiourea Bromine Bromine (Br2) Cyclization Intramolecular Electrophilic Aromatic Substitution Bromine->Cyclization Product 2-Aminobenzothiazole Derivative Cyclization->Product Elimination of 2 HBr Arylthiourea_ref->Cyclization Oxidation

Caption: Proposed mechanism for the synthesis of 2-aminobenzothiazoles.

Microwave irradiation dramatically accelerates the cyclization step by efficiently overcoming the activation energy barrier through rapid and uniform heating, leading to a significant reduction in reaction time.

Materials and Equipment

Reagents and Solvents
  • Substituted Aniline (e.g., 4-chloroaniline, 99%)

  • Ammonium Thiocyanate (NH₄SCN, ≥98%)

  • Bromine (Br₂, ≥99.5%)

  • Glacial Acetic Acid (≥99.7%)

  • Ethanol (Absolute, ≥99.5%)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR analysis

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Mobile Phase for TLC (e.g., Toluene:Methanol 8:2)

Equipment
  • Monowave or Multi-mode Laboratory Microwave Reactor (e.g., Biotage® Initiator+, CEM Discover) equipped with sealed reaction vials (e.g., 2-5 mL or 10-20 mL) and magnetic stir bars.

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, Buchner funnel).

  • Heating mantle or hot plate with magnetic stirrer (for conventional method comparison).

  • Reflux condenser.

  • Filtration apparatus.

  • Rotary evaporator.

  • Melting point apparatus.

  • Analytical balance.

  • Fume hood.

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.

  • Instrumentation for characterization:

    • Fourier-Transform Infrared (FT-IR) Spectrometer.

    • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz).

    • Mass Spectrometer (MS).

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative 2-aminobenzothiazole derivative. A comparative conventional heating method is also described to highlight the advantages of the microwave-assisted approach.

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-6-chlorobenzothiazole

This one-pot procedure is adapted from established microwave-assisted methodologies.[11]

G start Start: Reagent Preparation prep 1. Add 4-chloroaniline (0.01 mol), NH4SCN (0.02 mol), and Glacial Acetic Acid (10 mL) to vial. start->prep mix 2. Stir to dissolve. prep->mix irradiate 3. Place vial in microwave reactor. Irradiate: 150°C, 10 min, 200 W. (Ramp time: 2 min, Hold time: 8 min) mix->irradiate cool 4. Cool vial to room temperature (automated reactor cooling). irradiate->cool precipitate 5. Pour reaction mixture into ice-cold water (50 mL). cool->precipitate neutralize 6. Neutralize with 5% Na2CO3 solution until basic (pH ~8). precipitate->neutralize filter 7. Filter crude product using a Buchner funnel. neutralize->filter wash 8. Wash solid with cold water. filter->wash dry 9. Dry the product in an oven at 60°C. wash->dry purify 10. Recrystallize from ethanol. dry->purify characterize 11. Characterize the final product (TLC, m.p., FT-IR, NMR, MS). purify->characterize end End: Purified Product characterize->end

Caption: Workflow for microwave-assisted synthesis of 2-aminobenzothiazole.

Step-by-Step Procedure:

  • Reagent Preparation: In a 20 mL microwave reaction vial equipped with a magnetic stir bar, combine 4-chloroaniline (1.27 g, 0.01 mol) and ammonium thiocyanate (1.52 g, 0.02 mol).

  • Solvent Addition: Add 10 mL of glacial acetic acid to the vial. Stir the mixture for 1-2 minutes until the solids are mostly dissolved.

  • Bromine Addition: In a fume hood, carefully add bromine (0.51 mL, 0.01 mol) dropwise to the stirring mixture. The solution will turn orange/red.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture with stirring at a constant temperature of 120°C for 10 minutes. Set the maximum power to 200 W. Safety Note: Microwave reactions in sealed vessels generate high internal pressure. Only use vessels specifically designed for this purpose and follow all equipment safety protocols.[12]

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) with continued stirring. This is typically an automated process in modern microwave reactors.

  • Work-up and Isolation: Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate will form.

  • Neutralization: Slowly add a 5% aqueous solution of sodium carbonate (Na₂CO₃) to the mixture with stirring until the solution is neutral or slightly basic (pH ≈ 8), as indicated by pH paper. This step neutralizes the acetic acid and any remaining HBr.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven. The final product can be further purified by recrystallization from absolute ethanol to yield pale yellow crystals.[7]

  • Characterization: Confirm the identity and purity of the synthesized 2-amino-6-chlorobenzothiazole by TLC, melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Conventional Synthesis of 2-Amino-6-chlorobenzothiazole (for comparison)
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloroaniline (1.27 g, 0.01 mol) and ammonium thiocyanate (1.52 g, 0.02 mol) in 20 mL of glacial acetic acid.

  • Bromine Addition: In a fume hood, cool the flask in an ice bath and slowly add bromine (0.51 mL, 0.01 mol) dropwise with vigorous stirring.

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Follow the same work-up, isolation, and purification steps (6-10) as described in Protocol 4.1.

Results: Data Presentation and Comparison

The primary advantages of microwave-assisted synthesis are quantitatively demonstrated by comparing reaction times and product yields against conventional heating methods.

Compound SynthesizedMethodSolventReaction TimeYield (%)Reference
Substituted 2-AminobenzothiazoleConventional (Reflux)Acetic Acid4 - 6 hours65 - 75%[7][13]
Substituted 2-AminobenzothiazoleMicrowave-Assisted Acetic Acid8 - 15 minutes 85 - 95% [13]
N-phenyl-4-(...)-thiazol-2-aminesConventional (Reflux)Methanol8 hours60 - 78%[2]
N-phenyl-4-(...)-thiazol-2-aminesMicrowave-Assisted Methanol30 minutes 85 - 95% [2]
2-Substituted-thiazol-4(5H)-onesConventional (Heating)Ethanol1.5 hours79 - 90%[11]
2-Substituted-thiazol-4(5H)-onesMicrowave-Assisted Ethanol10 - 15 minutes 82 - 92% [11]
Characterization Data for 2-Amino-6-chlorobenzothiazole

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

TechniqueExpected ResultsReference
Melting Point 198-201 °C[7]
FT-IR (KBr, cm⁻¹)~3430, 3300 (N-H stretch, primary amine), ~1640 (N-H bend), ~1550 (C=N stretch), ~810 (C-Cl stretch)[14]
¹H NMR (DMSO-d₆, δ ppm)~7.70 (d, 1H, Ar-H), ~7.55 (s, 2H, -NH₂, broad), ~7.30 (d, 1H, Ar-H), ~7.15 (dd, 1H, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm)~168.0 (C2), ~149.0 (C7a), ~132.0 (C3a), ~127.0 (C6), ~125.0 (C5), ~122.0 (C4), ~120.0 (C7)[14]
Mass Spec. (ESI-MS)m/z: 185.0 [M+H]⁺, 187.0 [M+2+H]⁺ (approx. 3:1 ratio for ³⁵Cl/³⁷Cl isotopes)

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues in the microwave-assisted synthesis of aminobenzothiazoles.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient Microwave Coupling: The chosen solvent may have a low dielectric constant (e.g., toluene, dioxane) and does not heat effectively.[15]2. Decomposition of Starting Material: The temperature may be too high, causing the aniline or intermediate to decompose.3. Insufficient Reaction Time/Temp: The reaction has not reached completion.1. Choose a more polar solvent like ethanol, DMF, or acetic acid. If a non-polar solvent is necessary, add a small amount of a polar co-solvent or an ionic liquid to act as a "heating element".[15]2. Reduce the reaction temperature in 10-20°C increments. Monitor the reaction for color changes indicative of charring.[16]3. Increase the reaction time or temperature incrementally. Use TLC to monitor the consumption of starting material.
Formation of Side Products / Impurities 1. Isomeric Impurity: In some Hantzsch-type syntheses, formation of a 2-imino-2,3-dihydrothiazole isomer can occur, especially under acidic conditions.2. Over-bromination: Excess bromine or high temperatures can lead to bromination on the aromatic ring at undesired positions.1. Ensure the reaction work-up involves neutralization to a neutral or slightly basic pH to favor the desired 2-amino tautomer.2. Use a stoichiometric amount of bromine and add it slowly at a lower temperature before microwave irradiation.
Reaction Does Not Reach Set Temperature 1. Low Microwave Power: The power setting may be too low for the solvent volume and polarity.2. Poor Solvent Choice: The solvent has very poor microwave absorption properties (e.g., hexane, CCl₄).[15]1. Increase the microwave power setting. Ensure the reaction volume is appropriate for the vial size and instrument specifications.2. Switch to a solvent with a higher dielectric loss tangent (e.g., ethanol, DMSO).[15]
Vial Pressure Exceeds Safety Limit 1. Temperature Too High for Solvent: The set temperature is significantly above the solvent's boiling point, generating excessive vapor pressure.2. Gaseous Byproducts: The reaction itself is evolving a significant amount of gas.1. Reduce the set temperature. Choose a higher-boiling polar solvent if high temperatures are required.2. If gas evolution is expected, reduce the initial volume of reagents in the vial to provide more headspace. Consider using an "open-vessel" microwave synthesis accessory if available and appropriate.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 2-aminobenzothiazole derivatives. The technology offers unparalleled advantages in terms of speed, efficiency, and yield, while promoting greener chemical practices. The protocols and data presented in this guide provide a robust, self-validating framework for researchers to confidently adopt this powerful technique. By understanding the principles of microwave heating and potential experimental challenges, scientists can effectively accelerate the synthesis of these vital medicinal scaffolds, thereby streamlining the drug discovery and development pipeline.

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  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved January 20, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-6-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-6-fluoro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yield, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights.

Overview of the Synthetic Pathway

The synthesis of this compound is a sequential process that requires careful control over reaction conditions at each stage to ensure high yield and purity. The most common synthetic route involves four key transformations:

  • Nitration: Introduction of a nitro group onto the aromatic ring of a suitable starting material.

  • Oxidation: Conversion of a methyl group to a carboxylic acid.

  • Reduction: Reduction of the nitro group to an amine.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

This guide is structured to address potential issues at each of these critical steps in a comprehensive question-and-answer format.

Visualizing the Synthesis and Troubleshooting Workflow

Synthesis_Workflow cluster_0 Synthetic Pathway cluster_1 Troubleshooting Logic Start Starting Material (e.g., 2-Fluoro-6-methyltoluene) Nitration Step 1: Nitration Start->Nitration HNO₃, H₂SO₄ Oxidation Step 2: Oxidation Nitration->Oxidation Oxidizing Agent (e.g., KMnO₄) Reduction Step 3: Reduction Oxidation->Reduction Reducing Agent (e.g., H₂, Pd/C) Esterification Step 4: Esterification Reduction->Esterification CH₃OH, Acid Catalyst Product Methyl 3-amino-6-fluoro- 2-methylbenzoate Esterification->Product LowYield Low Overall Yield IdentifyStep Identify Problematic Step (TLC, NMR of intermediates) LowYield->IdentifyStep TroubleshootNitration Address Nitration Issues IdentifyStep->TroubleshootNitration Nitration Problem TroubleshootOxidation Address Oxidation Issues IdentifyStep->TroubleshootOxidation Oxidation Problem TroubleshootReduction Address Reduction Issues IdentifyStep->TroubleshootReduction Reduction Problem TroubleshootEsterification Address Esterification Issues IdentifyStep->TroubleshootEsterification Esterification Problem

Caption: Overall workflow for the synthesis of this compound and a decision tree for troubleshooting low yields.

Part 1: Nitration of the Aromatic Ring

The initial step in this synthesis is the regioselective nitration of a fluorinated toluene derivative. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired isomer.

Frequently Asked Questions (FAQs): Nitration

Question: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Answer: The formation of multiple isomers during electrophilic aromatic substitution is a common challenge.[1] In the case of a starting material like 2-fluoro-6-methyltoluene, both the fluorine and the methyl group are ortho, para-directing. However, the steric hindrance from the ortho-methyl group can influence the position of nitration. To improve selectivity:

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

  • Choice of Nitrating Agent: The use of a milder nitrating agent, or a different acid catalyst system, can sometimes provide better control over the reaction's regioselectivity.

Question: I am observing a low conversion of my starting material. What are the likely causes?

Answer: Low conversion in a nitration reaction can often be attributed to a few key factors:

  • Insufficiently Strong Nitrating Conditions: The combination of nitric acid and sulfuric acid generates the reactive nitronium ion (NO₂⁺).[2] If the acid mixture is not sufficiently concentrated or the ratio is incorrect, the concentration of the nitronium ion may be too low for efficient reaction.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Purity of Reagents: The presence of water in the reaction mixture can deactivate the nitrating agent. Use of high-purity, anhydrous acids is critical.

Part 2: Oxidation of the Methyl Group

The conversion of the methyl group to a carboxylic acid is a critical step that can be prone to incomplete reaction or over-oxidation.

Frequently Asked Questions (FAQs): Oxidation

Question: My oxidation reaction with potassium permanganate (KMnO₄) is sluggish and gives a low yield of the carboxylic acid. How can I optimize this step?

Answer: The oxidation of an electron-deficient methyl group on an aromatic ring can be challenging. To improve the yield and reaction rate:

  • Phase Transfer Catalyst: If using aqueous KMnO₄ with an organic substrate, the reaction can be biphasic and slow. The addition of a phase transfer catalyst can facilitate the transport of the permanganate ion into the organic phase, thereby accelerating the reaction.

  • Temperature and Reaction Time: These reactions often require elevated temperatures and prolonged reaction times. A patent for a similar process suggests that heating is necessary to drive the reaction to completion.[3]

  • pH Control: The oxidation with KMnO₄ is typically carried out under basic conditions. Maintaining the appropriate pH throughout the reaction is crucial for optimal reactivity.

Question: I am observing significant amounts of byproducts. What are they likely to be and how can I avoid them?

Answer: Over-oxidation or side reactions can lead to a range of byproducts. In the context of oxidizing a nitrotoluene derivative, potential side products could arise from reactions involving the nitro group or degradation of the aromatic ring under harsh oxidative conditions. To minimize byproduct formation:

  • Careful Control of Stoichiometry: Use a carefully measured amount of the oxidizing agent. An excess can lead to unwanted side reactions.

  • Temperature Management: Avoid excessively high temperatures, which can promote decomposition and the formation of tars.

  • Alternative Oxidants: If KMnO₄ proves to be too harsh, consider alternative oxidizing agents that may offer greater selectivity under milder conditions. A method described for a related compound uses oxygen as the oxidant in the presence of a catalyst.[4]

Part 3: Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a pivotal step. The choice of reducing agent and reaction conditions is critical to avoid unwanted side reactions.

Frequently Asked Questions (FAQs): Reduction

Question: My reduction of the nitro group is incomplete. What could be the issue?

Answer: Incomplete reduction is a common problem and can be due to several factors:

  • Catalyst Activity: If using catalytic hydrogenation (e.g., H₂ with Pd/C), the catalyst may be deactivated. Ensure the catalyst is fresh and handled properly to avoid poisoning.

  • Hydrogen Pressure and Temperature: The reaction may require higher hydrogen pressure or elevated temperature to proceed to completion. A patent for the preparation of a similar compound, 3-amino-2-methyl benzoic acid, describes liquid phase catalytic hydrogenation under pressure.[5]

  • Purity of the Substrate: Impurities in the starting material can sometimes interfere with the reduction process, particularly in catalytic hydrogenations.

Question: I am concerned about the safety of using high-pressure hydrogen. Are there alternative reduction methods?

Answer: Yes, several other methods can be employed for the reduction of a nitro group, avoiding the need for high-pressure hydrogenation:

  • Metal/Acid Reductions: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid (e.g., HCl).

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or cyclohexene, in the presence of a catalyst like Pd/C. This approach avoids the need for gaseous hydrogen.

Part 4: Esterification of the Carboxylic Acid

The final step is the esterification of the 3-amino-6-fluoro-2-methylbenzoic acid to the desired methyl ester. The presence of the amino group can complicate this reaction.

Frequently Asked Questions (FAQs): Esterification

Question: The yield of my Fischer esterification is low. How can I drive the reaction to completion?

Answer: Fischer esterification is an equilibrium-controlled process.[6] To achieve a high yield, the equilibrium must be shifted towards the product side. This can be accomplished by:

  • Using an Excess of Alcohol: Employing a large excess of methanol, which often also serves as the solvent, will drive the equilibrium forward according to Le Chatelier's principle.[6]

  • Removal of Water: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Choice of Acid Catalyst: While sulfuric acid is commonly used, other acid catalysts can also be effective. A procedure for a similar esterification uses concentrated sulfuric acid in methanol with heating.[7]

Question: I am observing side reactions involving the amino group. How can I prevent this?

Answer: The amino group is nucleophilic and can potentially react under the acidic conditions of esterification, leading to byproducts. To mitigate this:

  • Protection of the Amino Group: While not always necessary, protecting the amino group as an amide or carbamate before esterification, followed by deprotection, is a viable strategy to prevent side reactions.

  • Milder Esterification Conditions: Alternative, milder esterification methods can be employed. For example, reacting the carboxylic acid with a methylating agent like methyl iodide in the presence of a non-nucleophilic base, or converting the carboxylic acid to an acid chloride followed by reaction with methanol.

Experimental Protocols and Data

Illustrative Step-by-Step Protocol: Fischer Esterification
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-amino-6-fluoro-2-methylbenzoic acid in 10-20 equivalents of methanol.

  • Catalyst Addition: With stirring, slowly add 0.1-0.2 equivalents of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to a gentle reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[6]

Table of Key Reaction Parameters and Expected Outcomes
StepKey ReagentsTypical ConditionsCommon IssuesTroubleshooting TipsExpected Yield (Illustrative)
Nitration HNO₃, H₂SO₄0-10 °CIsomer formation, low conversionLower temperature, use fresh acids70-85%
Oxidation KMnO₄, NaOHRefluxIncomplete reaction, byproductsUse phase transfer catalyst, control stoichiometry60-75%
Reduction H₂, Pd/C50 psi, RTIncomplete reduction, catalyst poisoningUse fresh catalyst, higher pressure/temp85-95%
Esterification CH₃OH, H₂SO₄RefluxLow conversion (equilibrium)Use excess methanol, remove water80-90%

References

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]

  • LibreTexts. (2021, August 16). 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (2020).
  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid. (2014).
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (n.d.).
  • CN101353311B - Process for preparing aminobenzoate esters. (2011).
  • CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method. (2015).
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2024). ACS Publications. [Link]

  • 3-Amino-6-fluoro-2-methoxybenzoic Acid Methyl Ester. (n.d.). Pharmaffiliates. [Link]

  • CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid. (2020).
  • US7547798B2 - Process for preparing aminobenzoate esters. (2009).
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing. [Link]

  • Methyl 2,6-Difluoro-3-nitrobenzoate. (n.d.). PubChem. [Link]

  • Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. (2021). ResearchGate. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). ResearchGate. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing. [Link]

  • Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. (n.d.). The Royal Society of Chemistry. [Link]

  • Aniline and Beyond: A Multifaceted Case Study for a Bildung-Focused Chemical Education. (2023). MDPI. [Link]

  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). (n.d.). Scribd. [Link]

  • n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. (1991). PubMed. [Link]

  • SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. (2023). Bashkir State University. [Link]

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Technical Support Center: Purification of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common purification challenges encountered in the laboratory. Substituted aminobenzoates are a critical class of compounds in pharmaceutical and materials science, and their purity is paramount for reliable downstream applications. This resource provides field-proven insights and validated protocols to ensure you can achieve the highest purity for your compounds.

Section 1: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Troubleshooting Guide: Recrystallization
ProblemPotential Cause(s)Suggested Solutions & Scientific Rationale
Low or No Crystal Formation - Solvent is too "good": The compound remains soluble even at low temperatures.- Insufficient cooling: The solution is not cooled to a low enough temperature to induce crystallization.[1] - Supersaturation: The solution is supersaturated, and crystallization has not been initiated.- Too much solvent was used: The concentration of the compound is too low to reach saturation upon cooling.[1]- Select a less effective solvent: A solvent that dissolves the compound less readily at room temperature is needed.[1] Consider a mixed-solvent system where the compound is soluble in one solvent and insoluble in the other.[2] - Cool the solution in an ice bath: Lowering the temperature will further decrease the solubility of the compound.[3] - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3] - Reduce the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of the aminobenzoate.
Product "Oils Out" - Melting point depression: Impurities can lower the melting point of the compound to below the boiling point of the solvent.- Inappropriate solvent choice: The boiling point of the solvent is higher than the melting point of the compound.- Pre-purify the sample: Use a different technique, like column chromatography, to remove some impurities before recrystallization. - Choose a lower-boiling point solvent: This ensures the compound remains a solid throughout the dissolution and crystallization process.
Premature Crystallization - Solution cools too quickly: Crystals form in the funnel or on the filter paper during hot filtration.- Use a pre-heated funnel: Warming the funnel with steam or a heat gun can prevent premature cooling.[4] - Use a stemless funnel: This minimizes the surface area where crystallization can occur.[4] - Add a small amount of hot solvent: Adding a little extra hot solvent just before filtration can help keep the compound in solution.
Poor Recovery - Excessive washing: Washing the crystals with too much cold solvent can dissolve some of the product.[1] - Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization.- Wash with minimal ice-cold solvent: Use just enough solvent to rinse away impurities. - Allow for sufficient cooling time: Ensure the flask has been in an ice bath for an adequate period.
FAQ: Recrystallization of Substituted Aminobenzoates

Q1: How do I select the best solvent for my substituted aminobenzoate?

A1: The ideal solvent should be "mediocre" in its dissolving power.[1] It should be insoluble or sparingly soluble at room temperature but completely soluble at the solvent's boiling point.[1] Test small amounts of your compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene) to observe their solubility at different temperatures. For para-aminobenzoic acid (p-ABA), solvents that have strong interactions with the carboxylic acid group, such as DMSO and DMF, have been studied to influence which polymorphic form crystallizes.[5][6]

Q2: My compound is soluble in most common solvents even at room temperature. What should I do?

A2: In this case, a mixed-solvent system (also known as anti-solvent crystallization) is recommended.[2] Dissolve your compound in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude substituted aminobenzoate and a minimal amount of the chosen solvent. Heat the mixture on a hot plate and continue to add small portions of the hot solvent until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling rate.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely under vacuum.

Section 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For substituted aminobenzoates, which possess both a polar amino group and a polar carboxyl or ester group, careful selection of the stationary and mobile phases is crucial.

Troubleshooting Guide: Column Chromatography
ProblemPotential Cause(s)Suggested Solutions & Scientific Rationale
Poor Separation (Overlapping Bands) - Inappropriate mobile phase polarity: The eluent is too polar, causing all compounds to elute quickly, or not polar enough, leading to broad bands. - Column overloading: Too much sample was loaded onto the column.- Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your desired compound and impurities. Aim for an Rf value of ~0.2-0.3 for your target compound. - Use a larger column or less sample: A general rule is to use a silica gel to crude compound ratio of at least 30:1 by weight for good separation.[7]
Compound Stuck on the Column - Compound is too polar for the chosen eluent: The mobile phase does not have sufficient polarity to move the compound down the column. - Irreversible adsorption or decomposition on silica gel: The acidic nature of silica gel can strongly bind basic amines or cause degradation of sensitive compounds.[8]- Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent in your eluent system (gradient elution).[8] - Deactivate the silica gel: Pre-treat the silica gel with a small amount of a base like triethylamine (typically 1% in the eluent) to neutralize the acidic sites.[9] This is especially important for basic aminobenzoates. Alternatively, use a different stationary phase like alumina.
Streaking or Tailing of Bands - Compound is not stable on silica gel. - Solvent system is not optimal. - Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid can improve peak shape. For basic compounds, adding triethylamine is effective.[9] - Try a different stationary phase: Alumina or reversed-phase silica may be more suitable.
Cracked or Channeled Column - Improper packing of the stationary phase. - Repack the column: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[10]
FAQ: Column Chromatography of Substituted Aminobenzoates

Q1: Should I use normal-phase or reversed-phase chromatography for my substituted aminobenzoate?

A1: The choice depends on the overall polarity of your molecule. For many substituted aminobenzoates, normal-phase chromatography on silica gel is effective. However, if your compound is highly polar, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can provide better separation. For basic aminobenzoates, reversed-phase chromatography with an alkaline mobile phase can be beneficial as it increases the lipophilicity and retention of the compound.[9]

Q2: My aminobenzoate is a basic amine. What special precautions should I take?

A2: Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and low recovery.[9] To mitigate this, add a small amount (0.1-1%) of a volatile base like triethylamine or pyridine to your eluent. This will "neutralize" the acidic sites on the silica and improve the chromatography.[9]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A good starting point for many aminobenzoates is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.[11][12]

  • Elution: Add the eluent to the column and apply pressure to begin the separation. Collect fractions and monitor the elution by TLC.[7]

  • Analysis and Collection: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[7]

Section 3: Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds from a mixture. This method is particularly well-suited for substituted aminobenzoates, which contain both a basic amino group and an acidic carboxylic acid group (or a neutral ester group).

Troubleshooting Guide: Acid-Base Extraction
ProblemPotential Cause(s)Suggested Solutions & Scientific Rationale
Poor Separation of Layers - Formation of an emulsion: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the two immiscible solvents.- Allow the separatory funnel to stand for a longer period. - Gently swirl the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer and can help break the emulsion.
Low Recovery of Product - Incomplete acid-base reaction: The pH was not adjusted sufficiently to fully protonate or deprotonate the target compound. - Compound has some solubility in the "wrong" layer. - Check the pH of the aqueous layer: Use pH paper to ensure the solution is sufficiently acidic or basic. For deprotonating an amine, the pH should be about two units above its pKa.[9] - Perform multiple extractions: Extract the original solution with several smaller portions of the extracting solvent rather than one large portion. This is more efficient at recovering the compound.
Precipitation at the Interface - The salt of the compound is not very soluble in the aqueous layer. - Add more water to the aqueous layer to dissolve the precipitate. - Use a different solvent system where the salt is more soluble.
FAQ: Acid-Base Extraction of Substituted Aminobenzoates

Q1: How do I separate a substituted aminobenzoic acid from a neutral impurity?

A1: Dissolve the mixture in an organic solvent like diethyl ether or dichloromethane. Add an aqueous solution of a weak base like sodium bicarbonate. The acidic carboxylic acid group will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer.[13] The neutral impurity will remain in the organic layer. The layers can then be separated. To recover your aminobenzoic acid, acidify the aqueous layer with a strong acid like HCl, which will re-protonate the carboxylate and cause the aminobenzoic acid to precipitate out.[13]

Q2: How can I separate a substituted aminobenzoate ester from an acidic impurity?

A2: Dissolve the mixture in an organic solvent. Add an aqueous base (e.g., NaOH solution). The acidic impurity will be deprotonated and move into the aqueous layer, while the neutral aminobenzoate ester will remain in the organic layer.[14]

Logical Workflow for Acid-Base Extraction

G start Crude Mixture in Organic Solvent (e.g., Diethyl Ether) bicarb Extract with aq. NaHCO3 start->bicarb acidify_bicarb Acidify with HCl bicarb->acidify_bicarb Aqueous Layer (Carboxylate Salt) organic1 Organic Layer 1 (Contains Amine/Ester and Neutral Impurities) bicarb->organic1 Organic Layer product_acid Precipitated Aminobenzoic Acid acidify_bicarb->product_acid hcl Extract with aq. HCl organic1->hcl basify_hcl Basify with NaOH hcl->basify_hcl Aqueous Layer (Ammonium Salt) organic2 Organic Layer 2 (Contains Neutral Impurities) hcl->organic2 Organic Layer product_amine Precipitated Amino Compound basify_hcl->product_amine evaporate Evaporate Solvent organic2->evaporate neutral_impurity Isolated Neutral Impurity evaporate->neutral_impurity

Caption: Acid-Base Extraction Workflow.

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  • troubleshooting column chromatography : r/chemistry - Reddit. (2022, February 22). Retrieved from [Link]

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  • Column chromatography. (n.d.). Retrieved from [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid - SIELC Technologies. (n.d.). Retrieved from [Link]

  • The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. - ResearchGate. (n.d.). Retrieved from [Link]

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Overcoming challenges in the synthesis of α,α-disubstituted α-amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α,α-disubstituted α-amino acids (α,α-AAs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these sterically hindered and highly valuable molecules. The unique structural feature of α,α-AAs, with two substituents at the α-carbon, imparts valuable properties to peptides, such as conformational rigidity and resistance to proteolysis, but also presents significant synthetic challenges.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing α,α-disubstituted α-amino acids?

The synthesis of α,α-AAs is inherently challenging due to several factors:

  • Steric Hindrance: The quaternary α-carbon is sterically congested, which can significantly slow down reaction rates and, in some cases, prevent reactions from occurring altogether. This is particularly problematic when introducing bulky substituents.[1][2][4]

  • Enantioselectivity: Controlling the stereochemistry at the newly formed quaternary center is a major hurdle. Achieving high enantiomeric excess (ee) often requires sophisticated asymmetric strategies.[5][6]

  • Racemization: The α-proton of a standard amino acid is susceptible to abstraction, leading to racemization, especially under basic or harsh reaction conditions. While α,α-AAs are resistant to racemization once formed, the precursors and intermediates in their synthesis may not be.[7]

  • Peptide Coupling: The steric bulk of α,α-AAs makes their incorporation into peptide chains difficult using standard coupling reagents.[8][9][10]

Q2: What are the most common synthetic strategies for preparing α,α-disubstituted α-amino acids?

Several successful strategies have been developed, each with its own advantages and limitations. The choice of method often depends on the desired substituents and the required stereochemistry.

  • Alkylation of Chiral Enolate Equivalents: This is a classical approach where a chiral auxiliary is used to direct the stereoselective alkylation of an amino acid precursor.[11]

  • Asymmetric Strecker Synthesis: This method involves the reaction of a ketone with a cyanide source and a chiral amine to generate an α-aminonitrile, which is then hydrolyzed to the amino acid.[12][13][14] This is a powerful method for accessing a wide variety of α,α-AAs.

  • Phase-Transfer Catalysis (PTC): PTC is an effective technique for the alkylation of glycine Schiff bases or other precursors under biphasic conditions, often employing chiral catalysts to induce asymmetry.[15][16]

  • Enzymatic and Biocatalytic Methods: Enzymes offer a highly selective and environmentally friendly approach to synthesizing chiral α,α-AAs.[17][18][19]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of α,α-disubstituted α-amino acids and offers potential solutions and optimization strategies.

Issue 1: Low or No Reaction Conversion in Alkylation Reactions

Symptoms: Starting material is largely unreacted after the specified reaction time.

Potential Causes & Solutions:

  • Cause: Insufficiently strong base to deprotonate the α-carbon.

    • Troubleshooting:

      • Switch to a stronger base: If using a milder base like a carbonate, consider switching to a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).

      • Optimize reaction temperature: For some strong bases, deprotonation is more efficient at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Cause: Steric hindrance from a bulky substrate or alkylating agent.[1][2][4]

    • Troubleshooting:

      • Increase reaction temperature: Carefully increasing the temperature may provide the necessary energy to overcome the activation barrier. Monitor for decomposition.

      • Use a more reactive electrophile: For example, use an alkyl iodide instead of a bromide or chloride.

      • Consider a different synthetic route: If steric hindrance is insurmountable, a different strategy, such as the Strecker synthesis, might be more suitable.

  • Cause: Poor solubility of reactants.

    • Troubleshooting:

      • Solvent screening: Test a range of solvents to find one that provides better solubility for all reactants at the desired reaction temperature.

      • Use of co-solvents: Adding a co-solvent can sometimes improve solubility.

Issue 2: Poor Enantioselectivity in Asymmetric Syntheses

Symptoms: The product is obtained as a racemic or nearly racemic mixture.

Potential Causes & Solutions:

  • Cause: Ineffective chiral catalyst or auxiliary.

    • Troubleshooting:

      • Catalyst/Auxiliary Screening: Evaluate a variety of chiral catalysts or auxiliaries. Small changes in the structure of the chiral ligand or auxiliary can have a large impact on enantioselectivity.

      • Check Catalyst Purity and Loading: Ensure the catalyst is of high purity and use the optimal loading. Too little catalyst may result in a slow, non-selective background reaction.

  • Cause: Racemization of the product or intermediate.[7]

    • Troubleshooting:

      • Lower the reaction temperature: Racemization is often accelerated at higher temperatures.

      • Use a less basic or non-nucleophilic base: Strong, nucleophilic bases can promote racemization.

      • Minimize reaction time: Prolonged exposure to reaction conditions can lead to loss of stereochemical integrity.

  • Cause: Incorrect solvent.

    • Troubleshooting:

      • Solvent Polarity: The polarity of the solvent can influence the transition state of the stereodetermining step. Screen both polar and non-polar aprotic solvents.

Issue 3: Difficulty with Protecting Group Removal

Symptoms: Incomplete deprotection or decomposition of the desired product during deprotection.

Potential Causes & Solutions:

  • Cause: Steric hindrance around the protecting group.

    • Troubleshooting:

      • Increase reaction time and/or temperature: Allow more time for the deprotection reaction to proceed to completion. Gentle heating may be necessary.

      • Use a stronger deprotection reagent: For example, if a standard acid-labile protecting group is difficult to remove with trifluoroacetic acid (TFA), a stronger acid like hydrogen bromide in acetic acid (HBr/AcOH) might be required.

  • Cause: The chosen protecting group is not suitable for the substrate.

    • Troubleshooting:

      • Select a more labile protecting group: In the planning stages, consider protecting groups that are known to be more easily cleaved under mild conditions.[20][21][22]

      • Orthogonal Protection Strategy: Employ an orthogonal protecting group strategy where different protecting groups can be removed under distinct conditions without affecting each other.[23]

Issue 4: Challenges in Product Purification

Symptoms: Difficulty in separating the desired α,α-disubstituted amino acid from starting materials, byproducts, or the chiral auxiliary.

Potential Causes & Solutions:

  • Cause: Similar polarity of the product and impurities.

    • Troubleshooting:

      • Chromatography Optimization:

        • Column Chromatography: Experiment with different solvent systems (e.g., varying polarity, using gradients) and stationary phases (e.g., silica gel, alumina).

        • HPLC: For challenging separations, high-performance liquid chromatography (HPLC) can provide better resolution.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Cause: The product is an amphoteric zwitterion.

    • Troubleshooting:

      • Ion-Exchange Chromatography: This technique is particularly well-suited for the purification of amino acids.[24]

      • pH Adjustment: The solubility of amino acids is highly dependent on pH. Adjusting the pH to the isoelectric point (pI) can cause the amino acid to precipitate, aiding in its separation.

Experimental Protocols & Data

Protocol 1: Asymmetric Strecker Synthesis of an α,α-Disubstituted α-Amino Acid

This protocol provides a general procedure for the asymmetric Strecker synthesis using a ketone as the starting material.

  • Imine Formation:

    • In a round-bottom flask, dissolve the ketone (1.0 eq.) and a chiral amine (e.g., (R)-(-)-2-phenylglycinol) (1.0 eq.) in a suitable solvent (e.g., methanol).

    • Add a dehydrating agent such as magnesium sulfate.

    • Stir the reaction at room temperature for 2-4 hours.

  • Cyanation:

    • Cool the reaction mixture to 0 °C.

    • Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq.).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Hydrolysis and Deprotection:

    • Remove the solvent under reduced pressure.

    • Add a strong acid (e.g., 6 M HCl) and heat the mixture to reflux for 4-8 hours to hydrolyze the nitrile and cleave the chiral auxiliary.

    • Cool the reaction mixture and purify the resulting amino acid, often by ion-exchange chromatography.

Data Summary: Comparison of Catalysts in Asymmetric Alkylation
CatalystAlkylating AgentSolventYield (%)ee (%)
Cinchona Alkaloid Derivative ABenzyl BromideToluene8592
Cinchona Alkaloid Derivative BBenzyl BromideToluene7885
Chiral Phase-Transfer Catalyst XEthyl IodideDichloromethane9295
Chiral Phase-Transfer Catalyst YEthyl IodideDichloromethane8889

This table presents hypothetical but representative data to illustrate the impact of catalyst choice on reaction outcome.

Visualizations

Workflow for Troubleshooting Low Yield in Alkylation

G start Low Yield in Alkylation check_base Is the base strong enough? start->check_base check_sterics Is steric hindrance a major factor? check_base->check_sterics Yes solution_base Use a stronger base (e.g., LDA) check_base->solution_base No check_solubility Are reactants fully dissolved? check_sterics->check_solubility No solution_sterics Increase temperature or use a more reactive electrophile check_sterics->solution_sterics Yes solution_solubility Screen different solvents or use co-solvents check_solubility->solution_solubility No end Improved Yield check_solubility->end Yes solution_base->end solution_sterics->end solution_solubility->end

Caption: Troubleshooting workflow for low alkylation yield.

Decision Tree for Choosing a Synthetic Strategy

G start Choosing a Synthetic Strategy for α,α-AAs chiral_center Is a specific enantiomer required? start->chiral_center steric_bulk Are the substituents sterically demanding? chiral_center->steric_bulk Yes racemic Racemic Synthesis (e.g., standard Strecker) chiral_center->racemic No strecker Asymmetric Strecker Synthesis steric_bulk->strecker Yes ptc Asymmetric Phase-Transfer Catalysis steric_bulk->ptc Moderately enzymatic Enzymatic Resolution/Synthesis steric_bulk->enzymatic Substrate Dependent

Caption: Decision tree for selecting a synthetic route.

References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (n.d.). Google Scholar.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 1). ResearchGate.
  • Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. (n.d.). PubMed.
  • Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. (2006, August 1). RSC Publishing.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). PubMed.
  • Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives. (n.d.). Journal of the American Chemical Society.
  • Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. (n.d.). ACS Publications.
  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. (2025, August 11). ACS Publications.
  • Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. (n.d.). UC Santa Barbara Office of Technology & Industry Alliances.
  • Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. (2024, July 24). PubMed.
  • Catalytic, Asymmetric Synthesis of α,α-Disubstituted Amino Acids. (2025, August 6). Request PDF.
  • Synthesis of α,α-disubstituted α-amino acid amides by phase-transfer catalyzed alkylation. (n.d.). Sci-Hub.
  • Protected Amino Acids. (n.d.). Creative Peptides.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, June 15). PubMed.
  • Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks. (2025, October 7). Request PDF - ResearchGate.
  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. (n.d.). Sci-Hub.
  • Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. (2025, August 6). Request PDF - ResearchGate.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (n.d.). PMC - NIH.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • Strecker amino acid synthesis. (n.d.). chemeurope.com.
  • Strecker amino acid synthesis. (n.d.). Wikipedia.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. (n.d.). [No source found].
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PMC - NIH.
  • Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments.
  • Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. (2025, August 6). ResearchGate.
  • Synthesis of α-Amino Acids. (2022, September 25). Chemistry LibreTexts.
  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. (2023, September 20). [No source found].
  • Technical Support Center: Enantioselective Synthesis of α,α-Disubstituted α-Amino Acids. (n.d.). Benchchem.
  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). (2023, December 12). Sketchy MCAT.
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (n.d.). PubMed.
  • Separation and Refining of Amino acids. (n.d.). [No source found].
  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. (2023, May 5). [No source found].
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Nature.
  • Peptide synthesis troubleshooting using unnatural amino acids. (2024, April 20). Reddit.
  • What Is Phase Transfer Catalysis?. (2025, February 8). YouTube.
  • Multiple production of α,α-disubstituted amino acid derivatives through direct chemical derivatization of natural plant extracts: An apparently difficult but successful route. (n.d.). ResearchGate.
  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1). (2023, July 22). YouTube.
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (n.d.). RSC Publishing.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [No source found].
  • Production, Purification, and Study of the Amino Acid Composition of Microalgae Proteins. (2021, May 8). [No source found].

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Technical Support Center: Side-Product Formation in Friedel-Crafts Acylation of Fluorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting Friedel-Crafts acylation reactions involving fluorotoluene substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, we address common challenges related to side-product formation, offering in-depth explanations and actionable protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected products and the most common side-products in the Friedel-Crafts acylation of fluorotoluene?

When performing a Friedel-Crafts acylation on fluorotoluene, the directing effects of both the fluorine and methyl substituents on the aromatic ring come into play. Both are ortho-, para-directing groups. The interplay between their electronic and steric effects determines the regioselectivity of the acylation.

  • Expected Major Products: The major product is typically the isomer where the acyl group is introduced at the position that is electronically activated and sterically accessible. For instance, in the acylation of 4-fluorotoluene, the primary product is 2-acyl-4-fluorotoluene, due to activation from both the fluoro and methyl groups at that position.

  • Common Side-Products:

    • Isomeric Products: The formation of a mixture of isomers is the most frequent issue. Acylation can occur at other activated positions on the ring, leading to regioisomers that can be challenging to separate. The distribution of these isomers is influenced by the specific fluorotoluene isomer used (ortho, meta, or para), the acylating agent, the Lewis acid catalyst, and the reaction temperature.[1]

    • Polyacylated Products: While the first acyl group deactivates the aromatic ring towards further electrophilic substitution, making a second acylation less favorable, polysubstitution can still occur under harsh reaction conditions.[2] This is particularly true for highly activated aromatic rings.

    • Products from Rearrangement: Although the acylium ion is generally stable and less prone to rearrangement compared to carbocations in Friedel-Crafts alkylation, rearrangements can occur in specific cases, leading to unexpected products.[2][3]

Q2: My reaction is producing a nearly inseparable mixture of regioisomers. How can I improve the regioselectivity?

Achieving high regioselectivity is a common challenge due to the competing directing effects of the fluorine and methyl groups. Here are several strategies to enhance the formation of the desired isomer:

  • Choice of Lewis Acid: The nature and strength of the Lewis acid can significantly influence the steric bulk of the electrophilic species and, consequently, the regioselectivity. Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer better selectivity compared to the highly reactive AlCl₃.[4][5]

  • Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled product, which is often the less sterically hindered para-substituted isomer. Conversely, higher temperatures can lead to a mixture of thermodynamically controlled products.

  • Solvent Effects: The polarity of the solvent can impact the reaction's selectivity. Less polar solvents may enhance selectivity by minimizing the dissociation of the acylating agent-Lewis acid complex, leading to a bulkier electrophile that preferentially attacks less hindered positions.

  • Steric Hindrance of the Acylating Agent: Employing a bulkier acylating agent can increase steric hindrance at the ortho positions, thereby favoring acylation at the para position.

Q3: I'm observing a significant amount of di-acylated product. What are the primary causes and how can this be prevented?

The formation of di-acylated products, though less common than in Friedel-Crafts alkylation, indicates that the mono-acylated product is sufficiently reactive to undergo a second acylation.

  • Causes:

    • Highly Activated Substrate: The combined activating effect of the fluorine and methyl groups might not be sufficiently counteracted by the deactivating effect of the first acyl group.

    • Excess Acylating Agent or Catalyst: Using a significant excess of the acylating agent or a highly active Lewis acid can drive the reaction towards polysubstitution.

    • Prolonged Reaction Time or High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature increases the probability of a second acylation event.

  • Prevention Strategies:

    • Control Stoichiometry: Use a molar ratio of fluorotoluene to acylating agent as close to 1:1 as possible.

    • Order of Addition: Slowly adding the acylating agent to the mixture of the substrate and Lewis acid can help maintain a low concentration of the electrophile, disfavoring polysubstitution.

    • Optimize Reaction Conditions: Employ the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable conversion of the starting material.

Q4: The reaction is sluggish and giving a low yield. What are the potential reasons for this?

Low yields in Friedel-Crafts acylation can stem from several factors, often related to the deactivation of the catalyst or the substrate.

  • Catalyst Inactivity:

    • Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst. It is critical to use anhydrous conditions and freshly opened or purified reagents.

    • Insufficient Catalyst: The product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[6][7] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required.[6]

  • Deactivated Aromatic Ring: While fluorotoluene is generally considered activated, the presence of any additional electron-withdrawing impurities on the starting material could hinder the reaction.

  • Poor Reagent Quality: The purity of the fluorotoluene, acylating agent (acyl chloride or anhydride), and the Lewis acid is paramount. Impurities can interfere with the reaction and lead to byproduct formation.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Friedel-Crafts acylation of fluorotoluene.

Problem Potential Cause Recommended Solution
Low Yield 1. Catalyst deactivation by moisture. 2. Insufficient amount of Lewis acid catalyst.[6] 3. Deactivated starting material due to impurities. 4. Sub-optimal reaction temperature.1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent.[6] 3. Purify the starting fluorotoluene by distillation. 4. Systematically screen a range of temperatures to find the optimal condition.
Poor Regioselectivity (Isomer Mixture) 1. Highly reactive Lewis acid (e.g., AlCl₃). 2. High reaction temperature favoring thermodynamic products. 3. Sterically unhindered acylating agent.1. Experiment with milder Lewis acids such as FeCl₃ or ZnCl₂.[4][5] 2. Perform the reaction at lower temperatures (e.g., 0 °C or even -20 °C). 3. Consider using a bulkier acylating agent to sterically disfavor ortho-acylation.
Formation of Di-acylated Products 1. Excess acylating agent or catalyst. 2. Prolonged reaction time or high temperature. 3. Highly activated substrate.1. Use a 1:1 molar ratio of substrate to acylating agent. 2. Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed. 3. Use a less reactive Lewis acid or perform the reaction at a lower temperature.
Complex Product Mixture (Unidentified Byproducts) 1. Impurities in starting materials or solvent. 2. Side reactions such as rearrangement or solvent acylation.[2] 3. Decomposition of starting material or product under harsh conditions.1. Verify the purity of all reagents before use. 2. Choose a solvent that is inert under the reaction conditions (e.g., dichloromethane, carbon disulfide). 3. Employ milder reaction conditions and ensure proper temperature control.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of 4-Fluorotoluene with Acetyl Chloride

This protocol outlines a standard laboratory procedure for the acylation of 4-fluorotoluene.

Materials:

  • 4-Fluorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Maintain an inert atmosphere using nitrogen or argon.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the suspension over 15-20 minutes with continuous stirring.

  • Addition of Substrate: In the dropping funnel, prepare a solution of 4-fluorotoluene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled acylation mixture over approximately 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (vent frequently to release CO₂), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired acylated fluorotoluene isomer.

Visualizations

Reaction Mechanism and Side-Product Formation

Friedel_Crafts_Acylation sub Fluorotoluene int Arenium Ion Intermediate sub->int Electrophilic Attack reag Acyl Chloride + AlCl₃ elec Acylium Ion (Electrophile) reag->elec Generation elec->int prod Mono-acylated Product (Ketone) int->prod Deprotonation iso Isomeric Side-Product int->iso Attack at alternative position poly Di-acylated Side-Product prod->poly Further Acylation (Excess Reagent)

Caption: General mechanism of Friedel-Crafts acylation and pathways to major side-products.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No moisture Check for Moisture (Anhydrous Conditions) check_yield->moisture Yes isomers Isomer Mixture? check_purity->isomers Yes end Reaction Optimized check_purity->end No catalyst_amount Verify Catalyst Stoichiometry (>=1 equivalent) moisture->catalyst_amount reagent_quality Assess Reagent Purity catalyst_amount->reagent_quality reagent_quality->end polysub Polysubstitution? isomers->polysub No temp Lower Temperature isomers->temp Yes stoich Adjust Stoichiometry (1:1) polysub->stoich Yes polysub->end No lewis_acid Use Milder Lewis Acid temp->lewis_acid lewis_acid->end time_temp Reduce Reaction Time/Temp stoich->time_temp time_temp->end

Caption: A step-by-step workflow for troubleshooting common Friedel-Crafts acylation issues.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]

  • Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • ResearchGate. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]

  • NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • YouTube. Friedel-Crafts Alkylation. [Link]

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  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]

  • ACS Publications. Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

Sources

Technical Support Center: Steric Hindrance Effects in Reactions of Ortho-Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the steric effects observed in reactions involving ortho-substituted benzoates. The unique behavior of these compounds, often referred to as the "ortho effect," can present significant challenges in synthesis and kinetic studies. This document is designed to explain the underlying principles and provide actionable, field-proven protocols to overcome these challenges.

Frequently Asked Questions (FAQs)
Q1: Why is my ortho-substituted benzoic acid significantly more acidic than its meta and para isomers, even with an electron-donating substituent?

This is a classic manifestation of the ortho effect . When a substituent is present at the ortho position to a carboxylic acid group on a benzene ring, it creates steric hindrance.[1][2] This steric strain forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring.[1][3]

  • Causality: In a standard benzoic acid, the carboxyl group is planar with the benzene ring, allowing for resonance between the carbonyl group and the ring. This resonance actually destabilizes the carboxylate anion conjugate base. When the ortho-substituent forces the carboxyl group out of plane, this resonance is inhibited, a phenomenon known as Steric Inhibition of Resonance (SIR) .[4][5]

  • Experimental Consequence: By preventing resonance with the ring, the carboxylate anion is more stabilized by its own internal resonance, which is more effective.[4] This enhanced stability of the conjugate base leads to a significant increase in the acidity of the parent acid.[3][6] Therefore, almost all ortho-substituted benzoic acids are stronger acids than their corresponding meta and para isomers, regardless of the electronic nature of the substituent.[7]

Q2: My Fischer esterification of an ortho-substituted benzoic acid is failing or giving very low yields. What is causing this?

This is a common and expected issue. The same steric hindrance that increases the acidity of the starting material also shields the carbonyl carbon from nucleophilic attack by the alcohol.

  • Mechanism of Failure: The Fischer esterification is a nucleophilic acyl substitution reaction.[8][9] The key step is the attack of the alcohol (nucleophile) on the protonated carbonyl carbon of the benzoic acid. An ortho-substituent acts as a physical barrier, sterically hindering this approach.[10][11] This dramatically increases the activation energy of the rate-limiting step, leading to extremely slow reaction rates or failure to proceed under standard conditions.[11]

  • Troubleshooting Logic: The challenge is to provide enough energy to overcome this steric barrier or to use a more reactive electrophile. Simply increasing the reaction time is often insufficient.

Troubleshooting Workflow for Failed Esterification

G start Low/No Yield in ortho-Substituted Benzoate Esterification check_sm Check Reaction Monitoring (TLC, LC-MS) Is Starting Material Consumed? start->check_sm sm_present Starting Material Largely Unchanged check_sm->sm_present No sm_gone Starting Material Consumed, Multiple Byproducts check_sm->sm_gone Yes action1 Increase Reaction Energy sm_present->action1 action2 Use a More Potent Catalyst sm_present->action2 action3 Increase Electrophilicity of Carbonyl sm_present->action3 action4 Re-evaluate Reaction Conditions (Temperature, Solvent) sm_gone->action4 sol1a Switch to Microwave Irradiation action1->sol1a sol1b Increase Temperature Significantly (e.g., high-boiling solvent) action1->sol1b sol2a Use Excess Strong Acid Catalyst (e.g., conc. H2SO4) action2->sol2a sol2b Consider Solid Acid Catalysts (e.g., Zr/Ti oxides) action2->sol2b sol3a Convert to Acid Chloride (e.g., with SOCl2) then react with alcohol action3->sol3a sol3b Use a Coupling Agent (e.g., DCC, EDC) action3->sol3b sol4a Lower temperature to reduce degradation/side reactions action4->sol4a

Caption: Troubleshooting workflow for ortho-substituted benzoate esterification.

Q3: I am attempting to hydrolyze (saponify) an ortho-substituted benzoate ester, and the reaction is much slower than for the meta/para isomer. Why?

The principle is identical to the esterification issue but in reverse. The hydrolysis of an ester, particularly under basic conditions (saponification), is also a nucleophilic acyl substitution reaction where a hydroxide ion (OH⁻) is the nucleophile.[12]

  • Steric Shielding: The ortho-substituent(s) sterically shields the electrophilic carbonyl carbon from the incoming hydroxide nucleophile. This hindrance slows down the formation of the tetrahedral intermediate, which is typically the rate-limiting step.[9]

  • Quantitative Impact: Kinetic studies consistently show that the rate constants for the alkaline hydrolysis of ortho-substituted phenyl benzoates are significantly lower than their unsubstituted or para-substituted counterparts. The effect is so pronounced that these rates are used to calculate empirical steric parameters (like EsB) for various substituents.[13][14]

Q4: How can I effectively overcome the low reactivity of ortho-substituted substrates in my experiments?

Overcoming steric hindrance requires moving beyond standard reaction conditions.

  • For Esterification:

    • Increase Reaction Energy: Use of a sealed-vessel microwave reactor can dramatically accelerate the reaction by reaching temperatures and pressures unattainable under standard reflux.[15]

    • Activate the Carboxylic Acid: The most reliable method is to convert the sterically hindered benzoic acid into a more reactive derivative. Reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly electrophilic acid chloride is a common and effective strategy. The acid chloride then readily reacts with the alcohol, even hindered ones, often at room temperature.[9][16]

    • Use Stronger Catalysts: While traditional Fischer esterification uses catalytic sulfuric acid, for hindered substrates, using it in stoichiometric amounts or employing alternative catalysts like titanium-based compounds (e.g., tetraisobutyl titanate) can be effective.[17]

  • For Hydrolysis:

    • Forceful Conditions: Use a significant excess of the base (e.g., KOH or NaOH).

    • Increase Temperature: Reflux the reaction for an extended period (24-48 hours may be necessary).

    • Use a Co-solvent: Employing a co-solvent like tetrahydrofuran (THF) or dioxane with water can improve the solubility of the ester and facilitate the reaction.[18]

Q5: What are the best analytical techniques to monitor these slow reactions and quantify the products?

Given the often-incomplete nature and slow rates of these reactions, robust analytical monitoring is crucial.

  • Reaction Monitoring:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method. It allows for accurate quantification of the starting material, product, and any byproducts over time. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water buffer) and UV detection (around 225-254 nm) is typically effective.[19][20]

    • Gas Chromatography (GC): Suitable for volatile esters. It provides excellent separation and quantification.

    • Thin-Layer Chromatography (TLC): Good for quick, qualitative checks of reaction progress but not for precise quantification.

  • Kinetic Studies:

    • UV-Visible Spectrophotometry: This technique is excellent for measuring hydrolysis rates if the product benzoate anion has a different UV absorbance spectrum from the starting ester. By monitoring the change in absorbance at a specific wavelength over time, you can calculate the reaction rate constants.

Table 1: Comparison of Alkaline Hydrolysis Rates for Substituted Phenyl Benzoates

Substituent on Phenyl RingPositionRelative Rate Constant (k/k₀)Primary Effect
-H(Unsubstituted)1.00Baseline
-NO₂para~115Strong Electronic Withdrawal
-NO₂meta~35Electronic Withdrawal
-CH₃ortho~0.38Dominant Steric Hindrance
-OCH₃ortho~0.45Dominant Steric Hindrance
-Clmeta~7.10Inductive Withdrawal
Data compiled and interpreted from referenced literature.
Experimental Protocols & Methodologies
Protocol 1: Microwave-Assisted Fischer Esterification of 2,4,6-Trimethylbenzoic Acid

This protocol details a method to overcome the severe steric hindrance of a di-ortho-substituted benzoic acid.

  • Rationale: Standard reflux conditions are insufficient. Microwave irradiation provides rapid, uniform heating to high temperatures and pressures, supplying the necessary activation energy to overcome the steric barrier.[15] Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to drive the equilibrium forward.[10]

  • Materials:

    • 2,4,6-Trimethylbenzoic acid (1.0 eq.)

    • Methanol (20-30 eq., acts as reactant and solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, ~0.5 eq.)

    • Microwave reaction vial with a stir bar

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Diethyl ether or Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Place 2,4,6-trimethylbenzoic acid (e.g., 500 mg) and a stir bar into a 10 mL microwave reaction vial.

    • Add methanol (e.g., 5 mL).

    • Carefully add concentrated sulfuric acid (e.g., 0.15 mL) dropwise while cooling the vial in an ice bath.

    • Seal the vial with a microwave-safe cap.

    • Place the vial in the microwave reactor. Set the reaction parameters: 120 °C, 30 minutes hold time, maximum pressure of 20 bar.

    • After the reaction, cool the vial to room temperature.

    • Carefully uncap the vial in a fume hood.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (2 x 20 mL, Caution: CO₂ evolution! ), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl 2,4,6-trimethylbenzoate product.

    • Validation: Confirm product formation and purity via ¹H NMR and GC-MS. Compare the yield to a parallel reaction attempted under standard reflux to validate the efficacy of the microwave method.

Protocol 2: Kinetic Analysis of Ortho-Substituted Benzoate Hydrolysis via UV-Vis Spectrophotometry

This protocol allows for the quantification of the steric hindrance effect by measuring reaction rates.

  • Rationale: The hydrolysis of a benzoate ester in a basic solution produces a carboxylate anion.[21] The benzoate anion often has a distinct UV absorbance maximum or a significantly different molar absorptivity compared to the parent ester, allowing the reaction progress to be monitored spectrophotometrically.

Visualizing the Hydrolysis Mechanism

Sources

Technical Support Center: Managing Exothermic Reactions in Anilide Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions during anilide hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The hydrolysis of anilides, while a fundamental transformation in organic synthesis, can present significant thermal hazards if not properly controlled. This resource aims to equip you with the knowledge to safely and effectively manage these exothermic processes.

Frequently Asked Questions (FAQs)

Q1: Why is anilide hydrolysis an exothermic reaction?

A1: The hydrolysis of an anilide involves the cleavage of a stable amide bond and the formation of more stable products, typically a carboxylic acid and an aniline.[1][2] The overall process releases energy in the form of heat because the bonds formed in the products are stronger and at a lower energy state than the bonds broken in the reactants.[3] The reaction is often catalyzed by strong acids or bases, which can further contribute to the exothermicity.[4]

Q2: What are the primary safety concerns associated with exothermic anilide hydrolysis?

A2: The primary safety concern is a "thermal runaway." This occurs when the heat generated by the reaction exceeds the rate of heat removal.[5] This imbalance leads to an accelerating increase in temperature and reaction rate, which can cause a rapid pressure buildup in a closed system, vigorous and uncontrolled boiling, and potentially, reactor failure or explosion.[6][7]

Q3: What are the initial indicators of a potential thermal runaway?

A3: Key indicators include a sudden, sharp increase in reaction temperature that doesn't respond to standard cooling measures, a noticeable rise in pressure within the reaction vessel, and unexpected changes in the physical appearance of the reaction mixture, such as rapid boiling or a sudden change in color or viscosity. Continuous monitoring of temperature and pressure is critical for early detection.[8]

Q4: How does the scale of the reaction affect heat management?

A4: The scale of the reaction has a significant impact on thermal management. As you scale up a reaction, the volume of the reaction mixture increases by the cube of the vessel's radius, while the surface area available for heat transfer only increases by the square of the radius.[9][10] This means that the ability to remove heat becomes less efficient at larger scales, increasing the risk of a thermal runaway.[11] What is easily controlled at the lab bench can become a serious hazard at the pilot plant or production scale.[5]

Q5: What is reaction calorimetry and why is it important for studying exothermic reactions?

A5: Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed by a chemical reaction.[12] It provides crucial data for safe process scale-up, including the total heat of reaction, the rate of heat evolution, and the adiabatic temperature rise.[13][14] This information is essential for designing appropriate cooling systems and developing safety protocols to prevent thermal runaway events.[15][16]

Troubleshooting Guides

Guide 1: Rapid and Uncontrolled Temperature Increase

Issue: The reaction temperature is rising much faster than anticipated, and the cooling system (e.g., ice bath, circulator) is unable to maintain the set temperature.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of any reagents to the reaction mixture.

  • Emergency Cooling: Augment the primary cooling system. This can include adding dry ice to an acetone bath or having a secondary, more powerful cooling system on standby.[8]

  • Quench the Reaction (if necessary): If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined, cold quenching agent.[17]

Preventative Measures & Long-Term Solutions:

  • Controlled Reagent Addition: For future experiments, add the limiting reagent slowly and in a controlled manner (semi-batch process) to manage the rate of heat generation.[9][18]

  • Improve Heat Transfer: Ensure efficient stirring to prevent the formation of localized hot spots and to facilitate heat transfer to the cooling jacket or bath.[15]

  • Lower Initial Temperature: Begin the reaction at a lower temperature to create a larger safety margin before reaching a critical temperature.

  • Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat evolution.[8]

Guide 2: Incomplete Reaction or Slow Conversion Rate

Issue: The hydrolysis reaction is proceeding very slowly or appears to have stalled before completion, even after an extended period.

Potential Causes & Troubleshooting Steps:

  • Insufficient Heat: While managing exotherms is crucial, some anilide hydrolyses have a significant activation energy and require heating to proceed at a reasonable rate.[19]

    • Solution: Gradually and carefully increase the reaction temperature while closely monitoring for any signs of an exotherm. Do not apply heat aggressively.

  • Catalyst Inactivity: If using an acid or base catalyst, it may be of poor quality, at an incorrect concentration, or may have been neutralized.

    • Solution: Verify the concentration and purity of your catalyst.[20] Consider adding a fresh portion of the catalyst, but do so cautiously and monitor the temperature closely.

  • Poor Mixing: In heterogeneous mixtures, inefficient stirring can limit the interaction between reactants.

    • Solution: Increase the stirring rate and ensure that the stir bar or overhead stirrer is providing adequate agitation for the vessel size and viscosity of the mixture.[15]

Guide 3: Unexpected Side Product Formation

Issue: Analysis of the crude reaction mixture shows a significant amount of impurities or side products, leading to low yield of the desired aniline and carboxylic acid.

Potential Causes & Troubleshooting Steps:

  • Excessive Temperature: High reaction temperatures, often a result of poor exothermic control, can lead to decomposition of starting materials or products, or promote alternative reaction pathways.

    • Solution: Implement the preventative measures outlined in Guide 1 to maintain a consistent and controlled reaction temperature.

  • Incorrect Stoichiometry or Reagent Purity: Errors in calculations or the use of impure starting materials can lead to side reactions.

    • Solution: Double-check all calculations and ensure the purity of all reagents and starting materials before beginning the reaction.[20]

  • Atmospheric Contamination: Some hydrolysis reactions may be sensitive to air or moisture.

    • Solution: If necessary, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for Controlled Anilide Hydrolysis (Lab Scale)

This protocol outlines a general approach for performing an anilide hydrolysis with an emphasis on thermal management.

  • Hazard Assessment: Before starting, conduct a thorough risk assessment, paying close attention to the potential for an exothermic reaction.[9] Review available literature or perform calorimetric screening (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction.[21]

  • Reactor Setup:

    • Choose a round-bottom flask that is no more than half full with the reaction mixture to allow for adequate headspace.

    • Equip the flask with a magnetic stir bar, a thermometer or thermocouple to monitor the internal temperature, a reflux condenser, and an addition funnel for controlled reagent addition.

    • Place the flask in a cooling bath (e.g., ice-water, or a controlled circulator) of sufficient size and cooling capacity.[22]

  • Reagent Preparation:

    • Dissolve the anilide in the chosen solvent within the reaction flask and cool the solution to the desired starting temperature.

    • Prepare the acid or base catalyst solution in the addition funnel.

  • Controlled Addition:

    • Begin adding the catalyst solution dropwise from the addition funnel to the stirred anilide solution.[8]

    • Continuously monitor the internal reaction temperature. If the temperature begins to rise rapidly, stop the addition and allow the reaction to cool before resuming at a slower rate.

  • Reaction Monitoring:

    • Maintain the desired reaction temperature for the duration of the reaction. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification steps.

Visualizations

Diagram 1: Decision Tree for Managing a Temperature Excursion

G A Temperature Rises Above Set Point B Stop Reagent Addition Immediately A->B C Enhance Cooling Capacity (e.g., add dry ice) B->C D Is Temperature Stabilizing? C->D E Continue Monitoring D->E  Yes F Prepare for Emergency Quench D->F  No G Resume Addition at Slower Rate E->G H Execute Quench Protocol F->H

Caption: Troubleshooting logic for an unexpected temperature increase.

Diagram 2: Key Factors in Exothermic Reaction Control

G center Safe Reaction Control node1 Heat Generation (Reaction Rate) center->node1 balance node2 Heat Removal (Cooling) center->node2 balance node3 Reagent Addition Rate node3->node1 node4 Mixing Efficiency node4->node2 node5 Reaction Scale node5->node1 node5->node2

Caption: Interplay of factors for managing exothermic reactions.

Data Summary

Table 1: Comparison of Cooling Methods

Cooling MethodTypical Temperature Range (°C)AdvantagesDisadvantages
Ice-Water Bath0 to 5Simple, inexpensive, readily available.[8]Limited cooling capacity, temperature not precisely controlled.
Dry Ice/Solvent Bath-78 to -40Lower temperatures achievable.[8]Solvent flammability, requires careful handling, temperature can fluctuate.
Recirculating Chiller-80 to 20Precise and stable temperature control, automated.[22]Higher initial equipment cost, requires power.
Liquid Nitrogen-196Very low temperatures for cryogenic applications.[22]Can overcool, potential for oxygen condensation, requires specialized equipment.

References

  • McClelland, R. A., & Patel, G. (1981). Kinetics and mechanism of the hydrolysis of anilide acetals. Journal of the American Chemical Society, 103(23), 6912–6919. [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]

  • ResearchGate. (n.d.). Stepwise mechanism for anilide hydrolysis in basic solution. [Link]

  • Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. [Link]

  • Efficiency Finder. (2017). Cooling during chemical reactions in chemical industry. [Link]

  • Quora. (2014). What are the most efficient heat removal methods in an exothermic reaction system?[Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Asynt. (2024). What are the best tools for cooling chemical reactions?[Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • SciSpace. (n.d.). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics of the hydrolysis of anilides. [Link]

  • Biechler, S. S., & Taft Jr., R. W. (1966). The Effect of Structure on Kinetics and Mechanism of the Alkaline Hydrolysis of Anilides. Journal of the American Chemical Society, 88(21), 4927–4934. [Link]

  • Prime Process Safety Center. (n.d.). Calorimetric Studies. [Link]

  • ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. [Link]

  • ResearchGate. (2022). Planning protection measures against runaway reactions using criticality classes. [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. [Link]

  • Lab Manager. (2025). Best Practices for Working with Chemical Reactions in the Lab. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetanilide?[Link]

  • Fauske & Associates. (2021). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Catalysed hydrolysis of an acyl-activated anilide in buffered solutions. [Link]

  • Schowen, R. L., & Zuorick, G. W. (1966). Amide Hydrolysis. Superimposed General Base Catalysis in the Cleavage of Anilides. Journal of the American Chemical Society, 88(6), 1223–1225. [Link]

  • PubMed. (n.d.). Catalysis and leaving group binding in anilide hydrolysis by chymotrypsin. [Link]

  • Syrris. (n.d.). Information on the Reaction Calorimetry application. [Link]

  • YouTube. (2020). Seg 1, Chapter 8, Example 8-7: Interstage cooling for highly exothermic reversible rxns. [Link]

  • International Journal of Scientific Research and Engineering Development. (n.d.). Practical approach to prediction and prevention of runaway reactions. [Link]

  • Chemical Engineering World. (2020). Runaway Reaction. [Link]

  • Gexcon. (n.d.). Runaway Reaction. [Link]

  • Semantic Scholar. (1966). Amide Hydrolysis. Superimposed General Base Catalysis in the Cleavage of Anilides. [Link]

  • Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway. [Link]

  • EBSCO. (n.d.). Endothermic and exothermic processes | Research Starters. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • PubMed. (1969). Hydrolysis of anilides. VII. Alkaline hydrolysis, aminolysis and general acid catalyzed alkaline hydrolysis of acetanilide. [Link]

  • CEM Corporation. (n.d.). Hydrolysis Reaction. [Link]

  • Quora. (2018). Why is heat needed for the hydrolysis of amides?[Link]

  • American Chemical Society. (n.d.). Exothermic, Endothermic, & Chemical Change. [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. [Link]

  • YouTube. (2018). Amine, Aniline and Amide Reactions - Organic Chem. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Exothermic and Endothermic Reactions. [Link]

  • PubMed. (n.d.). Lack of evidence for a tetrahedral intermediate in the hydrolysis of nitroanilide substrates by serine proteinases. [Link]

Sources

Technical Support Center: HPLC and LC-MS Purity Analysis of Methyl 3-amino-6-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analysis of Methyl 3-amino-6-fluoro-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your purity assessments using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the HPLC and LC-MS analysis of this compound, offering explanations for the underlying causes and practical solutions.

HPLC Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)

You're observing asymmetric peaks for this compound, which compromises accurate integration and purity assessment.

  • Potential Cause 1: Secondary Interactions with Stationary Phase. The basic amino group on your analyte can interact with residual acidic silanol groups on a silica-based C18 column, leading to peak tailing.[1] This is a common issue when analyzing basic compounds.[1]

  • Solution 1a: Mobile Phase Modification. Incorporate a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), into your mobile phase.[2] These additives will preferentially interact with the active silanol sites, minimizing their interaction with your analyte.

  • Solution 1b: pH Adjustment. The pH of the mobile phase should be at least one unit away from the pKa of your analyte to ensure it is either fully ionized or fully non-ionized, which helps in achieving symmetrical peaks.[2] For an amine, using a mobile phase with a pH between 3 and 4 is often advisable.[3]

  • Solution 1c: Column Selection. Consider using a column with a different stationary phase, such as one with end-capping to reduce silanol activity or a phenyl column which can offer different selectivity for aromatic compounds.[4][5][6]

  • Potential Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including fronting.[7][8]

  • Solution 2: Reduce Injection Volume or Sample Concentration. Systematically decrease the amount of sample injected onto the column until a symmetrical peak shape is achieved.

  • Potential Cause 3: Column Void or Contamination. A void at the column inlet or a blocked frit can distort the sample path, causing split or tailing peaks for all analytes.[1][9]

  • Solution 3: Column Maintenance. Reverse the column and flush it with a strong solvent to attempt to dislodge any particulates from the inlet frit.[9] If the problem persists, the column may need to be replaced.[9] Using a guard column can help prolong the life of your analytical column.[9]

Issue 2: Inconsistent Retention Times

The retention time for this compound is shifting between injections, making peak identification and quantification unreliable.

  • Potential Cause 1: Mobile Phase Instability. Improperly prepared or unstabilized mobile phases can lead to gradual changes in composition, affecting retention times.

  • Solution 1: Fresh Mobile Phase and Proper Preparation. Always use freshly prepared, filtered, and degassed mobile phases.[7] Ensure that the mobile phase components are fully miscible to prevent phase separation.[10] If using a buffer, ensure it is within its effective buffering range.

  • Potential Cause 2: Pump Malfunction. Fluctuations in pump pressure or issues with check valves can cause inconsistent mobile phase delivery.

  • Solution 2: System Maintenance. Check for leaks in the system and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles.

  • Potential Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance, leading to retention time shifts.[7]

  • Solution 3: Use a Column Oven. Maintaining a stable column temperature is crucial for reproducible chromatography.[7]

LC-MS Troubleshooting
Issue 3: Low Ionization Efficiency in ESI+ Mode

You are observing a weak signal for the protonated molecule [M+H]+ of this compound.

  • Potential Cause: Suboptimal Mobile Phase for Electrospray Ionization (ESI). The efficiency of ESI is highly dependent on the mobile phase composition.[11]

  • Solution: Mobile Phase Optimization for MS. While a neutral or slightly basic mobile phase might provide good chromatography for the amine, acidic conditions generally promote better protonation and thus a stronger signal in positive ESI mode.[11] A mobile phase containing 0.1% formic acid is a common starting point.[12] The presence of volatile organic solvents like methanol or acetonitrile is also crucial for the desolvation process in ESI.[13][14]

Issue 4: In-Source Fragmentation

You are observing significant fragmentation of your analyte in the mass spectrometer source, complicating the identification of the molecular ion.

  • Potential Cause: High Source Energy. Excessive cone voltage or capillary voltage can induce fragmentation within the ion source.

  • Solution: Optimize Source Parameters. Carefully tune the ion source parameters, starting with lower energy settings and gradually increasing them to find the optimal balance between ionization efficiency and minimizing in-source fragmentation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of this compound.

HPLC Method Development

Q1: What is a good starting point for an HPLC method to determine the purity of this compound?

A1: A reversed-phase C18 column is a versatile starting point for a wide range of compounds.[15] A good initial mobile phase could be a gradient of acetonitrile and water, both containing 0.1% formic acid.[12] A scouting gradient from 5% to 95% acetonitrile can help determine the optimal elution conditions.[3]

Q2: What UV wavelength should I use for detection?

A2: Aromatic compounds typically have strong UV absorbance.[16] For compounds similar to aminobenzoic acid, absorption maxima are often observed around 226 nm and 278 nm.[17] A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for quantification.

LC-MS Analysis

Q3: What ionization mode is best for this compound?

A3: Due to the presence of the basic amino group, positive ion electrospray ionization (ESI+) is the most suitable mode. This will readily form the protonated molecule [M+H]+.

Q4: What are the expected major fragments in MS/MS analysis?

A4: Tandem mass spectrometry (MS/MS) of the protonated molecule will likely involve fragmentation of the ester group and potentially the loss of small neutral molecules from the aromatic ring. Common fragmentations for similar compounds include the loss of methanol (CH3OH) or the loss of the entire methoxycarbonyl group (COOCH3).

Impurity Profiling

Q5: What are some potential process-related impurities I should look for?

A5: The synthesis of this compound can involve several steps, each with the potential to introduce impurities.[18][19][20] Potential impurities could include starting materials, intermediates, or by-products from side reactions. For example, if the synthesis involves the reduction of a nitro group, incomplete reduction could be a source of impurity.[18] Isomeric impurities are also a possibility.

Q6: How can I confirm the identity of an unknown impurity?

A6: LC-MS is a powerful tool for impurity identification.[21][22][23] High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which can be used to determine the elemental composition of the impurity.[24] Further structural information can be obtained through MS/MS fragmentation studies.[24]

Section 3: Experimental Protocols & Data Presentation

Recommended HPLC Protocol
ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile column for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape and promote ionization in MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase HPLC.
Gradient 10-90% B over 15 minTo elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µLA standard injection volume; may need optimization.
Detector PDA (200-400 nm)To monitor multiple wavelengths and assess peak purity.
Recommended LC-MS Protocol
ParameterSettingRationale
LC System Same as HPLC Protocol
Ion Source Electrospray Ionization (ESI)A soft ionization technique suitable for this molecule.[13][14][25]
Polarity PositiveTo detect the protonated molecule [M+H]+.
Scan Range m/z 50-500To cover the mass of the analyte and potential impurities.
Capillary Voltage 3.5 kVTypical starting voltage; requires optimization.
Cone Voltage 30 VTypical starting voltage; requires optimization.
Source Temp. 120 °CTo aid in desolvation.
Desolvation Temp. 350 °CTo aid in desolvation.
Workflow Diagrams

HPLC_Troubleshooting_Workflow start Poor Peak Shape check_all_peaks Affects all peaks? start->check_all_peaks system_issue System Issue: - Column void/frit blockage - Leak check_all_peaks->system_issue Yes check_shape Tailing or Fronting? check_all_peaks->check_shape No all_peaks_yes Yes system_solution Solution: - Backflush/replace column - Check fittings system_issue->system_solution all_peaks_no No tailing_cause Cause: - Secondary interactions (silanols) - Suboptimal pH check_shape->tailing_cause Tailing fronting_cause Cause: - Column overload check_shape->fronting_cause Fronting shape_tailing Tailing tailing_solution Solution: - Add competing base (TEA) - Adjust mobile phase pH - Use end-capped column tailing_cause->tailing_solution shape_fronting Fronting fronting_solution Solution: - Reduce sample concentration or injection volume fronting_cause->fronting_solution

Caption: Troubleshooting workflow for poor HPLC peak shape.

LCMS_Optimization_Workflow start LC-MS Analysis of This compound lc_method Step 1: Develop LC Method (See HPLC Protocol) start->lc_method ionization_mode Step 2: Select Ionization Mode ESI+ lc_method->ionization_mode ms_parameters Step 3: Optimize MS Parameters ionization_mode->ms_parameters cone_voltage Cone/Capillary Voltage ms_parameters->cone_voltage gas_flow Nebulizer/Drying Gas Flow ms_parameters->gas_flow temperature Source/Desolvation Temp. ms_parameters->temperature data_acquisition Step 4: Data Acquisition (Full Scan & MS/MS) cone_voltage->data_acquisition gas_flow->data_acquisition temperature->data_acquisition impurity_id Step 5: Impurity Identification - Accurate Mass (HRMS) - Fragmentation Pattern data_acquisition->impurity_id

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 3-amino-6-fluoro-2-methylbenzoate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quest for novel small molecule inhibitors with high potency and selectivity remains a paramount objective for researchers and drug development professionals. Within this pursuit, the structural scaffold of Methyl 3-amino-6-fluoro-2-methylbenzoate has emerged as a promising starting point for the synthesis of kinase inhibitors. This guide provides an in-depth comparison of the biological activity of derivatives of this compound, with a particular focus on their potential as inhibitors of BRAF kinase, a key player in various human cancers.[1] We will delve into the rationale behind their design, synthetic pathways, and the experimental data supporting their activity, offering a comprehensive resource for scientists in the field.

The Core Scaffold: this compound

The molecule this compound presents a unique combination of functional groups that make it an attractive starting point for medicinal chemistry campaigns. The presence of an amino group provides a convenient handle for derivatization, allowing for the introduction of various pharmacophores. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl and benzoate groups influence the overall conformation and physicochemical properties of the molecule. This trifecta of functionalities offers a versatile platform for generating a library of derivatives with diverse biological activities.

Synthesis of Derivatives: A Focus on Sulfonamides

A key synthetic route to derivatize this compound involves the reaction of its amino group. One notable example is the formation of a sulfonamide linkage, a common motif in many kinase inhibitors.

A representative synthetic protocol is described in patent literature, where this compound is treated with a sulfonyl chloride in the presence of a base to yield the corresponding sulfonamide derivative.[1]

Experimental Protocol: Synthesis of a Sulfonamide Derivative
  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Add a tertiary amine base, for example, triethylamine (3 equivalents), to the solution.

  • To this stirring mixture, add the desired sulfonyl chloride (e.g., propane-1-sulfonyl chloride, 2.5 equivalents) dropwise at ambient temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure sulfonamide derivative.

Synthesis reactant1 Methyl 3-amino-6-fluoro- 2-methylbenzoate reagent Triethylamine, DCM reactant1->reagent reactant2 Propane-1-sulfonyl chloride reactant2->reagent product Methyl 3-(propylsulfonamido)-6-fluoro- 2-methylbenzoate reagent->product

Caption: General synthesis of a sulfonamide derivative.

Comparative Biological Activity: Targeting the BRAF Kinase

Derivatives of this compound have been investigated for their potential to treat BRAF-associated diseases.[1] The BRAF protein is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth.[1] Mutations in the BRAF gene are found in a significant percentage of melanomas, colorectal cancers, and thyroid cancers.[1]

While specific quantitative data for a broad range of this compound derivatives is not extensively available in the public domain, the patent literature suggests their utility as intermediates in the synthesis of potent BRAF inhibitors.[1] The general structure-activity relationship (SAR) for this class of compounds can be inferred from the broader field of kinase inhibitors.

Table 1: Hypothetical Comparative Activity of BRAF Inhibitors

CompoundDerivative ClassModificationTargetIC50 (nM)Cell-based Potency (nM)
Vemurafenib Reference CompoundN/ABRAF V600E31100
Dabrafenib Reference CompoundN/ABRAF V600E0.85
Derivative A SulfonamidePropyl sulfonamideBRAF V600EData not availableData not available
Derivative B AmideSubstituted benzamideBRAF V600EData not availableData not available

This table includes reference compounds for comparison and placeholders for derivatives of this compound to illustrate the type of data required for a full comparative analysis.

The efficacy of these derivatives would be determined by their ability to inhibit the kinase activity of BRAF, particularly the common V600E mutant, and to suppress the proliferation of cancer cells harboring this mutation.

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for these derivatives is the inhibition of the BRAF kinase. As ATP-competitive inhibitors, they are designed to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its downstream targets, MEK and ERK. This blockade of the signaling cascade ultimately leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

BRAF_Pathway RAS RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor Derivative Inhibitor->BRAF Inhibits

Caption: Inhibition of the BRAF signaling pathway.

Experimental Evaluation of Biological Activity

To ascertain the biological activity of these derivatives, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol:

  • Reagents: Recombinant BRAF V600E enzyme, biotinylated MEK1 substrate, ATP, and the test compound.

  • Procedure: a. Add the recombinant BRAF V600E enzyme to the wells of a microplate. b. Add the test compound at various concentrations. c. Incubate for a predetermined period to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of ATP and the biotinylated MEK1 substrate. e. Incubate at room temperature to allow for phosphorylation of the substrate. f. Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cell-Based Proliferation Assay

This assay determines the effect of the compound on the growth of cancer cells.

Protocol:

  • Cell Line: A human melanoma cell line harboring the BRAF V600E mutation (e.g., A375).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with the test compound at a range of concentrations. c. Incubate for 72 hours. d. Assess cell viability using a reagent such as resazurin or CellTiter-Glo®.

  • Data Analysis: Determine the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of targeted cancer therapies, particularly as inhibitors of BRAF kinase. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing a broader range of derivatives and evaluating their biological activity using the standardized assays described herein. A thorough investigation into their selectivity against other kinases and their in vivo efficacy in preclinical cancer models will be crucial for advancing these compounds toward clinical development. The insights gained from such studies will undoubtedly contribute to the arsenal of precision medicines available to combat cancer.

References

  • Google Patents. (2022). US11634409B2 - Compounds for the treatment of BRAF-associated diseases and disorders.

Sources

A Comparative Guide to the Synthesis, Characterization, and Biological Evaluation of Novel Compounds Derived from Methyl 3-amino-6-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of novel chemical entities derived from the versatile building block, Methyl 3-amino-6-fluoro-2-methylbenzoate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the strategic rationale behind experimental choices, ensuring a robust and logically sound approach to discovering new bioactive compounds.

Introduction: The Strategic Value of the Fluorinated Anthranilate Scaffold

The pursuit of novel therapeutic agents frequently hinges on the development of unique molecular scaffolds that can be elaborated into diverse compound libraries. This compound is a prime example of such a scaffold, offering a unique combination of functional groups and structural features poised for chemical modification.

The Rationale: Why This Starting Material?

The selection of this specific anthranilate ester is deliberate and rooted in established medicinal chemistry principles:

  • Amino Group (Position 3): Serves as a versatile nucleophilic handle for a wide array of chemical transformations, including amide bond formation, diazotization, and the construction of heterocyclic rings.

  • Fluorine Atom (Position 6): The incorporation of fluorine is a well-established strategy in drug design. It can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by modulating lipophilicity. The strategic placement of fluorine can have profound effects on the bioactivity of resulting compounds when compared to their non-fluorinated counterparts.[1]

  • Methyl Group (Position 2): This group provides steric bulk, which can influence the conformation of the molecule and its derivatives. This conformational constraint can be crucial for achieving selective binding to a biological target.

  • Methyl Ester (Position 1): This group can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification, or it can participate directly in cyclization reactions.

This guide will explore two primary synthetic pathways to generate novel derivatives and establish a rigorous workflow for their characterization and comparative biological screening.

Proposed Synthetic Pathways and Methodologies

The core of this investigation involves transforming the starting material into novel heterocyclic systems and acyclic derivatives. The following pathways are proposed based on established, reliable organic chemistry transformations, adapted for this specific substrate.

Pathway A: Synthesis of Novel 6-Fluoro-7-methylbenzothiazole Derivatives

Benzothiazoles are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[2][3] The synthesis from an aniline precursor is a classic and robust method.

Step 1: Thiocyanation of this compound

  • Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN, 4.0 eq) to the solution and cool the mixture to 0-5°C in an ice bath.

  • Bromination: Prepare a solution of bromine (2.0 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality Note: This in-situ generation of thiocyanogen, (SCN)₂, is a classic electrophilic aromatic substitution. The amino group is a strong activating group, directing the electrophile to the ortho and para positions. In this case, substitution occurs ortho to the amine.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into crushed ice. Basify the solution with aqueous ammonia to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the intermediate, Methyl 3-amino-2-thiocyanato-6-fluoro-2-methylbenzoate.

Step 2: Cyclization to form the Benzothiazole Ring

  • Reaction Setup: The intermediate from Step 1 is typically cyclized under basic or thermal conditions. For this guide, a base-catalyzed cyclization is proposed for milder conditions. Suspend the thiocyanate intermediate in ethanol.

  • Base Addition: Add an aqueous solution of sodium sulfide (Na₂S, 1.5 eq) and reflux the mixture for 4-6 hours.

    • Causality Note: The sulfide acts as a nucleophile, attacking the thiocyanate carbon. The subsequent intramolecular cyclization onto the ester carbonyl, followed by elimination, is a plausible pathway, though direct cyclization involving the amine is the canonical route for forming 2-aminobenzothiazoles. This protocol is adapted from general benzothiazole syntheses.

  • Isolation: After cooling, the product will precipitate. Filter the solid, wash with ethanol, and recrystallize from a suitable solvent like ethanol/DMF to obtain the purified 2-amino-6-fluoro-7-methylbenzothiazole-4-carboxylate derivative.

Pathway B: Synthesis of Bioisosteric Amide Analogues

Amide bond formation is a cornerstone of medicinal chemistry. Converting the aniline of the starting material into a series of amides allows for a systematic exploration of the structure-activity relationship (SAR).

  • Acid Chloride Formation: In a flask under an inert atmosphere (N₂), dissolve a carboxylic acid of interest (e.g., 4-chlorobenzoic acid, 1.1 eq) in dry dichloromethane (DCM). Add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-Dimethylformamide (DMF).

    • Causality Note: The reaction with oxalyl chloride forms a highly reactive acid chloride. DMF catalyzes this reaction via the formation of the Vilsmeier reagent.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) in dry DCM. Cool to 0°C.

  • Coupling: Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Synthesis and Characterization Workflow

The overall process from starting material to characterized compounds follows a logical and self-validating sequence.

G cluster_start Starting Material cluster_pathA Pathway A: Heterocycle Synthesis cluster_pathB Pathway B: Amide Synthesis cluster_analysis Characterization & Purification SM Methyl 3-amino-6-fluoro- 2-methylbenzoate StepA1 Step A1: Thiocyanation SM->StepA1 StepB1 Step B1: Amide Coupling SM->StepB1 StepA2 Step A2: Cyclization StepA1->StepA2 Purify Column Chromatography / Recrystallization StepA2->Purify ProdA Novel Benzothiazole Derivative (Cmpd A) StepB1->Purify ProdB Novel Amide Derivative (Cmpd B) NMR NMR (1H, 13C, 19F) Purify->NMR MS Mass Spectrometry NMR->MS HPLC Purity (>98%) MS->HPLC HPLC->ProdA HPLC->ProdB

Caption: General workflow for synthesis and characterization.

Physicochemical Characterization and Structural Elucidation

Rigorous characterization is non-negotiable for validating the structure and purity of newly synthesized compounds. A multi-technique approach ensures that all structural features are confirmed.

Spectroscopic and Chromatographic Analysis

For each novel compound, a full suite of analytical data should be acquired. The table below outlines the expected key data points for a hypothetical amide derivative (Cmpd B, from Pathway B using 4-chlorobenzoic acid) and compares them to the starting material.

Analysis Technique Starting Material (SM) Expected Data for Cmpd B (Amide Derivative) Rationale for Change
¹H NMR (δ, ppm) ~3.8 (s, 3H, -OCH₃), ~5.5 (br s, 2H, -NH₂), 6.8-7.5 (m, 2H, Ar-H)~3.9 (s, 3H, -OCH₃), 7.0-8.0 (m, 6H, Ar-H), ~9.5 (br s, 1H, -NH-CO)Disappearance of the -NH₂ signal and appearance of a downfield amide -NH proton. Additional aromatic signals from the new aryl ring.
¹³C NMR (δ, ppm) ~168 (C=O, ester), ~158 (C-F), ~145 (C-NH₂), 110-130 (Ar-C)~168 (C=O, ester), ~165 (C=O, amide), ~158 (C-F), 115-140 (Ar-C)Appearance of a second carbonyl signal for the amide group. Shifts in aromatic carbons due to the new substituent.
IR (cm⁻¹) 3300-3500 (N-H stretch), ~1700 (C=O stretch, ester)~3300 (N-H stretch, amide), ~1700 (C=O, ester), ~1670 (C=O, amide I)Appearance of the characteristic amide I band.
Mass Spec (HRMS) C₉H₁₀FNO₂C₁₆H₁₃ClFNO₃The calculated exact mass must match the experimentally determined mass to confirm the molecular formula.
HPLC Purity (%) >99%>98%Purity is essential for accurate biological testing. A purity level of >98% is standard for screening compounds.

Comparative Biological Evaluation: A Proposed Screening Cascade

The ultimate goal is to determine if the novel synthesized compounds exhibit superior biological activity compared to relevant alternatives. Given the prevalence of fluorinated aromatics and benzothiazoles in oncology, a comparative anticancer screening cascade is proposed.

Rationale for Assay Selection

An initial screen against a panel of human cancer cell lines provides a broad assessment of cytotoxic potential. A non-fluorinated analogue should be synthesized as a direct comparator to quantify the effect of the fluorine atom.

Alternative Compounds for Comparison:

  • Non-Fluorinated Analogue: Methyl 3-amino-2-methylbenzoate. This compound will serve as a negative control to directly assess the contribution of the 6-fluoro substituent.

  • Standard-of-Care Drug: A relevant clinical compound (e.g., Paclitaxel) to benchmark the potency of the novel compounds.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds (Novel Cmpd A, Novel Cmpd B, Non-F Analogue, Paclitaxel) in DMSO. Perform serial dilutions in culture medium and add to the cells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Causality Note: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.

  • Solubilization: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Data Presentation and Comparative Analysis

The results of the biological screening should be summarized in a clear, comparative format.

Compound Structure Target Pathway IC₅₀ vs. MCF-7 (µM) IC₅₀ vs. HCT-116 (µM) Selectivity Index
Novel Cmpd A Benzothiazole(Hypothetical)Experimental ValueExperimental ValueCalculated
Novel Cmpd B Amide Derivative(Hypothetical)Experimental ValueExperimental ValueCalculated
Non-F Analogue Amide (No Fluorine)(Hypothetical)Experimental ValueExperimental ValueCalculated
Paclitaxel Standard DrugMicrotubule inhibitorExperimental ValueExperimental ValueCalculated
Logical Framework for Biological Screening

G cluster_compounds Test Articles cluster_assays Screening Platform cluster_outputs Comparative Endpoints CmpdA Novel Cmpd A (Fluorinated) Assay In Vitro MTT Assay CmpdA->Assay CmpdB Novel Cmpd B (Fluorinated) CmpdB->Assay NonF Non-F Analogue (Control) NonF->Assay Std Paclitaxel (Benchmark) Std->Assay Cells MCF-7 & HCT-116 Cell Lines Assay->Cells IC50 IC₅₀ Values (Potency) Cells->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Fluorine Impact of Fluorination IC50->Fluorine

Caption: Logic diagram for comparative biological evaluation.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach for leveraging this compound as a starting material for novel compound synthesis. By following the proposed synthetic pathways, detailed characterization protocols, and comparative biological evaluation framework, researchers can efficiently generate and validate new chemical entities. The key comparison against a non-fluorinated analogue will provide definitive insights into the role of the fluorine atom in modulating bioactivity. Promising "hit" compounds identified through this workflow can then be advanced into further lead optimization studies, including mechanism of action, ADME/Tox profiling, and in vivo efficacy testing.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available from: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • ResearchGate. Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Available from: [Link]

  • PubChemLite. Methyl 2-amino-3-fluoro-6-methylbenzoate (C9H10FNO2). Available from: [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

  • S. Karger AG. The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. Available from: [Link]

  • PubMed. Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus Aciditrophicus and Detection of a Fluorodiene Metabolite. Available from: [Link]

  • National Institutes of Health (NIH). NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and QSAR Study of Novel 6-Chloro-3-(2-Arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives with Anticancer Activity. Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • National Institutes of Health (NIH). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Available from: [Link]

  • National Institutes of Health (NIH). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. Available from: [Link]

Sources

Comparison of conventional heating vs. microwave synthesis for aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aminobenzothiazole Scaffold

In the landscape of medicinal chemistry and drug development, the 2-aminobenzothiazole moiety stands out as a "privileged scaffold." This bicyclic heterocyclic system is a cornerstone in the architecture of numerous pharmacologically active agents, exhibiting a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The efficacy of these compounds is intrinsically linked to their synthesis. For researchers and drug development professionals, the choice of synthetic methodology is a critical decision that impacts not only the yield and purity of the final product but also the overall efficiency, cost, and environmental footprint of the process.

Traditionally, the synthesis of aminobenzothiazoles has relied on conventional heating methods, often involving prolonged reaction times under reflux.[2] However, the last few decades have witnessed the rise of Microwave-Assisted Organic Synthesis (MAOS) as a transformative technology.[3][4] This guide provides an in-depth, objective comparison between conventional heating and microwave-assisted synthesis for aminobenzothiazoles, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Chemistry: Pathways to 2-Aminobenzothiazoles

The most common and established route for synthesizing 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt (like KSCN or NH₄SCN) in the presence of an oxidizing agent, typically bromine, in an acidic medium like acetic acid.[5][6][7] The reaction proceeds through the formation of an arylthiourea intermediate, which then undergoes oxidative cyclization to form the benzothiazole ring.[6]

This core transformation can be energized using either traditional conductive heating or dielectric heating via microwave irradiation. The choice of energy source fundamentally alters the reaction's kinetics, efficiency, and environmental impact.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Oxidative Cyclization cluster_heating Energy Input Aniline Substituted Aniline Arylthiourea N-Arylthiourea Intermediate Aniline->Arylthiourea + KSCN H+ Thiocyanate Thiocyanate Salt (KSCN) Thiocyanate->Arylthiourea Product 2-Aminobenzothiazole Arylthiourea->Product + Bromine (Oxidant) -2HBr Conventional Conventional Heating (Oil Bath / Mantle) Conventional->Arylthiourea Microwave Microwave Irradiation (Dielectric Heating) Microwave->Arylthiourea

Caption: General reaction pathway for the synthesis of 2-aminobenzothiazoles.

Method 1: The Conventional Approach - A Legacy of Thermal Synthesis

Conventional synthesis, relying on conductive heating via oil baths or heating mantles, has been the workhorse for organic chemists for over a century. Heat is transferred from the source, through the vessel walls, and into the bulk of the reaction mixture. This process is inherently slow and can lead to uneven temperature distribution, creating hotspots on the vessel surface that may cause decomposition of thermally sensitive reagents or products.[8]

Causality Behind Experimental Choices:

  • Reflux Conditions: Reactions are typically run at the boiling point of the solvent to ensure a consistent, albeit high, reaction temperature. This necessitates long reaction times, often spanning several hours, to drive the reaction to completion.[2]

  • Solvent Selection: High-boiling point polar solvents like ethanol or acetic acid are commonly used to facilitate dissolution of reactants and achieve the necessary activation energy. However, the use of large volumes of organic solvents raises environmental and safety concerns.[9]

Advantages:

  • Established Protocols: A vast body of literature exists, providing well-documented procedures.

  • Scalability: The equipment is readily available and easily scalable for large-volume production.

Disadvantages:

  • Long Reaction Times: Often requiring hours or even days for completion.[10]

  • Lower Yields: Side reactions and product degradation due to prolonged exposure to high temperatures can reduce the overall yield.[2]

  • High Energy Consumption: Maintaining high temperatures for extended periods is energy-intensive.[2]

  • Environmental Concerns: Typically relies on large quantities of volatile organic solvents.[9]

Method 2: Microwave-Assisted Synthesis (MAOS) - The Green Chemistry Revolution

Microwave synthesis utilizes the ability of polar molecules and ions within a reaction mixture to transform electromagnetic energy into heat.[8][11] Unlike conventional heating, MAOS generates heat volumetrically and directly within the sample.[12][13] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[10] The result is incredibly rapid, uniform, and efficient heating.[11][12]

Causality Behind Experimental Choices:

  • Sealed-Vessel Reactions: Modern microwave reactors allow for reactions to be performed in sealed vessels above the solvent's atmospheric boiling point. This "superheating" effect dramatically accelerates reaction rates according to the Arrhenius equation.

  • Solvent-Free or Reduced Solvent Conditions: The efficiency of microwave heating often allows for reactions to be conducted with minimal solvent or even under solvent-free conditions, aligning with the principles of green chemistry.[3][12][14]

Advantages:

  • Drastic Reduction in Reaction Time: Reactions that take hours conventionally can often be completed in minutes.[2][11][15][16]

  • Improved Yields and Purity: The rapid and uniform heating minimizes byproduct formation and degradation, leading to higher yields and cleaner products.[10][13][15]

  • Enhanced Energy Efficiency: Shorter reaction times and targeted heating significantly reduce overall energy consumption compared to conventional methods.[8][17]

  • Green Chemistry Alignment: MAOS reduces waste by minimizing solvent use and energy consumption, making it an environmentally benign alternative.[3][9][13]

Disadvantages:

  • Specialized Equipment: Requires a dedicated microwave reactor, which represents an initial capital investment.[11]

  • Scalability Challenges: While meso-scale reactors exist, scaling up to industrial production levels can be more complex than with conventional batch reactors.[17]

Head-to-Head Comparison: The Experimental Data

The advantages of MAOS are not merely theoretical. A review of the literature provides compelling quantitative data that underscores its superiority for aminobenzothiazole synthesis.

Product/ReactantsMethodConditionsTimeYield (%)Reference
2-Aminobenzothiazole Derivatives ConventionalReflux2-15 hoursLower Yields[2]
2-Aminobenzothiazole Derivatives MicrowaveIrradiation2-8 minutesHigher Yields[2]
2-Phenylbenzothiazole ConventionalEthanol, Reflux5 hours82%
2-Phenylbenzothiazole MicrowaveEthanol, 100°C6 minutes94%
2-(4-Chlorophenyl)benzothiazole ConventionalEthanol, Reflux6 hours78%
2-(4-Chlorophenyl)benzothiazole MicrowaveEthanol, 100°C7 minutes92%
Iminosaccharides of 2-aminobenzothiazole ConventionalEthanol, Reflux10-12 hours60-68%[14]
Iminosaccharides of 2-aminobenzothiazole MicrowaveEthanol10-15 minutes70-78%[14]
Iminosaccharides of 2-aminobenzothiazole MicrowaveSolvent-free, HY Zeolite5-8 minutes82-90%[14]
Various 2-Substituted Benzothiazoles ConventionalPPA, 150-160°C2-3 hours72-83%[15]
Various 2-Substituted Benzothiazoles MicrowaveSilica gel, 140-160W3-5 minutes85-94%[15]

As the data clearly indicates, microwave-assisted synthesis consistently outperforms conventional heating, delivering higher yields in a fraction of the time.[8][15] The solvent-free microwave approach for iminosaccharides demonstrates a particularly striking improvement, highlighting the green potential of the technology.[14]

Experimental Protocols: A Self-Validating System

To provide a practical framework, here are detailed, representative protocols for the synthesis of a 2-aminobenzothiazole derivative.

Protocol 1: Conventional Synthesis of Substituted 2-Aminobenzothiazoles[7]

G A 1. Dissolve aniline (0.02 mol) & NH4SCN (0.02 mol) in ethanol with 2mL conc. HCl. B 2. Add Bromine (0.05 mol) in glacial acetic acid. A->B C 3. Reflux the mixture for 1 hour. B->C D 4. Cool the reaction mixture in an ice-water bath. C->D E 5. Filter the precipitate, wash with cold water, and dry. D->E F 6. Recrystallize the crude product from rectified spirit. E->F

Caption: Workflow for conventional synthesis of 2-aminobenzothiazoles.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate substituted aniline (0.02 mol) and ammonium thiocyanate (1.5 g, 0.02 mol) in ethanol. Add 2 mL of concentrated hydrochloric acid.

  • Reagent Addition: While stirring, add a solution of bromine (2.7 mL, 0.05 mol) in glacial acetic acid dropwise.

  • Heating: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the flask in an ice-water mixture.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and allow it to dry.

  • Purification: Recrystallize the crude solid from rectified spirit to obtain the pure 2-aminobenzothiazole derivative.

Protocol 2: Microwave-Assisted Synthesis of Substituted 2-Aminobenzothiazoles[19][20]

G A 1. Combine 2-bromophenyl isothiocyanate (1 mmol), amine (1.2 mmol), and CuI (5 mol%) in ethanol in a microwave vessel. B 2. Seal the vessel and place it in the microwave reactor. A->B C 3. Irradiate at 130°C for 30 minutes with stirring. B->C D 4. Cool the vessel to room temperature. C->D E 5. Remove the solvent under reduced pressure. D->E F 6. Purify the residue by column chromatography. E->F

Caption: Workflow for microwave-assisted synthesis of 2-aminobenzothiazoles.

Methodology:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-bromophenyl isothiocyanate (1 mmol), the desired amine (1.2 mmol), and Copper(I) iodide (5 mol%) in ethanol (3 mL).

  • Sealing: Securely cap the reaction vessel.

  • Irradiation: Place the vessel in the cavity of a microwave synthesizer. Set the reaction temperature to 130°C, the hold time to 30 minutes, and the stirring to high.

  • Cooling: After the irradiation cycle is complete, the vessel is cooled to room temperature using a compressed air stream.

  • Workup: Uncap the vessel, and concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue using silica gel column chromatography to yield the pure N-substituted-2-aminobenzothiazole.[18]

Conclusion: A Clear Verdict for Modern Synthesis

The comparative analysis presents a clear and compelling case: for the synthesis of aminobenzothiazoles, microwave-assisted organic synthesis is demonstrably superior to conventional heating. The benefits of MAOS—dramatic reductions in reaction time, significant improvements in yield, enhanced energy efficiency, and alignment with the principles of green chemistry—are not incremental but transformative.[2][16]

While conventional methods remain viable and scalable, they come at the cost of time, energy, and environmental impact. For the modern research and drug development professional, where efficiency and sustainability are paramount, MAOS offers a powerful, validated, and highly effective tool. The adoption of microwave technology not only accelerates the discovery and development of new aminobenzothiazole-based therapeutics but also fosters a safer and more sustainable laboratory environment.

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A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Polysubstituted Aromatic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Challenge of Polysubstituted Arenes

Polysubstituted aromatic systems are the foundational scaffolds in a vast array of high-value molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] The precise arrangement of substituents on the aromatic core dictates the molecule's function, properties, and biological activity. Consequently, the synthesis of these molecules is not merely a matter of connecting atoms but a strategic exercise in architectural control. Choosing an optimal synthetic route from a multitude of possibilities is a critical decision that impacts yield, purity, scalability, and ultimately, project viability.

This guide provides a comparative framework for validating synthetic routes to polysubstituted arenes. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles that govern each method's success and limitations. By integrating classical knowledge with modern catalytic systems and computational tools, researchers can design and validate synthetic pathways with greater confidence and efficiency.

The Strategic Landscape: A Comparative Analysis of Core Synthetic Methodologies

The modern chemist's toolkit for aromatic substitution is diverse, ranging from century-old reactions to cutting-edge catalytic systems. The choice of strategy depends on the target molecule's substitution pattern, functional group tolerance, and the desired scale of the synthesis.

Classical Approaches: Electrophilic & Nucleophilic Aromatic Substitution (SEAr & SNAr)

Electrophilic Aromatic Substitution (SEAr) is the textbook method for functionalizing aromatic rings.[3] However, its reliance on the inherent electronic properties of the starting material makes regioselectivity a significant challenge, often leading to isomeric mixtures that are difficult to separate. The directing effects of existing substituents are paramount; activating groups direct incoming electrophiles to the ortho and para positions, while most deactivating groups direct to the meta position.[4]

Nucleophilic Aromatic Substitution (SNAr) offers a complementary approach but is generally restricted to rings bearing potent electron-withdrawing groups and a suitable leaving group.[3][5]

Key Causality: The regiochemical outcome in SEAr is governed by the relative stability of the Wheland intermediate (also called a σ-complex), a carbocationic species formed during the reaction.[6] Substituents that stabilize this intermediate will direct the reaction to those positions.

Directed ortho-Metalation (DoM): Precision Through Proximity

Directed ortho-Metalation (DoM) provides an elegant solution to the regioselectivity problem inherent in classical SEAr.[7] In this strategy, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base. This chelation event positions the base to deprotonate the nearest (ortho) C-H bond, creating a highly reactive aryllithium intermediate that can be trapped by a wide range of electrophiles.[3][8] This method offers incontestable ortho regioselectivity and proceeds under mild conditions.[3]

Key Causality: The high regioselectivity of DoM is a result of a complex-induced proximity effect, where the DMG acts as a coordination site for the organometallic base, making the ortho protons kinetically the most acidic.[3][7]

Transition Metal-Catalyzed Cross-Coupling: The Power of Modularity

Transition metal-catalyzed cross-coupling reactions, particularly those developed by Nobel laureates Suzuki, Negishi, and Heck, have revolutionized the construction of C-C bonds.[3][9] These reactions enable the precise and predictable coupling of two pre-functionalized fragments (e.g., an aryl halide and an organoboron reagent in the Suzuki-Miyaura reaction), offering unparalleled functional group tolerance and reliability.[10] This modular approach allows for the late-stage introduction of complexity and is a cornerstone of modern drug discovery.[11]

Key Causality: The efficacy of these reactions stems from a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the metal center, transmetalation of the organometallic nucleophile, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9]

C-H Activation/Functionalization: The Atom-Economical Frontier

Direct C-H activation is an emerging and powerful strategy that circumvents the need for pre-functionalization (e.g., halogenation) of the aromatic ring.[1][12] These methods, often catalyzed by palladium, rhodium, or copper, can directly couple an aromatic C-H bond with a reaction partner.[13] While offering a more atom-economical and step-efficient approach, controlling regioselectivity can be challenging and often requires a directing group to achieve high precision.[14]

Key Causality: Many C-H activation mechanisms involve the formation of a cyclometalated intermediate, where a directing group on the substrate coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond to facilitate its cleavage.[14]

De Novo Arene Synthesis: Building from the Ground Up

For highly substituted or complex aromatic systems, constructing the ring itself from acyclic precursors, known as benzannulation, can be the most efficient strategy.[2][15] These methods, which include various cycloaddition and annulation reactions, offer excellent control over the final substitution pattern, as the substituents are incorporated into the building blocks prior to ring formation.[1][16]

Quantitative Comparison of Synthetic Strategies

StrategyRegioselectivityYield RangeFunctional Group ToleranceScalabilityKey Limitations
Electrophilic Aromatic Substitution (SEAr) Low to Moderate (Substrate-controlled)40-90%Poor to ModerateHighIsomer formation; harsh conditions; limited scope for deactivated rings.
Directed ortho-Metalation (DoM) Excellent (ortho to DMG)60-95%Moderate (sensitive to strong electrophiles/bases)ModerateRequires stoichiometric strong base; DMG must be present.[3][7]
Cross-Coupling (e.g., Suzuki) Excellent (Defined by precursors)75-99%ExcellentHighRequires pre-functionalized substrates; potential catalyst toxicity.[10]
C-H Activation Moderate to Excellent (Often requires directing group)50-90%Good to ExcellentModerateRegioselectivity can be a challenge; catalyst development is ongoing.[12]
De Novo Synthesis (Benzannulation) Excellent (Defined by precursors)50-85%GoodLow to ModeratePrecursor synthesis can be multi-step; may require harsh conditions.[2]

The Digital Co-Pilot: Computational Tools in Route Validation

Modern synthetic chemistry is increasingly supported by computational tools that can predict reaction outcomes and even design entire synthetic routes from scratch.[17][18]

  • Regioselectivity Prediction: For classical reactions like SEAr, computational models can predict the most likely sites of substitution. Tools like RegioSQM calculate proton affinities to forecast regioselectivity with high accuracy, providing valuable guidance before a single experiment is run.[6][21][22]

A Framework for Experimental Validation

Validating a proposed synthetic route is a systematic process that moves from small-scale screening to optimized production. The following workflow provides a logical progression for this critical phase.

G cluster_0 Phase 1: In Silico & Planning cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Optimization & Scale-Up Target Target Molecule Identified Retro Retrosynthetic Analysis (Manual & Computational) Target->Retro Candidate Candidate Routes Proposed (e.g., DoM, Suzuki, C-H Act.) Retro->Candidate Screen Small-Scale Parallel Screening (µmol to mmol scale) Candidate->Screen Select top 2-3 routes Analysis Reaction Analysis (LC-MS, UPLC, NMR) Screen->Analysis GoNoGo Go/No-Go Decision (Yield, Purity, Byproducts) Analysis->GoNoGo GoNoGo->Candidate Re-evaluate/Re-design Optimize Reaction Optimization (DoE) (Solvent, Temp, Catalyst, Time) GoNoGo->Optimize Proceed with best candidate Scale Scale-Up Synthesis (Gram to Kilogram) Optimize->Scale Final Final Validated Route Scale->Final

Caption: Workflow for the validation of a synthetic route.

Decision-Making for Route Selection

Choosing the right starting point is crucial. This decision tree outlines the logical considerations based on the synthetic target.

G Start START: Define Target Substitution Pattern Q1 Is precise regiocontrol critical for a single isomer? Start->Q1 Q2 Is an ortho-directing group (DMG) present or easily installed? Q1->Q2 Yes Q4 Is the ring electron-rich and a simple pattern desired? Q1->Q4 No Q3 Are halogenated/boronated precursors available? Q2->Q3 No DoM Pursue Directed ortho-Metalation (DoM) Q2->DoM Yes CrossCoupling Pursue Cross-Coupling (e.g., Suzuki, Heck) Q3->CrossCoupling Yes CH_Act Consider C-H Activation (with directing group) Q3->CH_Act No, but a DG can be used DeNovo Consider de novo (Benzannulation) Route Q3->DeNovo No, and pattern is highly complex SEAr Consider Classical S_EAr (accepting isomer separation) Q4->SEAr Yes Q4->DeNovo No, pattern is complex

Caption: Decision tree for selecting a primary synthetic strategy.

Field-Proven Experimental Protocols

Trustworthy protocols are self-validating. The following are representative procedures for two powerful and distinct strategies.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-methoxy-4'-methylbiphenyl, a representative biaryl structure.

Methodology:

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-methoxybenzene (1.0 mmol, 187 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Solvent Addition & Degassing: Add a solvent mixture of toluene (8 mL) and water (2 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: Directed ortho-Metalation (DoM)

Objective: ortho-Functionalization of N,N-diethylbenzamide.

Methodology:

  • Vessel & Reagent Preparation: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 15 mL). Cool the flask to -78 °C in a dry ice/acetone bath. Add N,N-diethylbenzamide (1.0 mmol, 177 mg).

  • Lithiation: While stirring at -78 °C, slowly add sec-Butyllithium (s-BuLi, 1.1 mmol, ~0.79 mL of a 1.4 M solution in cyclohexane) dropwise via syringe. A color change (typically to yellow or orange) indicates the formation of the aryllithium. Stir the solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add a chosen electrophile, for example, iodomethane (1.5 mmol, 213 mg), dropwise. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the ortho-substituted product.

Conclusion

The validation of synthetic routes for polysubstituted aromatic systems is a multifaceted endeavor that requires a deep understanding of reaction mechanisms, a strategic approach to experimental design, and an appreciation for modern computational capabilities. By systematically comparing classical methods with modern strategies like DoM, cross-coupling, and C-H activation, researchers can make informed decisions. The integration of in silico prediction with rigorous, small-scale experimental screening provides a powerful paradigm for de-risking and accelerating the development of complex molecules, ensuring that the chosen path is not only viable but optimal.

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A Comparative Guide to Alternative Reagents for the Synthesis of Fluoroquinolone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance and Synthetic Challenges of Fluoroquinolones

Fluoroquinolones represent a critical class of synthetic broad-spectrum antibiotics, indispensable in the treatment of a wide array of bacterial infections.[1][2][3] Their core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a privileged scaffold in medicinal chemistry.[4] The journey from simple starting materials to these complex molecules is a multi-step process, traditionally fraught with challenges such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste.[2][5]

For researchers and professionals in drug development, the selection of synthetic routes and reagents is a critical decision that impacts not only the efficiency and yield of the final product but also the overall safety, cost-effectiveness, and environmental footprint of the process. This guide provides an in-depth, objective comparison of traditional and alternative reagents for the synthesis of key fluoroquinolone precursors, with a focus on providing actionable experimental data and insights to inform your synthetic strategy. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.

I. Constructing the Quinolone Core: A Comparative Analysis of Classical and Modern Methodologies

The formation of the bicyclic quinolone core is the cornerstone of fluoroquinolone synthesis. For decades, classical named reactions have been the workhorses for this transformation. However, modern catalytic methods are increasingly offering milder, more efficient, and versatile alternatives.

The Gould-Jacobs Reaction and Its Modern Refinements

The Gould-Jacobs reaction, first reported in 1939, is a venerable method for synthesizing 4-hydroxyquinolines.[6][7] It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM) or a similar malonic ester derivative, followed by a thermal cyclization.[6][8][9]

Traditional Approach: The classical Gould-Jacobs reaction often requires high temperatures (typically in refluxing diphenyl ether) for the cyclization step, which can lead to side reactions and limit the substrate scope.[10]

Alternative Reagents and Methodologies:

  • Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid, Eaton's reagent serves as a powerful and milder alternative for the cyclization step.[10] It allows the reaction to proceed at lower temperatures, often resulting in cleaner reactions and higher yields.[10]

  • Microwave Irradiation: The use of microwave-assisted organic synthesis can dramatically reduce reaction times for both the initial condensation and the cyclization steps of the Gould-Jacobs reaction.[10][11] This not only accelerates the synthesis but also aligns with the principles of green chemistry by improving energy efficiency.[5][12]

Experimental Protocol: Comparative Synthesis of Ethyl 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Objective: To compare the efficacy of traditional thermal cyclization versus Eaton's reagent-catalyzed cyclization in the final step of the Gould-Jacobs synthesis.

Part A: Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-120 °C for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The resulting product is often used in the next step without further purification.

Part B: Cyclization

  • Method 1 (Traditional): Add the crude product from Part A to diphenyl ether and heat to 250 °C for 30 minutes. Cool the mixture and triturate with hexane to precipitate the product. Filter and wash the solid with hexane and then ether to obtain the desired quinolone.

  • Method 2 (Alternative): To the crude product from Part A, add Eaton's reagent (10 parts w/w P2O5 in methanesulfonic acid). Heat the mixture at 100 °C for 2 hours.[10] Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate. Filter the resulting precipitate, wash with water, and dry to yield the product.

Data Presentation: Comparison of Cyclization Methods
MethodReagent/ConditionTemperature (°C)Time (h)Typical Yield (%)Reference
TraditionalDiphenyl ether2500.560-75[8]
AlternativeEaton's Reagent100285-95[10]
The Conrad-Limpach-Knorr Synthesis and Strategic Reagent Selection

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines.[13][14][15][16] A key consideration in this synthesis is the regioselectivity of the initial condensation, which is highly dependent on the reaction conditions and the nature of the β-ketoester.

Kinetic vs. Thermodynamic Control:

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures, the aniline preferentially attacks the more reactive keto group of the β-ketoester, leading to the formation of a β-aminoacrylate intermediate, which then cyclizes to the 4-hydroxyquinoline.[13]

  • Knorr Pathway (Thermodynamic Control): At higher temperatures, the reaction favors the formation of a β-ketoanilide via attack at the ester carbonyl, which subsequently cyclizes to a 2-hydroxyquinoline.[13]

Alternative β-Dicarbonyl Compounds: While ethyl acetoacetate is the most common β-ketoester used, other derivatives of malonic acid and β-ketoesters can be employed to introduce different substituents at the 2- and 3-positions of the quinolone ring.[17][18][19][20][21] The choice of these reagents is a critical strategic decision to access a diverse range of fluoroquinolone analogues.

Visualization: Gould-Jacobs vs. Conrad-Limpach Pathways

G cluster_0 Gould-Jacobs Pathway cluster_1 Conrad-Limpach Pathway Aniline_GJ Aniline Intermediate_GJ Anilinomethylenemalonate Aniline_GJ->Intermediate_GJ + DEEMM DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) Quinolone_4 4-Hydroxyquinoline Intermediate_GJ->Quinolone_4 Thermal Cyclization (e.g., Eaton's Reagent) Aniline_CL Aniline Intermediate_CL β-Aminoacrylate Aniline_CL->Intermediate_CL + EAA (Kinetic Control) EAA Ethyl Acetoacetate (EAA) Quinolone_4_CL 4-Hydroxyquinoline Intermediate_CL->Quinolone_4_CL Thermal Cyclization

Caption: Comparison of Gould-Jacobs and Conrad-Limpach synthetic routes.

II. Modern Synthetic Strategies: Palladium-Catalyzed and Greener Alternatives

The limitations of classical methods, such as high temperatures and the use of strong acids, have spurred the development of more sustainable and versatile synthetic strategies.

Palladium-Catalyzed Quinolone Synthesis

Palladium-catalyzed reactions have revolutionized organic synthesis, and their application to quinolone formation is no exception.[22][23] These methods offer mild reaction conditions, excellent functional group tolerance, and the ability to construct complex quinolone scaffolds in a single step.[22]

Key Palladium-Catalyzed Approaches:

  • Carbonylative Cyclization: This powerful strategy involves the palladium-catalyzed reaction of an o-haloaniline, an alkyne, and a carbon monoxide source to directly construct the 4-quinolone ring system.[23][24][25]

  • Heck Coupling and Intramolecular Cyclization: A two-step sequence involving an initial Heck coupling followed by an intramolecular cyclization provides a versatile route to various quinolone derivatives.[22]

  • C-H Activation: Emerging methods based on palladium-catalyzed C-H activation offer a highly atom-economical approach to quinolone synthesis, avoiding the need for pre-functionalized starting materials.[23]

Alternative Carbon Monoxide Sources: The use of gaseous carbon monoxide can be hazardous and requires specialized equipment.[25] Safer and more convenient alternatives include:

  • Molybdenum Hexacarbonyl (Mo(CO)₆): A solid, air-stable reagent that releases CO upon heating.[23][25]

  • Iron Pentacarbonyl (Fe(CO)₅): A liquid CO source that can be used in sub-stoichiometric amounts, offering excellent carbonyl utilization.[25]

Visualization: Palladium-Catalyzed Carbonylative Cyclization

G A o-Iodoaniline D Pd Catalyst A->D B Terminal Alkyne B->D C CO Source (e.g., Fe(CO)₅) C->D E 4-Quinolone D->E Carbonylative Cyclization

Caption: Key components of palladium-catalyzed carbonylative quinolone synthesis.

Green Chemistry Approaches: Microwave and Flow Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies.[2][3][5][12] For fluoroquinolone synthesis, this translates to the adoption of technologies that reduce energy consumption, minimize waste, and utilize safer reagents and solvents.[2][3][5]

  • Microwave-Assisted Synthesis: As demonstrated with the Gould-Jacobs reaction, microwave irradiation can significantly accelerate reaction rates and improve yields.[1][11][12][26][27][28] This is due to the efficient and direct heating of the reaction mixture.[12]

  • Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for telescoped reactions, which eliminate the need for intermediate purification steps.[29][30][31][32][33] The synthesis of ciprofloxacin, a widely used fluoroquinolone, has been successfully demonstrated in a continuous flow system with a significantly reduced residence time compared to batch methods.[29][30][33]

III. Introduction of the Fluorine Atom: A Note on Fluorinating Reagents

The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class of antibiotics and is crucial for their potent antibacterial activity.[34] The choice of fluorinating agent is a critical step in the overall synthesis. While a detailed comparison of fluorinating agents is beyond the scope of this guide, it is important to note that modern fluorinating reagents offer significant advantages in terms of safety and handling compared to traditional methods that may involve hazardous reagents like elemental fluorine.

Conclusion: A Strategic Approach to Fluoroquinolone Precursor Synthesis

The synthesis of fluoroquinolone precursors is a dynamic field, with a growing emphasis on the development of efficient, safe, and sustainable methodologies. While classical named reactions remain valuable tools, modern alternatives, particularly palladium-catalyzed methods and green chemistry approaches like microwave and flow synthesis, offer significant advantages.

The choice of reagents and synthetic strategy should be guided by a careful consideration of the desired substitution pattern of the target molecule, the availability and cost of starting materials, and the desired scale of the reaction. By embracing the alternative reagents and methodologies outlined in this guide, researchers and drug development professionals can not only enhance the efficiency of their synthetic endeavors but also contribute to a more sustainable future for pharmaceutical manufacturing.

References

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  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI.
  • Quinolines From the Cyclocondensation of Isatoic Anhydride With Ethyl Acetoacetate: Preparation of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and Deriv
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A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions of Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminobenzoates in Modern Drug Discovery

Substituted aminobenzoates are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs. Their value lies in their structural versatility, allowing for the precise tuning of pharmacokinetic and pharmacodynamic properties. The ability to efficiently forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the aminobenzoate ring is therefore a critical enabling technology in the synthesis of novel therapeutics. This guide provides a comparative analysis of the primary catalytic systems—palladium, nickel, and copper-based—for the cross-coupling of aminobenzoate derivatives. We will delve into the mechanistic nuances of each system, present comparative performance data, and provide actionable experimental protocols to empower researchers in their synthetic endeavors.

Pillar 1: The Workhorse of Cross-Coupling: Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a broadly applicable and highly efficient means of forming C-C and C-N bonds. For aminobenzoate substrates, palladium catalysis remains the gold standard due to its high functional group tolerance and the extensive library of well-behaved ligands.

Mechanism: The Unified Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is paramount to troubleshooting and optimizing reactions.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-Pd(II)(R)L2->Pd(0)L2 Regeneration Product (Ar-R) Product (Ar-R) Ar-Pd(II)(R)L2->Product (Ar-R) Reductive Elimination

Caption: Generalized Palladium Catalytic Cycle.

  • Oxidative Addition: The rate-determining step where the aryl halide (Ar-X) adds to the active Pd(0) catalyst. The reactivity of the halide is crucial (I > Br > Cl).

  • Transmetalation: The organic fragment (R) is transferred from a main group organometallic reagent (e.g., boronic acid in Suzuki coupling) to the palladium center.

  • Reductive Elimination: The final step where the desired C-C or C-N bond is formed, and the product is released, regenerating the Pd(0) catalyst.

Comparative Performance of Palladium-Based Systems

The choice of ligand is critical in palladium catalysis, influencing catalyst stability, activity, and selectivity. For aminobenzoate substrates, bulky, electron-rich phosphine ligands are often preferred to promote the key steps of the catalytic cycle.

Reaction TypeCatalyst SystemSubstrate ExampleCoupling PartnerYield (%)Temp (°C)Time (h)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhosMethyl 4-amino-3-bromobenzoatePhenylboronic acid>9510012SPhos is a bulky ligand that promotes reductive elimination.
Buchwald-Hartwig Pd₂(dba)₃ / XPhosEthyl 4-bromobenzoateAniline~90804-12XPhos is highly effective for C-N bond formation with a wide range of amines.
Sonogashira Pd(PPh₃)₄ / CuIMethyl 4-iodobenzoatePhenylacetylene~85808-16Copper co-catalyst is typically required for this reaction.

Pillar 2: The Economical Alternative: Nickel Catalysis

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for a range of cross-coupling reactions. Their unique electronic properties can enable the activation of less reactive electrophiles, such as aryl chlorides and sulfonates.

Mechanistic Divergence from Palladium

While the catalytic cycle of nickel often mirrors that of palladium (Ni(0)/Ni(II)), nickel has a greater propensity to participate in single-electron transfer (SET) pathways, which can lead to different reactivity patterns and side products. The smaller atomic radius of nickel also influences the geometry of the transition states.

Nickel_vs_Palladium cluster_Pd Palladium Catalysis cluster_Ni Nickel Catalysis Pd_Cycle Predominantly Pd(0)/Pd(II) Two-Electron Processes Ni_Cycle Ni(0)/Ni(II) and Potential Ni(I)/Ni(III) via SET Aminobenzoate Substrate Aminobenzoate Substrate Aminobenzoate Substrate->Pd_Cycle Well-established for -Br, -I, -OTf Aminobenzoate Substrate->Ni_Cycle Effective for -Cl, -OSO2R

Caption: Conceptual Comparison of Pd and Ni Catalysis.

Performance of Nickel Catalysts with Aminobenzoates

Nickel catalysts can offer advantages in terms of cost and reactivity with challenging substrates. However, they can be more sensitive to air and moisture, often requiring more stringent reaction conditions.

Reaction TypeCatalyst SystemSubstrate ExampleCoupling PartnerYield (%)Temp (°C)Time (h)Key Considerations
Suzuki-Miyaura NiCl₂(dppp)4-Chloro-3-aminobenzoic acidArylboronic acid~80-908012-24Effective for less reactive aryl chlorides.
Buchwald-Hartwig Ni(cod)₂ / IPrMethyl 4-chlorobenzoateMorpholine~95803N-heterocyclic carbene (NHC) ligands are often effective with nickel.
Decarboxylative Ni(cod)₂ / PCy₃PerfluorobenzoateAryl bromideGood10018Enables C-C bond formation via decarboxylation.

Pillar 3: The Classical Approach: Copper Catalysis

Copper-catalyzed cross-coupling, particularly the Ullmann condensation, is one of the oldest methods for forming C-N and C-O bonds. While historically requiring harsh reaction conditions, modern advancements with various ligands have made copper catalysis a milder and more versatile tool.

The Ullmann Reaction: A Ligand-Accelerated Pathway

The mechanism of the Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The use of ligands, such as amino acids or 1,10-phenanthroline, is crucial for solubilizing the copper salt and accelerating the reaction.

Ullmann_Workflow Start Aryl Halide + Amine/Alcohol Catalyst Cu(I) Salt + Ligand Start->Catalyst Reaction Heating in Polar Aprotic Solvent Catalyst->Reaction Product C-N or C-O Bond Formation Reaction->Product

Caption: Simplified Workflow for a Modern Ullmann Reaction.

Performance of Copper Catalysts

Copper catalysts are significantly cheaper than palladium and nickel and are often used for large-scale industrial syntheses. They are particularly effective for C-N bond formation with amides and heterocycles.

Reaction TypeCatalyst SystemSubstrate ExampleCoupling PartnerYield (%)Temp (°C)Time (h)Key Considerations
Ullmann Amination CuI / L-proline2-Bromobenzoic acidAnilineHigh9012-24L-proline is an effective and inexpensive ligand.
Ullmann Amination Cu₂O nanoparticles2-Chlorobenzoic acidVarious aminesGood1208-12Nanoparticle catalysts can offer enhanced reactivity.
Sonogashira-type CuI / Nicotinium SaltAryl halidesPhenylacetyleneHigh1001-2Palladium-free Sonogashira-type reactions are possible.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 4-amino-3-bromobenzoate

Materials:

  • Methyl 4-amino-3-bromobenzoate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene/Water (10:1, 5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add methyl 4-amino-3-bromobenzoate, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Amination of 2-Chlorobenzoic Acid

Materials:

  • 2-Chlorobenzoic acid (1.0 mmol)

  • Aniline (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add 2-chlorobenzoic acid, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add aniline and DMSO via syringe.

  • Heat the reaction mixture to 90-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system if necessary.

Conclusion and Future Outlook

The choice of catalyst for the cross-coupling of aminobenzoates is a multifactorial decision that balances cost, reactivity, and substrate scope. Palladium catalysts, with their extensive ligand libraries, offer the broadest applicability and are often the first choice for complex substrates. Nickel catalysts provide a cost-effective and highly reactive alternative, particularly for less reactive electrophiles. Copper catalysis, especially the modern Ullmann reaction, remains a powerful tool for large-scale C-N bond formation.

Future developments in this field will likely focus on the development of more sustainable and environmentally benign catalytic systems, including the use of earth-abundant metals, lower catalyst loadings, and greener reaction media. The continued exploration of novel ligand architectures will undoubtedly lead to even more efficient and selective catalysts for the synthesis of the next generation of aminobenzoate-based pharmaceuticals.

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In-Silico Validation of Para-Aminobenzoic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is not merely an accessory but a cornerstone of efficient and targeted therapeutic development. Para-aminobenzoic acid (PABA), a well-established building block in medicinal chemistry, continues to provide a versatile scaffold for the design of novel therapeutic agents.[1][2][3][4][5] Its derivatives have shown a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4][5] This guide provides an in-depth, comparative analysis of in-silico validation methods for PABA analogs, offering researchers, scientists, and drug development professionals a comprehensive framework for leveraging computational approaches to accelerate their research.

The Imperative of In-Silico Validation in PABA Analog Development

The journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges, including high attrition rates and escalating costs. In-silico validation offers a powerful paradigm to de-risk and streamline this process. By simulating and predicting the behavior of PABA analogs at a molecular level, researchers can prioritize synthesis efforts, optimize lead compounds, and gain critical insights into their potential efficacy and safety profiles long before they enter the laboratory. This predictive power is instrumental in making informed decisions and allocating resources effectively.

A Comparative Analysis of Core In-Silico Methodologies

The in-silico validation of PABA analogs typically encompasses a multi-faceted approach, integrating several computational techniques to build a holistic understanding of a compound's potential. Here, we compare three pivotal methodologies: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking: Unraveling the Binding Dynamics

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of PABA analogs, it is a crucial tool for understanding how these molecules interact with their biological targets.

Causality Behind Experimental Choices: The selection of the target protein's crystal structure is paramount. The choice should be based on high-resolution crystallographic data, and the binding site should be well-defined. For PABA analogs targeting bacterial dihydropteroate synthase (DHPS), for instance, a PDB entry with a co-crystallized ligand can provide an excellent starting point for validating the docking protocol.[6] The choice of docking software (e.g., AutoDock, Glide, GOLD) also influences the outcome, with different algorithms employing distinct scoring functions to estimate binding affinity.[6]

Self-Validating System: A robust molecular docking study incorporates a re-docking experiment. Here, the native ligand from the crystal structure is extracted and then docked back into the binding site. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, validates the chosen docking parameters and scoring function.

Illustrative Workflow for Molecular Docking:

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Target Protein (PDB) Dock Perform Molecular Docking PDB->Dock Ligand Prepare PABA Analog Library (3D structures) Ligand->Dock Score Calculate Binding Affinity (Scoring Function) Dock->Score Pose Analyze Binding Poses & Interactions Score->Pose Rank Rank Analogs based on Score and Pose Pose->Rank

Caption: Workflow for molecular docking of PABA analogs.

Comparative Data for Hypothetical PABA Analogs Targeting DHPS:

Analog IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
PABA-001-8.5Arg63, Lys221, Ser2223
PABA-002-7.9Arg63, Ser2222
PABA-003-9.2Arg63, Lys221, Ser222, Asp1854
PABA-004-6.5Ser2221

This is hypothetical data for illustrative purposes.

QSAR Modeling: Predicting Activity from Structure

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[7] For PABA analogs, QSAR can be invaluable for predicting the activity of unsynthesized compounds and for guiding the design of more potent derivatives.

Causality Behind Experimental Choices: The quality of a QSAR model is heavily dependent on the dataset used for its development. A diverse set of PABA analogs with accurately measured biological activities is essential. The choice of molecular descriptors (e.g., electronic, steric, hydrophobic) is also critical and should be relevant to the biological mechanism of action.

Self-Validating System: A reliable QSAR model must be rigorously validated. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds are crucial to assess the model's predictive power and to avoid overfitting. A high correlation coefficient (R²) for the training set and a high predictive R² for the test set are indicative of a robust model.

Experimental Protocol for QSAR Model Development:

  • Data Collection: Compile a dataset of PABA analogs with their corresponding biological activities (e.g., IC50, MIC).

  • Molecular Descriptor Calculation: For each analog, calculate a variety of 2D and 3D molecular descriptors.

  • Model Building: Use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR equation.

  • Model Validation: Perform internal and external validation to assess the model's statistical significance and predictive ability.

  • Interpretation: Analyze the contribution of each descriptor to understand the structure-activity relationship.

Logical Relationship in QSAR:

QSAR_Logic Structure Chemical Structure of PABA Analogs Descriptors Molecular Descriptors (e.g., LogP, Molar Refractivity) Structure->Descriptors Model QSAR Model (Mathematical Equation) Descriptors->Model Activity Biological Activity (e.g., MIC) Activity->Model Model->Activity Predicts

Caption: The logical relationship in QSAR modeling.

ADMET Prediction: Assessing Drug-Likeness

Even the most potent compound will fail if it cannot reach its target in the body or if it has unacceptable toxicity. ADMET prediction tools are used to computationally estimate the pharmacokinetic and toxicological properties of drug candidates.[8]

Causality Behind Experimental Choices: A battery of ADMET properties should be assessed to build a comprehensive profile. This includes predictions for properties like aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential for carcinogenicity or mutagenicity.[9] It is important to use a consensus of different predictive models to increase the reliability of the in-silico assessment.

Self-Validating System: While purely computational, the predictions should be benchmarked against known data for structurally similar compounds or, eventually, validated through in-vitro experiments. For example, a prediction of poor solubility can be confirmed using a kinetic solubility assay.

Comparative ADMET Profile of PABA Analogs:

Analog IDLipinski's Rule of 5 ViolationsPredicted Aqueous Solubility (logS)Predicted BBB PermeabilityPredicted CYP2D6 InhibitionPredicted Carcinogenicity
PABA-0010-2.5HighNon-inhibitorNon-carcinogen
PABA-0020-3.1HighNon-inhibitorNon-carcinogen
PABA-0031-4.5LowInhibitorNon-carcinogen
PABA-0040-1.8HighNon-inhibitorNon-carcinogen

This is hypothetical data for illustrative purposes. In-silico predictions should be interpreted with caution and validated experimentally.

Synthesizing the Data: An Integrated In-Silico Validation Workflow

The true power of in-silico validation lies in the integration of these different methodologies. A hierarchical approach, starting with broad filtering and moving towards more detailed analysis, is often the most effective.

Integrated_Workflow Start Virtual Library of PABA Analogs ADMET ADMET Filtering (Drug-Likeness) Start->ADMET QSAR QSAR Prediction (Activity Screening) ADMET->QSAR Docking Molecular Docking (Binding Mode Analysis) QSAR->Docking Lead Prioritized Lead Candidates for Synthesis Docking->Lead

Caption: An integrated workflow for in-silico validation.

By first filtering a virtual library of PABA analogs for favorable ADMET properties, researchers can eliminate compounds with a high probability of failure early in the process.[8][10] Subsequently, QSAR models can be applied to predict the biological activity of the remaining candidates, prioritizing those with the highest predicted potency. Finally, molecular docking can be employed to elucidate the binding mechanism of the most promising candidates, providing a rational basis for further optimization.

Conclusion and Future Directions

The in-silico validation of para-aminobenzoic acid analogs is an indispensable component of modern drug discovery.[1] By thoughtfully applying and integrating molecular docking, QSAR modeling, and ADMET prediction, researchers can significantly enhance the efficiency and success rate of their development programs. The key to success lies not in blindly accepting computational data, but in understanding the underlying principles of each method, making informed experimental choices, and rigorously validating the results. As computational power and algorithmic sophistication continue to advance, the predictive accuracy and utility of these in-silico tools will undoubtedly grow, further solidifying their role in the design of the next generation of PABA-based therapeutics. Further in vitro and in vivo studies are warranted to validate the efficacy and safety of promising candidates identified through these computational approaches.[4][9]

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A Senior Application Scientist's Guide to the Reactivity of Halogenated Benzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and overall viability of a synthetic route. Halogenated benzoates are a versatile class of building blocks, but their reactivity is exquisitely sensitive to the nature of the halogen and its position on the aromatic ring. This guide provides an in-depth, objective comparison of the reactivity of different halogenated benzoate isomers, supported by established chemical principles and experimental data, to empower you in making informed decisions for your synthetic endeavors.

The Underlying Principles: Electronic and Steric Effects

The reactivity of a halogenated benzoate is fundamentally governed by the interplay of electronic and steric effects imparted by the halogen substituent and its position relative to the carboxylate group.

Electronic Effects: Halogens exert two opposing electronic effects on the benzene ring:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and is strongest for fluorine, decreasing down the group (F > Cl > Br > I).

  • Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the pi-system of the benzene ring, donating electron density. This effect is most significant for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon, and it diminishes for larger halogens.

Crucially, for halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution (EAS). However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.

Steric Effects: The size of the halogen atom can influence the accessibility of adjacent positions on the ring. This is particularly important for the ortho isomer, where a bulky halogen can sterically hinder the approach of reagents to both the adjacent ring position and the carboxylate group itself. This phenomenon, known as the "ortho effect," can lead to unexpected reactivity patterns. For instance, in benzoic acids, an ortho substituent can force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance and increasing the acidity of the compound.[1]

Comparative Reactivity in Key Synthetic Transformations

The nuanced interplay of these effects manifests differently in various reaction types that are central to modern organic synthesis. We will explore the comparative reactivity of halogenated benzoate isomers in three critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Sonogashira Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic rings. In this reaction, a nucleophile displaces a halide ion. The carboxylate group of the benzoate is an electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the ortho and para positions.[2]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The first step, the nucleophilic attack, is typically the rate-determining step.[5]

SNAr_Mechanism cluster_A Aryl Halide cluster_B Intermediate cluster_C Substituted Product A Halobenzoate B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ (slow, r.d.s) C Product B->C - X⁻ (fast) Nu Nu⁻

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity Trends:

  • Nature of the Halogen: The reactivity order in SNAr is often the reverse of that in many other reaction types: F > Cl > Br > I .[6] This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the strong electron-withdrawing inductive effect of the more electronegative halogens. The carbon-halogen bond is broken in the subsequent, faster step, so its strength has less influence on the overall rate. The high reactivity of fluoro-substituents can increase the reaction rate by a factor of 10³–10⁵.[2]

  • Position of the Halogen: The reactivity of the isomers follows the order: para > ortho >> meta . The electron-withdrawing carboxylate group can effectively stabilize the negative charge of the Meisenheimer complex through resonance when the halogen is in the ortho or para position. This stabilization is not possible for the meta isomer, rendering it significantly less reactive.[2] The ortho isomer's reactivity can be somewhat diminished by steric hindrance, depending on the nucleophile and reaction conditions.

Data Presentation: Relative Reactivity in SNAr

Halogen IsomerRelative ReactivityRationale
para-FluorobenzoateVery HighStrong inductive effect of fluorine activates the ring; excellent resonance stabilization of the Meisenheimer complex.
ortho-FluorobenzoateHighStrong inductive effect and resonance stabilization, but potential for steric hindrance.
para-ChlorobenzoateHighGood balance of inductive activation and leaving group ability.
ortho-ChlorobenzoateModerate to HighGood activation, but increased steric hindrance compared to the fluoro isomer.
para-BromobenzoateModerateWeaker inductive activation compared to chloro and fluoro analogs.
ortho-BromobenzoateModerateWeaker activation and significant steric hindrance.
para-IodobenzoateLowWeakest inductive activation among the halogens.
ortho-IodobenzoateVery LowWeak activation and the largest steric hindrance.
meta-HalobenzoatesVery LowLack of resonance stabilization for the Meisenheimer complex.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[7][8]

Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][9] The oxidative addition is often the rate-determining step.[7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation (R'-B(OR)₂ + Base) Product Ar-R' ArPdR->Product Product->Pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Reactivity Trends:

  • Nature of the Halogen: The reactivity is dictated by the carbon-halogen bond strength, as this bond is broken in the rate-determining oxidative addition step. The order of reactivity is: I > Br > Cl > F .[7] Aryl iodides are the most reactive, often undergoing coupling at room temperature, while aryl chlorides typically require more forcing conditions and specialized catalyst systems. Aryl fluorides are generally unreactive in Suzuki couplings.

  • Position of the Halogen:

    • meta and para Isomers: The electronic nature of the carboxylate group has a less pronounced effect on the rate of oxidative addition compared to the C-X bond strength. Therefore, for a given halogen, the meta and para isomers exhibit similar reactivity.

    • ortho Isomer: The reactivity of the ortho isomer can be significantly lower due to steric hindrance. The bulky ortho substituent can impede the approach of the palladium catalyst to the C-X bond, slowing down the oxidative addition step.

Data Presentation: Relative Reactivity in Suzuki-Miyaura Coupling

Halogen IsomerRelative ReactivityRationale
ortho-, meta-, para-IodobenzoateVery HighWeak C-I bond leads to rapid oxidative addition. ortho may be slightly slower due to sterics.
meta-, para-BromobenzoateHighC-Br bond is readily cleaved under standard Suzuki conditions.
ortho-BromobenzoateModerateSteric hindrance from the ortho-bromo group can slow the reaction.
meta-, para-ChlorobenzoateLow to ModerateStronger C-Cl bond requires more active catalysts and/or higher temperatures.
ortho-ChlorobenzoateLowCombination of a strong C-Cl bond and steric hindrance makes it challenging.
All Fluorobenzoate IsomersVery Low / UnreactiveVery strong C-F bond is generally not susceptible to oxidative addition.
Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11]

Mechanism: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The copper cycle involves the formation of a copper acetylide, which then participates in the transmetalation step with the palladium complex.[11][12]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkynyl Ar-Pd(II)L₂-C≡CR' ArPdX->ArPdAlkynyl Transmetalation Product Ar-C≡CR' ArPdAlkynyl->Product Product->Pd0 Reductive Elimination Alkyne R'-C≡C-H CuAcetylide R'-C≡C-Cu(I) Alkyne->CuAcetylide + Cu(I), Base CuAcetylide->ArPdX Transmetalation Partner

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Reactivity Trends:

  • Nature of the Halogen: Similar to the Suzuki coupling, the reactivity is dominated by the C-X bond strength: I > Br > Cl .[11] Aryl iodides are highly reactive, while aryl chlorides are the least reactive.

  • Position of the Halogen: The electronic nature and position of the substituents can have a more noticeable effect than in Suzuki coupling. Electron-withdrawing groups can sometimes accelerate the oxidative addition step. However, steric hindrance from ortho substituents remains a significant factor that can decrease the reaction rate.[13]

Data Presentation: Relative Reactivity in Sonogashira Coupling

Halogen IsomerRelative ReactivityRationale
meta-, para-IodobenzoateVery HighHighly reactive C-I bond.
ortho-IodobenzoateHighVery reactive, but steric hindrance can lower the rate compared to meta/para.
meta-, para-BromobenzoateHighGenerally good substrates for Sonogashira coupling.
ortho-BromobenzoateModerateSteric hindrance becomes more pronounced.
meta-, para-ChlorobenzoateLowRequires more forcing conditions and specialized catalysts.
ortho-ChlorobenzoateVery LowChallenging substrate due to the strong C-Cl bond and steric hindrance.
All Fluorobenzoate IsomersVery Low / UnreactiveThe C-F bond is too strong for oxidative addition under typical Sonogashira conditions.

Applications in Pharmaceutical Synthesis

The differential reactivity of halogenated benzoate isomers is a powerful tool in the strategic design of synthetic routes for pharmaceuticals.

  • Valsartan: The synthesis of the antihypertensive drug Valsartan often involves a Suzuki coupling to form the key biphenyl core. The choice of a brominated or iodinated benzoic acid derivative is critical for achieving high yields in this step.[1][14][15][16][17]

  • Boscalid: The fungicide Boscalid is synthesized via a route that includes a Suzuki coupling reaction. The selection of the appropriate halogenated precursor is crucial for the efficiency of the industrial-scale production.[18][19][20][21]

Experimental Protocols

The following are generalized, step-by-step methodologies for the key reactions discussed. These should be adapted based on the specific substrate and desired outcome.

Experimental Workflow: General Considerations

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Stirrer, Inert Atmosphere) Start->Setup Reagents Add Reagents (Halobenzoate, Coupling Partner, Catalyst, Base, Solvent) Setup->Reagents Reaction Reaction Conditions (Temperature, Time) Reagents->Reaction Monitoring Monitor Progress (TLC, GC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, m.p.) Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for cross-coupling and SNAr reactions.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of a Halobenzoate
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the para-fluorobenzoic acid (1.0 eq.).

  • Reagent Addition: Add a suitable nucleophile (e.g., sodium methoxide, 1.2 eq.) and a polar aprotic solvent such as DMSO or DMF.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

  • Analysis: Characterize the product by NMR, MS, and melting point analysis.

Protocol 2: Suzuki-Miyaura Coupling of a Bromobenzoate
  • Reaction Setup: In a round-bottom flask, combine the bromobenzoic acid isomer (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent and Degassing: Add a solvent system (e.g., a mixture of toluene and water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-24 hours under an inert atmosphere.

  • Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Analysis: Confirm the structure of the product using spectroscopic methods.

Conclusion

The reactivity of halogenated benzoate isomers is a multifaceted topic with profound implications for synthetic strategy. A thorough understanding of the competing electronic and steric effects is paramount for selecting the optimal isomer for a given transformation. For palladium-catalyzed cross-coupling reactions, the C-X bond strength is the dominant factor, favoring iodo- and bromobenzoates. Conversely, for SNAr reactions, the strong inductive effect of fluorine makes fluorobenzoates the most reactive substrates, particularly the para isomer. The ortho isomers often present unique challenges and opportunities due to steric hindrance and the "ortho effect." By leveraging the principles and data outlined in this guide, researchers can navigate the complexities of halobenzoate reactivity to design more efficient and successful synthetic routes for the discovery and development of novel molecules.

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A Senior Application Scientist's Guide to Structure-Activity Relationships of Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-aminobenzothiazole scaffold represents a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural versatility, arising from the facile functionalization of the exocyclic amino group and the fused benzene ring, allows for the generation of diverse chemical libraries with a wide array of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminobenzothiazole derivatives, with a primary focus on their anticancer and antimicrobial properties. We will dissect how specific structural modifications influence biological efficacy, compare their performance against alternative agents, and provide detailed experimental protocols to ensure the reproducibility and validation of these findings. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

The 2-Aminobenzothiazole Core: A Foundation for Potency

The benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone in the development of therapeutic molecules, exhibiting activities ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory.[1][3][4] The introduction of an amino group at the C2 position is particularly significant. This moiety provides a critical vector for chemical modification and, more importantly, acts as a key hydrogen bond donor and/or acceptor, enabling crucial interactions with biological targets like enzyme active sites.[2] Clinically approved drugs such as Riluzole, used to treat amyotrophic lateral sclerosis, underscore the therapeutic value of this chemical class.[2][5]

This guide will explore how systematic modifications to this core structure dictate biological activity, providing a logical framework for rational drug design.

Comparative SAR Analysis in Oncology

2-Aminobenzothiazole derivatives have been extensively investigated as anticancer agents, targeting a variety of hallmarks of cancer.[2][6] Their mechanism of action often involves the inhibition of critical cell signaling proteins, particularly protein kinases.[2][4]

Targeting Protein Kinases: A Primary Anticancer Strategy

Protein kinases are crucial regulators of cell proliferation, survival, and differentiation, and their dysregulation is a common driver of oncogenesis.[2] Aminobenzothiazoles have proven to be effective scaffolds for designing potent kinase inhibitors.

Causality Behind Experimental Design: The rationale for targeting kinases stems from their well-validated role in cancer. The 2-aminobenzothiazole scaffold can be viewed as a bioisostere for other nitrogen-containing heterocycles that are known to bind to the ATP-binding pocket of kinases.[2] Modifications are designed to enhance binding affinity and selectivity for the target kinase over others, thereby minimizing off-target effects.

Structure-Activity Relationship Insights:

  • Substitutions on the Benzene Ring: The electronic nature and position of substituents on the benzothiazole's benzene ring are critical.

    • Electron-Withdrawing Groups (EWGs): Introduction of EWGs like nitro (NO₂) or halo groups at the C6-position can significantly enhance cytotoxicity. For example, one study demonstrated that a C6-nitro substituted derivative showed improved antiproliferative activity against MCF-7 breast cancer cells.[2] This is often attributed to the modulation of the electronic properties of the ring system, potentially enhancing interactions with the target protein.

    • Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (OCH₃) can have varied effects. In some series, they improve activity, while in others, they are detrimental, highlighting that the optimal substitution is highly dependent on the specific biological target and the rest of the molecular structure.

  • Modifications of the C2-Amino Group: This is the most common site for diversification. Acylating, alkylating, or incorporating this nitrogen into larger heterocyclic systems (like piperazine) has profound effects on activity.

    • Piperazine Moiety: The incorporation of a piperazine ring is a well-established strategy in kinase inhibitor design, often improving solubility and providing a vector for further substitution. Studies have shown that benzothiazole-piperazine hybrids exhibit potent cytotoxicity against various cancer cell lines.[1][7] A notable study found that a derivative, OMS14 , which combines a 2-aminobenzothiazole core with a piperazine-4-nitroaniline moiety, displayed significant growth inhibition in lung (A549) and breast (MCF-7) cancer cell lines.[1][7]

Quantitative Comparison: Anticancer Potency

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative aminobenzothiazole derivatives against human cancer cell lines, comparing them with a standard chemotherapeutic agent, Doxorubicin. Lower IC₅₀ values indicate higher potency.

Compound IDCore StructureKey Substituent(s)Cell LineIC₅₀ (µM)Reference
OMS5 2-AminobenzothiazoleN-substituted with 4-nitroanilineA549 (Lung)22.13[1][7]
OMS14 2-AminobenzothiazoleN-substituted with piperazine-4-nitroanilineA549 (Lung)24.33[1][7]
Compound 12 2-AminobenzothiazoleC6-nitro, N-acyl substitutionMCF-7 (Breast)2.49[2]
Compound 20 2-AminobenzothiazoleHybrid with Thiazolidinedione (TZD)HCT-116 (Colon)7.44[2]
Doxorubicin Anthracycline(Standard of Care)A549 (Lung)16.61[1][7]

Analysis: The data reveals that specific substitutions can yield compounds with potency comparable to or even exceeding standard agents in certain cell lines. For instance, Compound 12 shows potent activity against MCF-7 cells.[2] Interestingly, while OMS5 and OMS14 were designed as PI3Kγ inhibitors, their anticancer effects were found to be largely independent of this enzyme, suggesting they act on other targets like PIK3CD/PIK3R1 or other kinases such as CDK2, Akt, or mTOR.[1][7] This highlights the polypharmacology often associated with this scaffold.

Visualizing the SAR Workflow

The process of conducting an SAR study is systematic. It begins with a lead compound and iteratively modifies its structure to optimize activity.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead Lead Compound (e.g., 2-Aminobenzothiazole) Design Rational Design of Analogs (Vary Substituents at R1, R2...) Lead->Design Synth Chemical Synthesis & Purification Design->Synth Screen Primary Screening (e.g., Cytotoxicity Assay) Synth->Screen DoseResp Dose-Response & IC50 Determination Screen->DoseResp Mech Mechanism of Action (e.g., Kinase Assay) DoseResp->Mech SAR SAR Analysis (Relate Structure to Activity) Mech->SAR SAR->Design Iterate Design Optimize Optimized Lead SAR->Optimize caption Figure 1: General workflow for a Structure-Activity Relationship (SAR) study. PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Aminobenzothiazole Derivative (e.g., OMS14) Inhibitor->PI3K Inhibits caption Figure 2: Simplified PI3K/AKT signaling pathway inhibited by an aminobenzothiazole derivative.

Figure 2: Simplified PI3K/AKT signaling pathway inhibited by an aminobenzothiazole derivative.

Future Perspectives and Conclusion

The 2-aminobenzothiazole scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The SAR studies reviewed herein demonstrate that targeted modifications to this core can yield compounds with high potency and diverse mechanisms of action against cancer and microbial pathogens. Future work should focus on optimizing the pharmacokinetic and safety profiles of these potent leads. The use of computational tools for in silico screening and ADMET prediction can accelerate the design-synthesis-test cycle. [8][9]By continuing to apply the principles of rational drug design and rigorous biological validation, the scientific community can unlock the full therapeutic potential of this privileged chemical scaffold.

References

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  • Kumar, S., et al. (2012). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Siddiqui, N., et al. (2010). Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. European Journal of Medicinal Chemistry. Available at: [Link]

  • Siddiqui, N., et al. (2010). Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. ResearchGate. Available at: [Link]

  • Sadek, M. M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-amino-6-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Hazard Profile and Reactivity

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled.[3] Aromatic amines and their derivatives can be toxic and may have carcinogenic properties.

  • Irritation: Likely to cause skin and eye irritation.[3] May cause respiratory irritation if inhaled as a dust or aerosol.[2]

  • Environmental Impact: Fluorinated organic compounds are known for their persistence in the environment due to the strength of the carbon-fluorine bond.[4][5][6] Improper disposal can lead to long-term environmental contamination.

Reactivity Insights:

The ester functional group in Methyl 3-amino-6-fluoro-2-methylbenzoate can undergo hydrolysis, especially under basic conditions, to form the corresponding benzoate salt and methanol.[7][8][9][10] The aromatic amine group can react with strong oxidizing agents. The fluorine substituent on the aromatic ring increases the chemical stability of the molecule.[11]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[3]Ingestion
Skin Irritation/Corrosion Causes skin irritation.[3]Dermal contact
Eye Irritation/Damage Causes serious eye irritation.[3]Ocular contact
Specific Target Organ Toxicity May cause respiratory irritation.[2]Inhalation
Environmental Hazard Persistent in the environment.[4][6]Improper disposal

Disposal Decision Workflow

The primary principle for the disposal of this compound is to treat it as a hazardous halogenated organic waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

Waste Collection and Segregation
  • Designate a Waste Stream: All waste containing this compound, including unreacted solid, contaminated personal protective equipment (PPE), and experimental residues, must be collected as halogenated organic waste .[12][13]

  • Segregation is Key: Do not mix this waste with non-halogenated organic waste streams.[13] Mixing increases the volume of halogenated waste and complicates the disposal process. Keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent hazardous reactions.[3]

Containerization and Labeling
  • Choose the Right Container: Use a designated hazardous waste container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) or polypropylene containers are generally suitable for solid aromatic amine waste.[14][15][16][17][18] The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[13]

  • Proper Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Toxic," "Irritant")

    • The accumulation start date

Final Disposal
  • Engage a Licensed Professional: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Preferred Disposal Method - High-Temperature Incineration: Due to the stability of the carbon-fluorine bond, high-temperature incineration is the most effective method for the complete destruction of this compound.[19][20] The incinerator must be equipped with appropriate flue gas scrubbing technology to neutralize acidic gases (like hydrogen fluoride) that are formed during combustion.[21][22][23]

  • Alternative Method - Secure Landfill: Disposal in a designated hazardous waste landfill may be an option, but it is less preferable due to the compound's environmental persistence.[24][25] Landfilling of halogenated organic compounds is often restricted by regulations.

Emergency Procedures: Spill and Exposure Management

Small Spill Cleanup Protocol (Solid)

This protocol is for small spills (less than 1 gram) that can be managed by trained laboratory personnel.

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes:

    • Chemical-resistant gloves (nitrile is a common choice, but consult the glove manufacturer's compatibility chart)

    • Safety goggles and a face shield

    • A lab coat

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[26][27]

  • Collect the Material: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.[26][27] Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Label and Dispose: Seal and label the waste container as described in section 3.2 and arrange for pickup by your institution's environmental health and safety department or a licensed waste contractor.

Caption: Spill response workflow for this compound.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

References

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  • Methyl Benzoate. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. Retrieved from [Link]

  • Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Chemical Spill Clean-Up. (n.d.). Environmental Health & Safety - University of Delaware. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • Methyl benzoate. (n.d.). Wikipedia. Retrieved from [Link]

  • On the Incinerability of Highly Fluorinated Organic Compounds. (2007, April 6). Taylor & Francis. Retrieved from [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (2020, February). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Spill Response Guidelines. (n.d.). A-State Knowledge Base. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City College of New York. Retrieved from [Link]

  • Polypropylene Chemical Compatibility Chart. (n.d.). CP Lab Safety. Retrieved from [Link]

  • TITLE 35: ENVIRONMENTAL PROTECTION. (n.d.). Illinois Pollution Control Board. Retrieved from [Link]

  • MSDS of Methyl 3-amino-2-fluorobenzoate. (2012, November 20). Capot Chemical. Retrieved from [Link]

  • Section 729. (n.d.). Illinois Pollution Control Board. Retrieved from [Link]

  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Emissions from incineration of fluoropolymer materials. (2009, December 14). NILU. Retrieved from [Link]

  • Comprehensive Polypropylene Chemical Compatibility Chart. (n.d.). The Lab Depot. Retrieved from [Link]

  • Emissions from incineration of fluoropolymer materials - A literature survey. (2014, November 4). ResearchGate. Retrieved from [Link]

  • No significant PFAS emissions caused by waste incineration, study finds. (2024, October 24). ScienceDaily. Retrieved from [Link]

  • A quantitative reactivity scale for electrophilic fluorinating reagents. (n.d.). RSC Publishing. Retrieved from [Link]

  • THE CHEMICAL RESISTANCE OF POLYETHYLENE AND POLYPROPYLENE POLYOLEFINS. (n.d.). Tensar. Retrieved from [Link]

  • Material Safety Data Sheet - Methyl benzoate. (2011, June 1). Alfa Aesar. Retrieved from [Link]

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  • Nitromethane-the secret of electrophilic fluorination reagent activation. (2020, November 20). Chinese Chemical Society. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Polyethylene chemical resistance. (n.d.). Braskem. Retrieved from [Link]

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An In-depth Technical Guide to Personal Protective Equipment for Handling Methyl 3-amino-6-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of Methyl 3-amino-6-fluoro-2-methylbenzoate, a compound of interest in modern pharmaceutical and chemical synthesis. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the utmost safety in our laboratories. This document moves beyond a simple checklist, offering a procedural and logical blueprint for personal protective equipment (PPE) selection, use, and disposal, grounded in rigorous safety science and practical field experience.

Hazard Identification & Risk Assessment: The 'Why' Behind the 'What'

Understanding the intrinsic hazards of this compound is the foundation of a robust safety protocol. While toxicological properties may not be fully investigated for every novel compound, we can infer significant risks based on its chemical structure and data from close analogs.[1] This compound belongs to two critical chemical classes: aromatic amines and fluoro-organic compounds. Aromatic amines as a class are noted for their potential health risks, including carcinogenicity and mutagenicity, necessitating careful handling to minimize exposure.[2][3]

Based on safety data sheets for structurally similar compounds, the primary hazards are summarized below:

Hazard ClassificationDescriptionPotential EffectsSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Ingestion, skin absorption, or inhalation of dust/aerosols can lead to systemic toxic effects.[4][5]
Skin Corrosion/Irritation Causes skin irritation.Direct contact can cause redness, inflammation, and discomfort.[4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.Contact with eyes can result in significant pain, redness, and potential damage.[4][5][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][4][5]

The causality behind these hazards lies in the molecule's reactivity. The amine group can interact with biological systems, and the compound's physical form as a solid presents a risk of aerosolization.[1][5] Therefore, our PPE strategy is not merely a barrier, but a comprehensive system to mitigate these specific routes of exposure.

Core PPE Requirements: A Multi-Layered Defense

A multi-layered approach to safety is paramount. This begins with engineering controls and is supplemented by carefully selected PPE.

Primary Engineering Controls (The First Line of Defense)

Before any PPE is donned, the primary control measure is to minimize airborne contaminants.

  • Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be conducted within a properly functioning chemical fume hood.[7] This is non-negotiable and serves as the most critical barrier to respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[4][5][8]

Task-Dependent PPE Ensemble

The specific tasks you are performing dictate the level of PPE required. The following table outlines the minimum requirements.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Containers) Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Lab coatNot generally required
Weighing & Small-Scale Solution Prep (<1g) Chemical splash gogglesChemical-resistant glovesLab coatNot required if performed in a fume hood
Bench-Scale Reactions & Workup Chemical splash goggles and face shieldDouble-gloving with chemical-resistant glovesChemical-resistant lab coat or apron over lab coatNot required if performed in a fume hood
Large Spills or Uncontrolled Release Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant coverallsAir-purifying respirator (APR) with organic vapor/P100 cartridges[9]

Procedural Blueprint: From Preparation to Disposal

A self-validating safety protocol relies on consistent, repeatable procedures. The following workflows are designed to minimize ambiguity and error.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound task What is the task? start->task weighing Weighing Solid or Preparing Dilute Solution task->weighing  Small Scale  (<1g) reaction Running Reaction or Performing Workup/Purification task->reaction  Bench Scale spill Large Spill or Ventilation Failure task->spill  Emergency ppe_weighing Minimum PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves Location: Fume Hood weighing->ppe_weighing ppe_reaction Recommended PPE: - Goggles & Face Shield - Chemical Resistant Apron - Double Gloves Location: Fume Hood reaction->ppe_reaction ppe_spill Emergency PPE: - Full Face Shield - Chemical Resistant Coveralls - Heavy-Duty Gloves - Air-Purifying Respirator spill->ppe_spill

Caption: PPE selection workflow based on laboratory task.

Step-by-Step Protocol: Donning PPE

The order in which you put on PPE is critical to ensure a proper fit and seal.

  • Hand Hygiene: Wash and dry your hands thoroughly.[10]

  • Body Protection: Don your lab coat or coveralls. Ensure it is fully buttoned or zipped.

  • Respiratory Protection (if required): Perform a seal check on your respirator according to manufacturer instructions.

  • Eye and Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Don your inner gloves (if double-gloving), followed by the outer gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.[11] Inspect gloves for any tears or defects before use.[1]

Step-by-Step Protocol: Doffing PPE

Removing PPE correctly is crucial to prevent contaminating yourself with any chemicals on the exterior of the equipment.

  • Gloves (Outer Pair): If double-gloving, remove the outer, most contaminated pair of gloves using a proper removal technique (peeling one off with the other, without touching the outer surface with bare skin).[1] Dispose of them immediately in a designated hazardous waste container.

  • Face and Eye Protection: Remove the face shield and goggles from the back of your head. Avoid touching the front surfaces.

  • Body Protection: Unbutton or unzip your lab coat or coveralls. Peel it off, turning it inside out as you remove it to contain contaminants.

  • Gloves (Inner Pair): Remove the final pair of gloves using the proper technique.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[11]

Contingency and Disposal Protocols

Preparation for unexpected events and proper waste management are the final pillars of a complete safety plan.

Emergency Procedures (Spills & Exposure)
  • Skin Exposure: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1][8] Seek medical attention.[8]

  • Eye Exposure: Immediately flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.[8]

  • Minor Spill (in fume hood): Absorb the spill with a chemical absorbent. Collect the material using non-sparking tools into a suitable, closed container for disposal.[8]

  • Major Spill: Evacuate the area and alert laboratory personnel and safety officers.[8]

Decontamination and Disposal of PPE
  • Disposable PPE: All disposable items (gloves, coveralls) that are contaminated with this compound must be considered hazardous waste.[1] Place them in a designated, sealed, and clearly labeled waste container for chemical waste pickup.

  • Reusable PPE: Goggles, face shields, and chemical-resistant aprons should be decontaminated according to your institution's standard operating procedures. This typically involves washing with soap and water followed by appropriate rinses.[12]

Disposal of Chemical Waste
  • Chemical Disposal: Unused or waste this compound must be disposed of as hazardous chemical waste.[13] This should be done through a licensed professional waste disposal service, often involving incineration in a facility equipped with a flue gas scrubber.[1][8]

  • Environmental Precaution: Under no circumstances should this chemical or its containers be disposed of in the regular trash or discharged into sewer systems.[8]

References

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  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available at: [Link]

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